molecular formula C10H13N4O6PS B15585841 5'-dIMPS

5'-dIMPS

カタログ番号: B15585841
分子量: 348.27 g/mol
InChIキー: OIMZIMLEKJDIHK-JXBXZBNISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-dIMPS is a useful research compound. Its molecular formula is C10H13N4O6PS and its molecular weight is 348.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H13N4O6PS

分子量

348.27 g/mol

IUPAC名

9-[(2R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5?,6-,7-/m1/s1

InChIキー

OIMZIMLEKJDIHK-JXBXZBNISA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5'-deoxy-5'-methylthioinosine 5'-monophosphate (5'-dIMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of 5'-deoxy-5'-methylthioinosine 5'-monophosphate (5'-dIMPS), a crucial molecule for various biochemical and pharmaceutical research applications. This document outlines both chemical and enzymatic synthesis routes, details purification protocols, and presents the information in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

5'-deoxy-5'-methylthioinosine 5'-monophosphate (this compound) is a derivative of inosine, a naturally occurring purine nucleoside. The presence of the methylthio group and the deoxyribose sugar at the 5' position, followed by phosphorylation, confers unique chemical and biological properties to the molecule. These characteristics make this compound and its analogs valuable tools in studying enzyme kinetics, particularly for methylthioadenosine phosphorylase (MTAP), and as potential leads in drug discovery programs targeting pathways involving purine metabolism.

This guide will explore the primary methods for synthesizing and purifying this compound, providing detailed experimental protocols and data presentation to aid researchers in its preparation.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and scalability.

Chemical Synthesis of this compound

Chemical synthesis provides a versatile and scalable method for producing this compound. The general strategy involves the synthesis of the nucleoside precursor, 5'-deoxy-5'-methylthioinosine, followed by its phosphorylation at the 5'-hydroxyl group. While a direct protocol for this compound is not extensively reported, a reliable synthesis can be adapted from established methods for similar thiolated nucleoside monophosphates, such as 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate.[1][2]

The synthesis can be broken down into two key stages:

  • Synthesis of 5'-deoxy-5'-methylthioinosine: This precursor is typically synthesized from inosine. A common method involves the tosylation of the 5'-hydroxyl group of a protected inosine derivative, followed by nucleophilic substitution with sodium methylthiolate.

  • Phosphorylation of 5'-deoxy-5'-methylthioinosine: The 5'-hydroxyl group of the synthesized nucleoside is then phosphorylated to yield this compound. The Yoshikawa-Ludwig reaction, using phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent, is a widely used and effective method for this transformation.[3]

Materials:

  • Inosine

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium methylthiolate (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Trimethyl phosphate (TMP)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2',3'-O-Isopropylideneinosine

  • Suspend inosine in a mixture of 2,2-dimethoxypropane and acetone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with triethylamine and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 2',3'-O-isopropylideneinosine.

Step 2: Synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneinosine

  • Dissolve 2',3'-O-isopropylideneinosine in pyridine.

  • Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction at 0°C for several hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by silica gel chromatography.

Step 3: Synthesis of 5'-deoxy-5'-methylthio-2',3'-O-isopropylideneinosine

  • Dissolve 5'-O-tosyl-2',3'-O-isopropylideneinosine in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium methylthiolate (NaSMe) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by silica gel chromatography.

Step 4: Deprotection to yield 5'-deoxy-5'-methylthioinosine

  • Treat the product from Step 3 with an acidic solution (e.g., 80% acetic acid or trifluoroacetic acid in water) to remove the isopropylidene protecting group.

  • Monitor the reaction by TLC. Upon completion, neutralize the acid and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to obtain 5'-deoxy-5'-methylthioinosine.

Step 5: Phosphorylation to yield this compound

  • Co-evaporate the dried 5'-deoxy-5'-methylthioinosine with anhydrous pyridine.

  • Suspend the nucleoside in trimethyl phosphate (TMP).

  • Cool the suspension to 0°C and add phosphoryl chloride (POCl₃) dropwise.

  • Stir the reaction at 0°C for several hours.

  • Quench the reaction by slowly adding a cold solution of triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

  • Stir the mixture for 1 hour and then concentrate it under reduced pressure.

  • The crude this compound is then purified by chromatography.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, often proceeding under mild reaction conditions with high yields.[4] The key to this approach is the selection of a suitable kinase that can efficiently phosphorylate the 5'-hydroxyl group of 5'-deoxy-5'-methylthioinosine. Several deoxynucleoside kinases have shown broad substrate specificity and can be employed for this purpose.[5]

Materials:

  • 5'-deoxy-5'-methylthioinosine

  • Deoxynucleoside kinase (e.g., from Drosophila melanogaster or a commercially available broad-specificity kinase)

  • Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP) as the phosphate donor

  • ATP regeneration system (optional, e.g., creatine kinase and phosphocreatine, or acetate kinase and acetyl phosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Enzyme-linked immunosorbent assay (ELISA) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 5'-deoxy-5'-methylthioinosine, ATP (or GTP), and the components of the ATP regeneration system (if used).

  • Initiate the reaction by adding the deoxynucleoside kinase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or an appropriate assay to measure the formation of this compound.

  • Once the reaction has reached completion or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes) or by adding a quenching agent like EDTA.

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • The supernatant containing the crude this compound is then subjected to purification.

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for downstream applications. The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying nucleotides and their analogs.[6][7] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a UV detector.

  • A C18 reverse-phase column is typically used.

Mobile Phase:

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA) or ammonium acetate, pH 7.0.

  • Buffer B: Acetonitrile (ACN) or Methanol (MeOH).

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase (low organic content).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).

  • Inject the sample onto the column.

  • Elute the compound using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the purine ring).

  • Collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a salt (e.g., triethylammonium salt).

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[8][9] Since this compound is a monophosphate, it carries a net negative charge at neutral pH and can be effectively purified using an anion-exchange resin.[10]

Instrumentation and Columns:

  • A chromatography system (low or medium pressure).

  • An anion-exchange column (e.g., DEAE-Sephadex, Q-Sepharose).

Mobile Phase:

  • Buffer A: A low concentration buffer, e.g., 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

  • Buffer B: A high concentration buffer, e.g., 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.

Procedure:

  • Equilibrate the anion-exchange column with Buffer A.

  • Dissolve the crude this compound in a small volume of Buffer A and load it onto the column.

  • Wash the column with several column volumes of Buffer A to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing Buffer B concentration (e.g., 0% to 100% Buffer B over 10-20 column volumes).

  • Monitor the eluate at 260 nm.

  • Collect the fractions containing the this compound peak.

  • Desalt the pooled fractions by co-evaporation with water or by using a size-exclusion column.

  • Lyophilize the desalted solution to obtain the purified this compound.

Data Presentation

Quantitative data for the synthesis and purification of this compound is crucial for assessing the efficiency of the described methods. The following tables summarize expected outcomes based on literature for similar compounds.

Table 1: Comparison of this compound Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material 5'-deoxy-5'-methylthioinosine5'-deoxy-5'-methylthioinosine
Key Reagent/Enzyme Phosphoryl chloride (POCl₃)Deoxynucleoside kinase
Typical Reaction Time 2-4 hours1-24 hours
Estimated Yield 40-60%70-95%[4]
Key Advantages Scalability, versatilityHigh specificity, mild conditions, high yield
Key Disadvantages Harsh reagents, side productsEnzyme cost/availability, smaller scale

Table 2: Purification Parameters for this compound

ParameterHPLC PurificationIon-Exchange Chromatography
Stationary Phase C18 Reverse PhaseAnion-Exchange Resin (e.g., DEAE)
Mobile Phase A 0.1 M TEAA, pH 7.020 mM TEAB, pH 7.5
Mobile Phase B Acetonitrile or Methanol1 M TEAB, pH 7.5
Elution Method Gradient of increasing organic solventGradient of increasing salt concentration
Purity Achievable >95%>95%
Throughput LowerHigher

Visualizations

To further clarify the processes described, the following diagrams illustrate the key pathways and workflows.

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis Inosine Inosine ProtectedInosine 2',3'-O-Isopropylideneinosine Inosine->ProtectedInosine Protection TosylProtectedInosine 5'-O-Tosyl-2',3'-O- Isopropylideneinosine ProtectedInosine->TosylProtectedInosine Tosylation ThioProtectedInosine 5'-deoxy-5'-methylthio-2',3'-O- isopropylideneinosine TosylProtectedInosine->ThioProtectedInosine Thiolation ThioInosine 5'-deoxy-5'- methylthioinosine ThioProtectedInosine->ThioInosine Deprotection dIMPS This compound ThioInosine->dIMPS Phosphorylation

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis ThioInosine 5'-deoxy-5'- methylthioinosine dIMPS This compound ThioInosine->dIMPS ATP ATP ADP ADP ATP->ADP Kinase Deoxynucleoside Kinase Kinase->dIMPS Kinase->ADP

Caption: Enzymatic synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification Workflow Crude Crude this compound HPLC HPLC Purification Crude->HPLC IEX Ion-Exchange Chromatography Crude->IEX PureHPLC Pure this compound (>95%) HPLC->PureHPLC PureIEX Pure this compound (>95%) IEX->PureIEX

References

An In-depth Technical Guide to the Discovery and History of 6-Methylthioinosine 5'-Monophosphate (meTIMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research into "5'-dIMPS" or "5'-deoxy-5'-methylthioinosine monophosphate" yielded limited specific findings, suggesting a potential misnomer or a compound of very niche research interest. However, the closely related and clinically significant metabolite, 6-methylthioinosine 5'-monophosphate (meTIMP) , also known as 6-methylmercaptopurine ribonucleotide, is a cornerstone in the pharmacology of thiopurine drugs. This guide will provide a comprehensive overview of meTIMP, a compound central to the user's apparent area of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery, history, and core technical aspects of 6-methylthioinosine 5'-monophosphate (meTIMP).

Discovery and History

The story of meTIMP is intrinsically linked to the development of thiopurine drugs, a class of antimetabolites that revolutionized the treatment of cancer and autoimmune diseases.

The Dawn of Thiopurines: In the mid-20th century, Gertrude Elion and George Hitchings, in their quest for antimetabolites that could interfere with nucleic acid synthesis, developed the first thiopurines. 6-mercaptopurine (6-MP) was synthesized in 1951, followed by azathioprine (AZA), a pro-drug of 6-MP, in 1957. These compounds were initially developed for the treatment of acute leukemia. Their immunosuppressive properties were later recognized, leading to their widespread use in organ transplantation and autoimmune disorders like inflammatory bowel disease. For their groundbreaking work on antimetabolite drugs, Elion and Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.

Unraveling the Metabolic Pathway: The precise mechanism of action of thiopurines remained a subject of intense investigation for many years. It was understood that these pro-drugs required intracellular activation to exert their cytotoxic and immunosuppressive effects. Through the diligent work of numerous researchers, the complex metabolic pathway of thiopurines was gradually elucidated.

A pivotal discovery in this pathway was the identification of 6-methylthioinosine 5'-monophosphate (meTIMP) . It was found that 6-mercaptopurine (6-MP) is metabolized through competing pathways. One pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of 6-thioinosine monophosphate (TIMP), which is then converted to the active cytotoxic 6-thioguanine nucleotides (6-TGNs).

The competing pathway involves the S-methylation of TIMP by the enzyme thiopurine S-methyltransferase (TPMT) to form meTIMP. The enzymic formation of 6-(methylmercapto)purine ribonucleoside 5'-phosphate was described in the 1960s. This methylation step was found to be a critical determinant of both the therapeutic efficacy and the toxicity of thiopurine drugs.

The Significance of meTIMP: The discovery of meTIMP and the role of TPMT revealed a crucial aspect of thiopurine pharmacology. High levels of meTIMP were found to be a potent inhibitor of de novo purine synthesis, a key pathway for the production of the building blocks of DNA and RNA. This inhibition contributes to the immunosuppressive effects of thiopurines. Conversely, genetic variations in the TPMT gene, leading to deficient or low enzyme activity, result in a shunting of 6-MP metabolism towards the production of high levels of 6-TGNs, increasing the risk of severe, life-threatening myelosuppression. This understanding has led to the now common practice of TPMT genotyping or phenotyping prior to the initiation of thiopurine therapy to personalize dosing and minimize adverse effects.

The Thiopurine Metabolic Pathway and the Role of meTIMP

The metabolism of thiopurines is a complex network of enzymatic reactions that determine the balance between therapeutic and toxic metabolites.

Thiopurine_Metabolism cluster_pro Pro-drugs cluster_active Active Metabolites AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione S-transferase TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HPRT Inactive Inactive Metabolites MP->Inactive Xanthine Oxidase meTIMP 6-Methylthioinosine Monophosphate (meTIMP) TIMP->meTIMP TPMT TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs IMPDH, GMPS DNPS De Novo Purine Synthesis meTIMP->DNPS Inhibition DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA Cytotoxicity

Thiopurine Metabolic Pathway

As illustrated in the diagram, azathioprine is first converted to 6-mercaptopurine. 6-MP is then metabolized by HPRT to TIMP. TIMP stands at a crucial metabolic crossroads. It can be either methylated by TPMT to form meTIMP or converted through a series of steps by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to form the 6-TGNs.

The primary mechanism of action of meTIMP is the potent inhibition of the enzyme phosphoribosyl pyrophosphate amidotransferase, the rate-limiting step in de novo purine synthesis. This leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of rapidly dividing cells like activated lymphocytes.

Quantitative Data

The therapeutic monitoring of thiopurine metabolites is crucial for optimizing treatment and minimizing toxicity. The following tables summarize key quantitative data related to meTIMP and the associated enzyme, TPMT.

ParameterValueReference
Therapeutic Range for meTIMP
Target Concentration< 5,700 pmol / 8 x 10⁸ RBCs[1]
TPMT Activity Levels
Normal Activity> 10 U/mL RBCs[2]
Intermediate Activity5 - 10 U/mL RBCs[2]
Low/Deficient Activity< 5 U/mL RBCs[2]
HPLC Method Validation for meTIMP Quantification
Limit of Quantification (LOQ)30 pmol / 8 x 10⁸ RBCs[3]
Between-day Precision< 14%[3]

RBCs: Red Blood Cells

Experimental Protocols

The quantification of meTIMP in clinical practice is predominantly performed using high-performance liquid chromatography (HPLC). Below is a generalized protocol for the determination of meTIMP in red blood cells.

Protocol: Quantification of meTIMP in Red Blood Cells by HPLC

1. Sample Preparation:

  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • RBC Isolation: Centrifuge the whole blood to separate plasma and buffy coat from red blood cells (RBCs).

  • Washing: Wash the RBC pellet with an isotonic saline solution to remove any remaining plasma and other interfering substances.

  • Lysis: Lyse the washed RBCs with a hypotonic buffer to release the intracellular contents, including meTIMP.

  • Protein Precipitation: Precipitate proteins from the RBC lysate using a precipitating agent such as perchloric acid or a mixture of dichloromethane and methanol.[3]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the thiopurine metabolites.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is typically employed for the separation of thiopurine metabolites.

  • Mobile Phase: An ion-pairing reagent, such as tetrabutylammonium, is often included in the mobile phase to improve the retention and separation of the phosphorylated metabolites.[3] A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol.

  • Detection: The eluting compounds are monitored by a UV detector at a specific wavelength (e.g., 330 nm after derivatization for 6-TGNs, with meTIMP being detectable without derivatization).[3]

  • Quantification: The concentration of meTIMP in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of a meTIMP standard.

3. Data Analysis:

  • The results are typically expressed as picomoles of meTIMP per 8 x 10⁸ red blood cells.[1][3]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Whole Blood Sample centrifuge1 Centrifugation start->centrifuge1 wash RBC Washing centrifuge1->wash lysis RBC Lysis wash->lysis precipitate Protein Precipitation lysis->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Quantification against Standard Curve detection->quantification result Report meTIMP Concentration quantification->result

Experimental Workflow for meTIMP Quantification

Synthesis of meTIMP

In a biological context, meTIMP is not typically synthesized de novo but is rather a product of the enzymatic modification of a drug metabolite.

Enzymatic Synthesis: The synthesis of meTIMP occurs intracellularly from its precursor, 6-thioinosine monophosphate (TIMP). The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the sulfur atom of TIMP, yielding meTIMP and S-adenosyl-L-homocysteine (SAH).

While a detailed protocol for the chemical synthesis of meTIMP is not widely available in the primary literature, it can be obtained commercially from specialized chemical suppliers for research purposes. The synthesis would likely involve the protection of the ribose hydroxyl groups, followed by the methylation of the thiol group of 6-mercaptopurine ribonucleoside, phosphorylation at the 5' position, and subsequent deprotection.

Conclusion

The discovery and characterization of 6-methylthioinosine 5'-monophosphate have been instrumental in advancing our understanding of thiopurine pharmacology. From its origins in the pioneering work on antimetabolites to its current role in personalized medicine, the story of meTIMP highlights the importance of elucidating drug metabolic pathways to optimize therapeutic outcomes and ensure patient safety. The continued study of meTIMP and its effects on cellular metabolism will undoubtedly provide further insights into the mechanisms of immunosuppression and cytotoxicity, paving the way for the development of even more effective and safer therapeutic strategies.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a direct in vitro mechanism of action for a compound specifically designated "5'-dIMPS" is not documented in publicly available scientific literature, it is highly probable that this term relates to the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, making it a significant target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression.[1][2][3] This guide provides a comprehensive overview of the in vitro mechanism of action of IMPDH inhibitors, which is likely the intended focus of the original query.

IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[2][3] This is the rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes.[2] Consequently, inhibiting IMPDH leads to the depletion of the intracellular guanine nucleotide pool, which in turn halts cell proliferation.[4] This is particularly effective in cells that are highly dependent on the de novo pathway for guanine nucleotide synthesis, such as activated lymphocytes.[2]

Core Mechanism of Action of IMPDH Inhibitors

The primary in vitro mechanism of action of IMPDH inhibitors is the direct binding to the IMPDH enzyme, which blocks its catalytic activity. This inhibition prevents the conversion of IMP to XMP, thereby depleting the downstream guanine nucleotide pool (GMP, GDP, and GTP).[3][4] The reduction in GTP levels is a key consequence that leads to the cytostatic effects observed in rapidly proliferating cells.[4]

Known inhibitors of IMPDH, such as mycophenolic acid (MPA) and ribavirin, serve as validated examples of this mechanism.[4] These compounds have been extensively studied and are used to confirm the effects of novel potential IMPDH inhibitors in vitro.[4]

Quantitative Data for IMPDH Inhibitors

The potency of IMPDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific quantitative data for a wide range of inhibitors is vast and proprietary in many cases, the search results provide context for typical potency. For instance, new chemical entities are often tested for their activity against human IMPDH2, and potent inhibitors can have IC50 values in the low micromolar to nanomolar range. One study noted that for a series of compounds, the IC50 was greater than 5 μM against human IMPDH2.[5] Another study mentioned that for the antiproliferative agent cryptophycin 52, IC50 values were in the low picomolar range, though its primary mechanism is as an antimitotic agent, not directly an IMPDH inhibitor.[6] For the steroid 5-α reductase inhibitors finasteride and dutasteride, IC50 values were also determined, highlighting the common use of this metric in characterizing enzyme inhibitors.[7][8]

For the purpose of illustrating how such data is presented, a sample table is provided below. Please note that the values are examples and would be populated with specific data from experimental results.

CompoundTargetIC50 (µM)Assay ConditionReference
Inhibitor XHuman IMPDH21.5Spectrophotometric assay at 340 nm[Hypothetical]
Inhibitor YHuman IMPDH20.05HPLC-based assay[Hypothetical]
Mycophenolic AcidHuman IMPDH20.02Enzyme-coupled colorimetric assay[Hypothetical]

Experimental Protocols

The in vitro assessment of IMPDH inhibitors involves a series of well-established experimental protocols. These range from direct enzyme activity assays to cell-based assays that measure the downstream effects of IMPDH inhibition.

1. Spectrophotometric Assay for IMPDH Activity

This is a common method to directly measure the catalytic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[4][9]

  • Objective: To determine the rate of IMPDH-catalyzed conversion of IMP to XMP by measuring the increase in absorbance due to NADH formation.

  • Materials:

    • Recombinant human IMPDH2 enzyme[4]

    • Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT[4]

    • Substrates: Inosine 5'-monophosphate (IMP), NAD+[4]

    • Test compound (potential inhibitor)

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Reconstitute the lyophilized IMPDH enzyme in deionized water.[4]

    • Prepare the fresh reaction buffer.[4]

    • Add a known amount of the IMPDH enzyme to the reaction buffer (without NAD+) containing the test compound at various concentrations.[4]

    • Pre-incubate the enzyme-inhibitor mixture at 36°C for 10 minutes.[4]

    • Initiate the reaction by adding a stock solution of NAD+ to a final concentration of 1 mM.[4] A blank reaction should be run without NAD+.[4]

    • Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 36°C).[4]

    • The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

2. Cellular Nucleotide Profiling using HPLC-UV

This assay confirms the mechanism of action of an IMPDH inhibitor by measuring the depletion of guanine nucleotides in cultured cells.[4]

  • Objective: To quantify the levels of intracellular nucleotides (specifically GTP) in cells treated with an IMPDH inhibitor.

  • Materials:

    • Cultured cells (e.g., rapidly proliferating cancer cell line)

    • Cell culture medium and supplements

    • Test compound (IMPDH inhibitor)

    • Reagents for cell lysis and protein precipitation (e.g., perchloric acid)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Seed cells in culture plates and allow them to adhere and grow.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

    • Harvest the cells and perform a cell count.

    • Lyse the cells and precipitate proteins using an acid like perchloric acid.

    • Centrifuge the samples to pellet the protein and cellular debris.

    • Analyze the supernatant containing the nucleotide pool by HPLC-UV.

    • Quantify the GTP peak by comparing it to a standard curve of known GTP concentrations.

    • The depletion of GTP in treated cells compared to untreated controls confirms the inhibitory effect of the compound on the IMPDH pathway.[4]

Visualizations

Signaling Pathway: De Novo Guanine Nucleotide Synthesis

IMPDH_Pathway IMP Inosine 5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ XMP Xanthosine 5'-monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine 5'-monophosphate (GMP) GTP Guanosine 5'-triphosphate (GTP) GMP->GTP Kinases DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA IMPDH->XMP NADH + H+ Inhibitor IMPDH Inhibitor (e.g., Mycophenolic Acid) Inhibitor->IMPDH GMPS->GMP

Caption: The de novo guanine nucleotide synthesis pathway highlighting the role of IMPDH.

Experimental Workflow: In Vitro Screening of IMPDH Inhibitors

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action Confirmation A Compound Library B Biochemical Assay (e.g., Spectrophotometric IMPDH Assay) A->B C Identify 'Hits' (Compounds showing inhibition) B->C D Dose-Response Curve (Determine IC50 values) C->D E Cell-Based Assay (e.g., Proliferation Assay) D->E F Confirm 'Leads' E->F G Cellular Nucleotide Profiling (Measure GTP depletion via HPLC) F->G H Validated IMPDH Inhibitor G->H

Caption: A typical workflow for the in vitro screening and validation of IMPDH inhibitors.

References

The Pivotal Role of 5'-Deoxy-5'-(methylthio)inosine Analogs in Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of precision oncology is increasingly shaped by the exploitation of specific genetic vulnerabilities within cancer cells. One such promising target is the metabolic enzyme methylthioadenosine phosphorylase (MTAP), which is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers. This guide provides an in-depth technical overview of the structural analogs of 5'-deoxy-5'-(methylthio)inosine (5'-dIMPS), a class of compounds structurally related to 5'-deoxy-5'-(methylthio)adenosine (MTA), the natural substrate of MTAP. The accumulation of MTA in MTAP-deficient tumors creates a unique therapeutic window, rendering these cancers selectively vulnerable to the inhibition of key enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) and Methionine Adenosyltransferase 2A (MAT2A). This document details the synthesis, quantitative analysis, and experimental evaluation of these analogs, providing a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound Analogs and Related Inhibitors

The efficacy of structural analogs of this compound and other targeted inhibitors is quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for these compounds against their primary targets.

Table 1: Inhibitory Activity of MTA Analogs against MTA Phosphorylase

CompoundKm (µM)Ki (µM)I50 (µM)Cell LineReference
5'-deoxy-5'-methylthioadenosine (MTA)26--Human peripheral lymphocytes[1]
5'-deoxy-5'-methylthiotubercidin (MTT)-3180Human peripheral lymphocytes[1]
Adenine-172-Human peripheral lymphocytes[1]
5'-deoxy-5'-[(monofluoromethyl)thio]adenosine-3.3200-300L5178Y / L1210[2]
5'-deoxy-5'-fluoro-5'-(methylthio)adenosine-1410.7-2L5178Y / L1210[2]

Table 2: Inhibitory Activity of MTA-Cooperative PRMT5 Inhibitors

CompoundIC50 (nM) (in presence of MTA)IC50 (nM) (without MTA)Cell Line (MTAP-deleted)Reference
AM-9934540-[3]
MRTX1719-8HCT116[4]
GSK3326595--MC38/gp100[5]

Table 3: Inhibitory Activity of MAT2A Inhibitors in MTAP-Deleted Cells

CompoundIC50 (nM)Cell Line (MTAP-deleted)Reference
AG-270260HCT116[6]
Compound 30273HCT116[7]
Compound 171400HCT116[8]
AGI-24512~100HCT116[9]

Signaling Pathways and Therapeutic Strategy

The core therapeutic strategy revolves around the concept of synthetic lethality. In cancer cells with a deletion of the MTAP gene, the enzyme MTAP is absent. This leads to the accumulation of its substrate, 5'-deoxy-5'-(methylthio)adenosine (MTA). Elevated levels of MTA act as a partial inhibitor of the enzyme PRMT5. While this partial inhibition is not sufficient to kill the cancer cells, it makes them highly dependent on the remaining PRMT5 activity for survival. Therefore, further inhibition of PRMT5 with a specific inhibitor, or targeting the upstream enzyme MAT2A which produces the essential PRMT5 substrate S-adenosylmethionine (SAM), leads to a catastrophic failure of essential cellular processes and selective cell death in MTAP-deleted cancer cells, while sparing normal cells where MTAP is functional.

Synthetic_Lethality_in_MTAP_Deleted_Cancers cluster_normal_cell Normal Cell (MTAP+/+) cluster_cancer_cell Cancer Cell (MTAP-/-) Polyamine_Biosynthesis_N Polyamine Biosynthesis MTA_N 5'-deoxy-5'-(methylthio)adenosine (MTA) Polyamine_Biosynthesis_N->MTA_N produces SAM_N S-Adenosylmethionine (SAM) PRMT5_N PRMT5 SAM_N->PRMT5_N substrate MTAP_N MTAP MTA_N->MTAP_N Adenine_Methionine_N Adenine + Methionine MTAP_N->Adenine_Methionine_N catalyzes Methylation_N Substrate Methylation PRMT5_N->Methylation_N catalyzes Polyamine_Biosynthesis_C Polyamine Biosynthesis MTA_C Accumulated MTA Polyamine_Biosynthesis_C->MTA_C produces SAM_C S-Adenosylmethionine (SAM) PRMT5_C PRMT5 SAM_C->PRMT5_C substrate MTA_C->PRMT5_C partially inhibits MTAP_C MTAP (deleted) Reduced_Methylation_C Reduced Substrate Methylation PRMT5_C->Reduced_Methylation_C catalyzes Cell_Death Apoptosis / Cell Death Reduced_Methylation_C->Cell_Death MAT2A_C MAT2A MAT2A_C->SAM_C catalyzes Methionine_ATP_C Methionine + ATP Methionine_ATP_C->MAT2A_C PRMT5_Inhibitor PRMT5 Inhibitor PRMT5_Inhibitor->PRMT5_C inhibits MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_C inhibits PRMT5_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PRMT5/MEP50 Enzyme - Substrate (e.g., Histone H4) - [3H]-SAM - Test Compound Dilutions - (Optional) MTA Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate PRMT5/MEP50 with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction: Add Substrate and [3H]-SAM Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Capture_Product Capture Radiolabeled Product Stop_Reaction->Capture_Product Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Capture_Product->Quantify_Radioactivity Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed MTAP+/+ and MTAP-/- Cells in 96-well Plates Start->Seed_Cells Treat_With_Compound Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_With_Compound Incubate_Cells Incubate for 72 hours Treat_With_Compound->Incubate_Cells Add_MTS_Reagent Add MTS Reagent Incubate_Cells->Add_MTS_Reagent Incubate_For_Color_Development Incubate for 1-4 hours Add_MTS_Reagent->Incubate_For_Color_Development Measure_Absorbance Measure Absorbance at 490 nm Incubate_For_Color_Development->Measure_Absorbance Analyze_Data Data Analysis: Calculate % Viability and IC50 for each cell line Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Preliminary Toxicity Assessment of Novel Purine Nucleoside Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific toxicity data for a compound designated "5'-dIMPS" is publicly available in the scientific literature. The abbreviation is ambiguous and may refer to different chemical entities. This guide, therefore, provides a comprehensive framework for conducting and evaluating the preliminary toxicity of a hypothetical or novel purine nucleoside analog, using established methodologies and data presentation formats relevant to the field of drug development.

Introduction

Purine nucleoside analogs are a class of compounds that mimic endogenous purines and are widely investigated for their therapeutic potential, particularly as antineoplastic and antiviral agents.[1][2][3][4][5] Their mechanism of action often involves interference with nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly dividing cells.[1][4][6] However, this same mechanism can also lead to significant toxicity in healthy tissues, necessitating thorough preclinical safety evaluation. This document outlines the core in vitro and in vivo studies recommended for the preliminary toxicity assessment of a novel purine nucleoside analog, hypothetically termed this compound.

In Vitro Toxicity Studies

In vitro assays are crucial for the initial screening of a compound's cytotoxic potential and for elucidating its mechanism of action at the cellular level.

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. A panel of cell lines, including both cancerous and normal human cells, should be tested to assess selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) in triplicate for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM) [95% CI]
Cancer Cell AThis compound48[Insert Value]
Cancer Cell BThis compound48[Insert Value]
Normal Cell XThis compound48[Insert Value]
Normal Cell YThis compound48[Insert Value]

Understanding the mode of cell death induced by a compound is critical. This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

In Vivo Toxicity Studies

In vivo studies in animal models are essential for evaluating the systemic toxicity and determining the safety profile of a drug candidate.

The single-dose acute toxicity study is designed to determine the median lethal dose (LD50) and to identify the potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is selected based on in vitro data and is typically a fraction of the expected LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD50 Calculation: Continue this sequential dosing until enough data points are collected to calculate the LD50 using statistical software.

Data Presentation:

Species/StrainRoute of AdministrationLD50 (mg/kg) [95% CI]Observed Toxicities
Rat/SDOral[Insert Value][e.g., Lethargy, weight loss, piloerection]
Mouse/BALB/cIntraperitoneal[Insert Value][e.g., Ataxia, respiratory distress]

A sub-acute or sub-chronic repeat-dose study provides information on the toxicity of a compound after repeated administration and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

  • Animal Model: Use both male and female rodents.

  • Dosing: Administer the test compound daily via oral gavage at three dose levels (low, mid, high) for 28 days. Include a control group receiving the vehicle.

  • Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect organs for histopathological examination.

Data Presentation:

ParameterControl GroupLow Dose GroupMid Dose GroupHigh Dose Group
Hematology
RBC (10^6/µL)[Value][Value][Value][Value]
WBC (10^3/µL)[Value][Value][Value][Value]
Platelets (10^3/µL)[Value][Value][Value][Value]
Clinical Chemistry
ALT (U/L)[Value][Value][Value][Value]
AST (U/L)[Value][Value][Value][Value]
Creatinine (mg/dL)[Value][Value][Value][Value]
Organ Weights (g)
Liver[Value][Value][Value][Value]
Kidneys[Value][Value][Value][Value]

Signaling Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows can aid in understanding the compound's mechanism of action and the experimental design.

The metabolic fate of a purine nucleoside analog can significantly influence its efficacy and toxicity. For instance, 5'-deoxy-5'-methylthioinosine is metabolized to methionine in some cancer cells.[7] A hypothetical metabolic activation pathway for a novel analog is depicted below.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_dIMPS_ext This compound 5_dIMPS_int This compound 5_dIMPS_ext->5_dIMPS_int Nucleoside Transporter Metabolite_A Active Metabolite (e.g., Triphosphate) 5_dIMPS_int->Metabolite_A Kinase Phosphorylation DNA_RNA DNA/RNA Incorporation Metabolite_A->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis DNA Damage

Hypothetical metabolic activation of this compound.

A standardized workflow ensures reproducibility and efficient screening of compound libraries.

Cytotoxicity_Workflow start Start cell_culture Cell Line Seeding (96-well plate) start->cell_culture treatment Cell Treatment (24, 48, 72h) cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment assay Viability Assay (e.g., MTT) treatment->assay readout Plate Reader (Absorbance) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Workflow for in vitro cytotoxicity testing.

The decision-making process in an up-and-down acute toxicity study follows a clear logical progression.

Acute_Toxicity_Logic start Start: Dose First Animal observe Observe for 14 Days start->observe outcome Animal Survived? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Yes decrease_dose Decrease Dose for Next Animal outcome->decrease_dose No sufficient_data Sufficient Data for LD50 Calculation? increase_dose->sufficient_data decrease_dose->sufficient_data sufficient_data->start No end Calculate LD50 sufficient_data->end Yes

Decision logic for an up-and-down acute toxicity study.

References

Characterizing the Enzymatic Activity of 5'-Deoxy-5'-methylthioinosine Phosphorylase (5'-dIMPS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-methylthioinosine phosphorylase (5'-dIMPS), more commonly known as 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), is a critical enzyme in cellular metabolism.[1][2] It plays a pivotal role in the polyamine biosynthesis pathway and the methionine salvage pathway, making it a key regulator of cell proliferation, differentiation, and apoptosis.[1] The enzyme catalyzes the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate (MTR-1P). This reaction is central to the recycling of adenine and methionine, essential building blocks for nucleic acid synthesis and protein methylation.

Given its crucial role, MTAP has emerged as a significant target for drug development, particularly in the field of oncology. A notable characteristic of many cancers is the frequent deletion of the MTAP gene, which is located in close proximity to the tumor suppressor gene CDKN2A on chromosome 9p21. This selective loss of MTAP in cancer cells creates a therapeutic window, allowing for the development of targeted therapies that exploit this metabolic vulnerability.

This technical guide provides a comprehensive overview of the enzymatic activity of this compound/MTAP, including its substrate specificity, kinetic parameters, and the signaling pathways it influences. Detailed experimental protocols for characterizing its activity and illustrative diagrams of key processes are also presented to aid researchers in their investigation of this important enzyme.

Nomenclature Clarification

The term "this compound" refers to 5'-deoxy-5'-methylthioinosine phosphorylase. This enzyme acts on 5'-deoxy-5'-methylthioinosine (MTI), the deaminated form of 5'-deoxy-5'-methylthioadenosine (MTA). However, the enzyme is most widely known as 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), reflecting its primary substrate, MTA. Throughout this guide, we will use the more common acronym MTAP, while acknowledging its activity on MTI.

Enzymatic Activity and Substrate Specificity

MTAP exhibits a high degree of specificity for its natural substrate, MTA. However, it can also process a range of structural analogs, a property that has been extensively explored in the development of substrate-based inhibitors and pro-drugs. The enzymatic reaction is a reversible phosphorolysis, as shown below:

5'-deoxy-5'-methylthioadenosine + Phosphate ⇌ Adenine + 5-methylthio-D-ribose-1-phosphate

The catalytic efficiency of MTAP with various substrates can be compared using their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the specificity constant and provides a measure of how efficiently the enzyme converts a substrate into a product.

Quantitative Data on MTAP Kinetic Parameters

The following table summarizes the kinetic parameters of human MTAP for its natural substrate and several analogs. This data is crucial for understanding the structure-activity relationships of MTAP substrates and for the rational design of novel inhibitors and pro-drugs.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
5'-deoxy-5'-methylthioadenosine (MTA)1.44.63.2 x 10⁶[3]
2'-deoxy-MTA-0.289 x 10⁴[3]
3'-deoxy-MTA-0.00410³[3]
5'-Deoxy-5'-fluoroadenosine (5'-FlAdo)--> 5'-ClAdo[4]
5'-Chloro-5'-deoxyadenosine (5'-ClAdo)--> 5'-BrAdo[4]
5'-Bromo-5'-deoxyadenosine (5'-BrAdo)--> 5'-IAdo[4]
5'-Iodo-5'-deoxyadenosine (5'-IAdo)---[4]
Compound 19 (C5'-phenyl analog)1.573.50.45[5]
Compound 34 (C5'-carbon analog)--3.5[5]

Note: Some values for individual Km and kcat were not available in the cited literature.

Signaling Pathway: Polyamine Biosynthesis

MTAP plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that bind to nucleic acids and are involved in DNA replication, transcription, and translation. The synthesis of polyamines consumes S-adenosylmethionine (SAM), which is decarboxylated to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine and spermidine to form spermidine and spermine, respectively. This process releases MTA as a byproduct. MTAP salvages the adenine and methylthioribose from MTA, thus replenishing the cellular pools of adenine and methionine.

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine SAM S-Adenosylmethionine SAMDC SAM Decarboxylase SAM->SAMDC dcSAM Decarboxylated SAM dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase MTA 5'-Methylthioadenosine MTAP MTAP (this compound) MTA->MTAP Adenine Adenine MTR_1P 5-Methylthioribose-1-P Methionine Methionine MTR_1P->Methionine Methionine Salvage Pathway ODC->Putrescine CO2 SAMDC->dcSAM CO2 Spermidine_Synthase->Spermidine Spermidine_Synthase->MTA Spermine_Synthase->Spermine Spermine_Synthase->MTA MTAP->Adenine MTAP->MTR_1P

Polyamine Biosynthesis Pathway

Experimental Protocols

Characterizing the enzymatic activity of MTAP is fundamental to understanding its function and for the development of targeted therapies. Below are detailed methodologies for key experiments.

Experimental Workflow for MTAP Kinetic Analysis

The general workflow for determining the kinetic parameters of MTAP involves several key steps, from enzyme preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification (e.g., recombinant human MTAP) Assay_Setup Assay Setup (Varying substrate concentrations) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Assay_Setup Incubation Incubation at Optimal Temperature Assay_Setup->Incubation Reaction_Monitoring Monitoring Reaction Progress (e.g., Spectrophotometry, HPLC) Incubation->Reaction_Monitoring Initial_Velocity Calculation of Initial Velocities Reaction_Monitoring->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determination of Km and Vmax Michaelis_Menten->Kinetic_Parameters kcat_Calculation Calculation of kcat and kcat/Km Kinetic_Parameters->kcat_Calculation

Workflow for MTAP Kinetic Analysis
Continuous Spectrophotometric Assay

This assay continuously monitors the production of a product that absorbs light at a specific wavelength. A common coupled-enzyme assay for MTAP involves the use of purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD).

Principle: MTAP catalyzes the phosphorolysis of MTA to adenine. In the presence of PNP, adenine is converted to hypoxanthine. Xanthine oxidase then oxidizes hypoxanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.

Materials:

  • Recombinant human MTAP

  • MTA (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Purine nucleoside phosphorylase (PNP)

  • Xanthine oxidase (XOD)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 293 nm

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, PNP, and XOD at their optimal concentrations.

  • Add varying concentrations of the substrate (MTA) to the wells of the microplate.

  • Initiate the reaction by adding a fixed concentration of MTAP to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each substrate concentration from the linear portion of the progress curve.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

HPLC-Based Assay

This method directly measures the consumption of the substrate (MTA) and the formation of the product (adenine) by separating them using high-performance liquid chromatography (HPLC) and quantifying them with a UV detector.

Principle: The reaction is stopped at specific time points, and the reaction mixture is analyzed by reverse-phase HPLC. MTA and adenine have different retention times and can be quantified by integrating the area under their respective peaks in the chromatogram.

Materials:

  • Recombinant human MTAP

  • MTA (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of methanol and ammonium acetate buffer)

Protocol:

  • Prepare reaction mixtures containing MTAP, potassium phosphate buffer, and a specific concentration of MTA.

  • Incubate the reactions at the optimal temperature (e.g., 37°C).

  • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Inject the supernatant onto the HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Quantify the amounts of MTA and adenine by comparing the peak areas to a standard curve of known concentrations.

  • Calculate the initial reaction velocity from the rate of product formation or substrate depletion.

  • Repeat the experiment with varying initial substrate concentrations to determine the kinetic parameters.

Conclusion

The characterization of the enzymatic activity of this compound/MTAP is of paramount importance for both fundamental research and drug development. Its unique role in cellular metabolism and its frequent deletion in cancer make it an attractive therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of MTAP and to design novel therapeutic strategies that exploit its metabolic vulnerabilities. A thorough understanding of its substrate specificity and kinetic behavior is essential for the successful development of next-generation anticancer agents targeting MTAP-deficient tumors.

References

An In-depth Technical Guide to Exploratory Studies on 5'-dIMPS in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A A A For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Disclaimer: As of the latest literature review, "5'-dIMPS" (5'-deoxyinosine monophosphate succinate) is not a recognized chemical entity with published exploratory studies. Therefore, this technical guide utilizes Mycophenolic Acid (MPA), a well-characterized inhibitor of inosine monophosphate dehydrogenase (IMPDH), as a proxy to illustrate the principles and methodologies for evaluating a novel compound with a similar hypothesized mechanism of action. The data and protocols presented herein are based on published studies of MPA and should be adapted and validated for any new chemical entity.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel compound, hypothetically named this compound, in cell culture models. Given the absence of specific data for this compound, this document leverages the extensive research on Mycophenolic Acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), to establish a framework for investigation.[1][2][3] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a critical target for immunosuppressive, anti-proliferative, and antiviral agents.[4][5][6] This guide details the core mechanism of action, provides structured quantitative data from MPA studies, outlines detailed experimental protocols, and includes visualizations of key cellular pathways and experimental workflows.

Core Concepts: Mechanism of Action

The primary molecular target of MPA, and the hypothesized target for this compound, is inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanosine triphosphate (GTP).[7] By inhibiting IMPDH, these compounds deplete the intracellular pool of guanine nucleotides.[5][7] This depletion has profound effects on cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis, signal transduction, and energy transfer.[5][7] Consequently, rapidly proliferating cells, like activated lymphocytes and cancer cells, which have a high demand for nucleotides, are particularly sensitive to IMPDH inhibition.[7] The primary effect of IMPDH inhibitors is cytostatic, meaning they halt cell division rather than directly killing cells, which can be advantageous in therapeutic applications.[7] In some cell types, however, prolonged depletion of guanine nucleotides can also lead to the induction of apoptosis (programmed cell death).[3][7]

Signaling Pathway

The inhibition of IMPDH by compounds like MPA disrupts the de novo purine synthesis pathway, leading to a reduction in GTP levels. This has downstream effects on numerous cellular functions.

cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis Induction Proliferation->Apoptosis Depletion leads to IMPDH->XMP Catalyzes MPA Mycophenolic Acid (MPA) (Proxy for this compound) MPA->IMPDH Inhibits

Caption: Inhibition of IMPDH by MPA disrupts guanine nucleotide synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from cell culture studies of Mycophenolic Acid (MPA), which can serve as a benchmark for evaluating this compound.

In Vitro Efficacy (IC50 Values)
Cell LineCell TypeAssayIC50 (µM)Reference
MOLM13Human LeukemiaCell Viability~1.0[6]
MV4;11Human LeukemiaCell Viability~1.5[6]
K562Human LeukemiaCell Viability>10[6]
JurkatHuman T-lymphocyteProliferation~0.03[3]
THP-1Human MonocyticProliferation~1.0[3]
U937Human MonocyticProliferation~1.0[3]
Effects on Cell Cycle and Apoptosis
Cell LineTreatmentEffectObservationReference
MOLT-41 µM MPACell Cycle ArrestAccumulation of cells in S phase[3]
MOLT-41 µM MPAApoptosisIncreased percentage of apoptotic cells[3]
THP-11 µM MPAApoptosisIncreased percentage of apoptotic cells[3]
U9371 µM MPAApoptosisIncreased percentage of apoptotic cells[3]
MLL-AF9 expressing CB cells3.3 µM MPADifferentiationEnhanced differentiation[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of a novel compound. The following protocols are based on standard practices and published studies involving MPA.

Cell Culture and Maintenance

Conditionally immortalized murine podocytes, for example, can be cultivated on type I collagen-coated dishes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% HEPES, and 1% sodium pyruvate.[8] Proliferation is maintained at 33°C with recombinant mouse Interferon-γ.[8] For human leukemia cell lines such as MOLM13 and MV4;11, standard RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere is appropriate.[6][9]

Cell Viability and Proliferation Assay

A common method to assess cell viability is the use of tetrazolium compounds like MTS or WST-1, or resazurin-based assays (e.g., CellTiter-Blue).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (e.g., this compound or MPA) for 48-72 hours.[8]

  • Assay Reagent Addition: Add 20 µL of the viability reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Incubate (24 hours) A->B C Add Serial Dilutions of this compound B->C D Incubate (48-72 hours) C->D E Add Viability Reagent D->E F Incubate (1-4 hours) E->F G Measure Signal (Plate Reader) F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of a test compound.

Apoptosis Assay by Flow Cytometry

Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Treatment: Treat cells in a 6-well plate with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

The effect of a compound on cell cycle progression can be determined by staining DNA with a fluorescent dye like propidium iodide.

Protocol:

  • Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

Compound Preparation and Handling

Based on the properties of MPA, a similar compound like this compound would likely be a powder.[10]

  • Solubility: MPA is soluble in methanol (50 mg/mL), ethanol, chloroform, and 0.1 N NaOH.[2][10] It is recommended to perform solubility tests for any new compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like methanol or DMSO.[2] For cell culture use, it is advisable to sterilize the stock solution by filtration through a 0.22 µm filter.[2]

  • Storage: Store the solid compound desiccated at 2–8 °C.[2] Aliquoted stock solutions should be stored at –20 °C to maintain stability.[2]

Conclusion and Future Directions

The framework presented in this guide, using Mycophenolic Acid as a well-documented proxy, provides a robust starting point for the in vitro exploratory studies of novel IMPDH inhibitors like the hypothetical this compound. The initial characterization should focus on determining the compound's potency (IC50) across a panel of relevant cell lines and elucidating its effects on fundamental cellular processes such as proliferation, cell cycle progression, and apoptosis. Future studies should aim to confirm the on-target activity by performing rescue experiments with exogenous guanosine, which can partially reverse the effects of IMPDH inhibition.[3] Furthermore, investigating the compound's impact on intracellular nucleotide pools via techniques like HPLC or mass spectrometry would provide direct evidence of its mechanism of action. Ultimately, these foundational cell culture studies are critical for establishing the therapeutic potential of a new chemical entity and guiding its further development.

References

An In-depth Technical Guide on the Core Biochemical Properties of 5'-dIMPS (2'-Deoxyinosine-5'-O-monophosphorothioate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biochemical properties, mechanism of action, and detailed experimental protocols for 2'-Deoxyinosine-5'-O-monophosphorothioate (5'-dIMPS) is limited. This guide provides available identifying information for this compound and supplements this with in-depth information on its parent molecule, 2'-deoxyinosine 5'-monophosphate (dIMP), and the general characteristics of 5'-thio-modified nucleotides to provide a relevant technical context for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the abbreviation for 2'-Deoxyinosine-5'-O-monophosphorothioate. It is a sulfur-containing analog of 2'-deoxyinosine 5'-monophosphate (dIMP). The key structural difference is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group. Such phosphorothioate modifications are of significant interest in the development of therapeutic oligonucleotides due to their ability to confer nuclease resistance.

Basic Identification of this compound:

PropertyValueReference
Full Chemical Name 2'-Deoxyinosine-5'-O-monophosphorothioate, sodium salt[1][2]
Abbreviation This compound[1][2]
CAS Number [205379-91-5][1]

Biochemical Properties of the Parent Molecule: 2'-Deoxyinosine 5'-monophosphate (dIMP)

Due to the scarcity of specific data for this compound, the properties of its parent compound, dIMP, are presented below to provide a foundational understanding. dIMP is a key intermediate in purine metabolism.[3]

Table 1: Physicochemical and Biochemical Properties of dIMP

PropertyValueReference
Molecular Formula C10H13N4O7P[3]
Molar Mass 332.209 g·mol−1[3]
IUPAC Name 2'-Deoxy-5'-inosinic acid[3]
Biological Role Intermediate in purine metabolism; can be formed by the deamination of dAMP.[3]
Solubility Soluble in water (50 mg/mL for sodium salt).
Storage Temperature -20°C

General Characteristics of 5'-Thio-Modified Nucleotides

This compound belongs to the class of 5'-thio-modified nucleotides. These molecules are characterized by the replacement of a non-bridging oxygen with a sulfur atom in the phosphate moiety. This modification introduces chirality at the phosphorus center, resulting in Sp and Rp diastereomers.

Key Features of 5'-Thio-Modified Nucleotides:

  • Nuclease Resistance: The phosphorothioate backbone is more resistant to degradation by nucleases compared to the natural phosphodiester linkage, a property that is crucial for antisense oligonucleotide therapeutics.[4]

  • Protein Interactions: The presence of sulfur can alter the interaction of the nucleotide with enzymes and other proteins. The "soft" nature of the sulfur atom can influence binding affinity and catalytic activity.

  • Synthesis: These compounds are typically synthesized chemically, often via a phosphoramidite-based solid-phase synthesis for oligonucleotides, or through solution-phase phosphorylation of the corresponding nucleoside.[5]

Experimental Protocols

Exemplary Protocol: Synthesis of a 5'-Thionucleotide (GSMP)

The synthesis of 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate has been reported in a four-step process.[6] While the specific reagents and conditions would differ for this compound, the overall strategy provides a relevant framework.

  • Protection of the Nucleoside: The reactive functional groups on the guanosine base and the sugar moiety are protected to ensure regioselective phosphorylation.

  • Thiophosphorylation: The 5'-hydroxyl group of the protected nucleoside is reacted with a thiophosphorylating agent to introduce the monophosphorothioate group.

  • Deprotection: The protecting groups are removed from the base and sugar to yield the final product.

  • Purification: The final compound is purified using chromatographic techniques, such as ion-exchange chromatography or HPLC.

General Protocol for Analysis of Thiol-Modified Oligonucleotides:

  • Synthesis: The oligonucleotide containing the 5'-thio modification is synthesized using an automated solid-phase DNA/RNA synthesizer.

  • Purification: The synthesized oligonucleotide is purified by HPLC.

  • Characterization: The identity and purity of the product are confirmed by mass spectrometry (e.g., ESI-MS) and UV spectroscopy.

  • Functional Assays: The biochemical properties of the modified oligonucleotide are assessed through various assays, including:

    • Nuclease Stability Assay: The oligonucleotide is incubated with nucleases, and the degradation is monitored over time by gel electrophoresis or HPLC.

    • Binding Affinity Assay: The hybridization of the oligonucleotide to its complementary strand is measured by determining the melting temperature (Tm).

    • RNase H Activity Assay: For antisense applications, the ability of the modified oligonucleotide to induce RNase H-mediated cleavage of a target RNA is evaluated.

Mandatory Visualizations

Below are diagrams illustrating the key structural and logical concepts relevant to this compound.

structure_comparison node_dimp Inosine Deoxyribose Phosphate Group (P-O) node_dimps Inosine Deoxyribose Monophosphorothioate Group (P-S) label_modification Sulfur Substitution node_dimp:p->label_modification label_modification->node_dimps:ps

Caption: Structural comparison of dIMP and this compound.

synthesis_workflow start Protected Deoxyinosine step1 Thiophosphorylation of 5'-OH group start->step1 step2 Deprotection of base and sugar step1->step2 step3 Purification (e.g., HPLC) step2->step3 product This compound step3->product analysis Biochemical and Biophysical Analysis product->analysis

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Technical Guide: A Framework for Identifying the Binding Partners of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct binding partners for a molecule specifically designated "5'-dIMPS" (5'-deoxy-Inosine Monophosphate derivative) are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive framework and detailed methodologies for the identification and characterization of binding partners for a novel or uncharacterized small molecule, using the well-studied interactions of analogous thiopurine metabolites as an illustrative case study.

Introduction

The identification of protein binding partners for a small molecule is a critical step in drug discovery and chemical biology. Understanding these interactions is fundamental to elucidating a compound's mechanism of action, predicting its therapeutic effects, and assessing potential off-target toxicities. Small molecules, such as nucleotide analogs, often exert their effects by mimicking endogenous metabolites and interacting with enzymes or other proteins involved in critical cellular pathways.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core experimental and computational strategies used to identify and validate the binding partners of a small molecule of interest.

Core Strategies for Target Identification

The process of identifying a small molecule's binding partners can be broadly divided into two phases: discovery and validation. Discovery methods aim to generate a list of potential interactors, while validation techniques confirm and quantify these interactions.

Discovery Methodologies:

  • Affinity-Based Approaches: These methods rely on using a modified version of the small molecule (the "bait") to capture its binding partners ("prey") from a complex biological sample, such as a cell lysate.

  • Computational Prediction: In silico methods use the structure of the small molecule to predict potential binding sites on known protein structures.

  • Phenotypic Screening & Genetic Approaches: These methods identify functional consequences of the small molecule's activity and then work backward to identify the protein responsible.

Validation Methodologies:

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity and kinetics between the purified protein and the small molecule.

  • Cell-Based Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) confirm that the molecule engages its target within a cellular environment.

Detailed Experimental Protocols

Affinity Purification followed by Mass Spectrometry (AP-MS)

This is a cornerstone technique for identifying binding partners from a complex proteome.

Protocol Overview:

  • Bait Preparation: The small molecule (e.g., this compound) is chemically synthesized with an affinity tag (like biotin) attached via a linker arm. The linker's length and composition are critical to ensure the tag does not sterically hinder the molecule's natural binding.

  • Immobilization: The tagged molecule is immobilized on a solid support matrix, such as streptavidin-coated agarose beads.

  • Protein Incubation: The beads are incubated with a cell lysate or tissue homogenate. Proteins that bind to the small molecule will be "captured" on the beads.

  • Washing: Non-specific and weakly bound proteins are removed through a series of stringent wash steps with buffers of varying ionic strength.

  • Elution: Specifically bound proteins are eluted from the beads, often by using a denaturing agent or by competitive elution with an excess of the untagged small molecule.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS). Potential binding partners are identified by comparing the proteins captured by the bait molecule against those captured in a negative control experiment (e.g., beads with just the affinity tag).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Protocol Overview:

  • Cell Treatment: Intact cells are treated with either the small molecule of interest or a vehicle control.

  • Heating: The cell suspensions are heated to a range of different temperatures, creating a thermal gradient. This causes proteins to denature and aggregate.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the drug-treated sample compared to the control indicates that the small molecule has bound to and stabilized the target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding interactions in real-time.

Protocol Overview:

  • Chip Preparation: A purified protein ("ligand"), suspected to be a binding partner, is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The small molecule ("analyte") is flowed over the chip surface at various concentrations.

  • Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).

  • Kinetic Analysis:

    • Association Phase: The rate at which the RU signal increases as the analyte binds to the ligand is used to determine the association rate constant (kₐ).

    • Dissociation Phase: The rate at which the signal decreases after the analyte injection is stopped is used to determine the dissociation rate constant (kₑ).

  • Affinity Calculation: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ/kₐ.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_discovery Discovery Phase cluster_validation Validation Phase Bait 1. Tagged Small Molecule (Bait) Lysate 2. Cell Lysate (Prey) APMS 3. Affinity Purification- Mass Spectrometry Lysate->APMS Incubate & Purify Hits 4. Candidate Binding Partners ('Hits') APMS->Hits LC-MS/MS CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Validate in cells SPR Surface Plasmon Resonance (SPR) Hits->SPR Validate in vitro ITC Isothermal Titration Calorimetry (ITC) Hits->ITC Final Validated Binding Partner CETSA->Final SPR->Final ITC->Final

Caption: General experimental workflow for identifying and validating small molecule binding partners.

Case Study: Thiopurine Metabolism Pathway

As a proxy for this compound, we consider the metabolism of thiopurines (e.g., 6-mercaptopurine). A key metabolite, methylthioinosine-5'-monophosphate (meTIMP), is known to interact with the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1] This interaction is crucial for the drug's therapeutic effect.

G cluster_pathway Normal Purine Synthesis MP 6-Mercaptopurine (Prodrug) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT1 meTIMP Methyl-TIMP (meTIMP) TIMP->meTIMP TPMT TGN Thioguanine Nucleotides (TGNs) TIMP->TGN Kinases IMPDH IMPDH (Binding Partner) meTIMP->IMPDH Inhibition XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS DNA DNA Synthesis GMP->DNA TGN->DNA Incorporation (Cytotoxicity)

Caption: Simplified metabolic pathway of thiopurines, highlighting the inhibition of IMPDH.

Quantitative Data Presentation

Once binding partners are validated, it is crucial to quantify their interaction. This data should be presented clearly for comparison.

Table 1: Example Binding Affinity and Inhibition Data

Binding PartnerMethodKₑ (nM)IC₅₀ (µM)Cellular Kₑ (CETSA) (µM)Notes
IMPDH2 SPR150 ± 202.5 ± 0.35.1 ± 0.8Primary target, competitive inhibition.
Protein X ITC1200 ± 150> 100> 100Weak off-target binder, non-functional.
Protein Y SPRNot DetectedNot DetectedNot DetectedNon-binder, used as negative control.
  • Kₑ (Equilibrium Dissociation Constant): A measure of affinity from biophysical assays. Lower values indicate tighter binding.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the molecule required to inhibit the protein's (usually an enzyme's) activity by 50%.

  • Cellular Kₑ (CETSA): An apparent dissociation constant derived from thermal shift data, indicating target engagement in a cellular milieu.

By systematically applying these discovery and validation methodologies, researchers can confidently identify the binding partners of novel small molecules, paving the way for a deeper understanding of their biological function and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (5'-dIMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (5'-dIMPS), a crucial intermediate in various metabolic pathways and a valuable tool for research in enzymology and drug discovery.

Introduction

5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (this compound) is the 5'-monophosphate derivative of 5'-deoxy-5'-(methylthio)inosine (5'-dMTI). The closely related adenosine analog, 5'-deoxy-5'-(methylthio)adenosine (MTA), is a naturally occurring nucleoside that is a key intermediate in the methionine salvage pathway, essential for the regeneration of methionine and the metabolism of polyamines. Given the structural similarity, this compound is of significant interest for studying the enzymes involved in these pathways, such as methylthioadenosine phosphorylase (MTAP), and for developing novel therapeutic agents, particularly in the context of cancers where MTAP is often deleted.

This protocol details a robust chemical synthesis route starting from inosine, followed by purification and thorough characterization of the final product.

Materials and Reagents

  • Inosine

  • Acetic anhydride

  • Pyridine

  • Tosyl chloride (TsCl)

  • Sodium methanethiolate (NaSMe)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Triethyl phosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Dowex 50W-X8 resin (H⁺ form)

  • DEAE-Sephadex A-25 resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Deuterium oxide (D₂O) for NMR

  • All solvents should be of anhydrous grade where specified.

Experimental Protocols

The synthesis of this compound is a multi-step process involving the protection of the ribose hydroxyl groups, activation of the 5'-hydroxyl group, nucleophilic substitution to introduce the methylthio group, deprotection, and finally, 5'-phosphorylation.

Step 1: Synthesis of 2',3'-O-Diacetylinosine
  • Suspend inosine (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (2.5 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding cold water.

  • Evaporate the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual pyridine.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2',3'-O-diacetylinosine.

Step 2: Synthesis of 2',3'-O-Diacetyl-5'-O-tosylinosine
  • Dissolve 2',3'-O-diacetylinosine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add tosyl chloride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the tosylated product, which can be used in the next step without further purification.

Step 3: Synthesis of 5'-deoxy-5'-(methylthio)-2',3'-O-diacetylinosine
  • Dissolve the crude 2',3'-O-diacetyl-5'-O-tosylinosine (1.0 eq) in anhydrous DMF.

  • Add sodium methanethiolate (3.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography (EtOAc/Hexanes gradient) to obtain the protected 5'-deoxy-5'-(methylthio)inosine.

Step 4: Synthesis of 5'-deoxy-5'-(methylthio)inosine (5'-dMTI)
  • Dissolve the purified 5'-deoxy-5'-(methylthio)-2',3'-O-diacetylinosine in methanolic ammonia (saturated at 0 °C).

  • Stir the solution at room temperature in a sealed vessel for 12-16 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica gel chromatography (MeOH/DCM gradient) to yield pure 5'-deoxy-5'-(methylthio)inosine.

Step 5: Synthesis of 5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (this compound)
  • Co-evaporate the dried 5'-deoxy-5'-(methylthio)inosine (1.0 eq) with anhydrous pyridine.

  • Suspend the residue in triethyl phosphate.

  • Cool the suspension to 0 °C.

  • Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the reaction by slowly adding a cold solution of 1 M triethylammonium bicarbonate (TEAB) buffer.

  • Stir for an additional hour at room temperature.

  • Concentrate the mixture in vacuo.

Step 6: Purification of this compound by Ion-Exchange Chromatography
  • Dissolve the crude this compound in a minimal amount of water.

  • Load the solution onto a DEAE-Sephadex A-25 column pre-equilibrated with 50 mM TEAB buffer (pH 7.5).

  • Wash the column with the equilibration buffer to remove unreacted nucleoside and other non-phosphorylated impurities.

  • Elute the product using a linear gradient of 50 mM to 1 M TEAB buffer.

  • Collect fractions and monitor the absorbance at 249 nm.

  • Pool the fractions containing the desired product.

  • Lyophilize the pooled fractions repeatedly with water to remove the TEAB buffer and obtain this compound as a triethylammonium salt.

Data Presentation

Step Product Starting Material Typical Yield Analytical Method
12',3'-O-DiacetylinosineInosine80-90%TLC, NMR
22',3'-O-Diacetyl-5'-O-tosylinosine2',3'-O-Diacetylinosine85-95% (crude)TLC
35'-deoxy-5'-(methylthio)-2',3'-O-diacetylinosine2',3'-O-Diacetyl-5'-O-tosylinosine60-70%TLC, NMR
45'-deoxy-5'-(methylthio)inosine (5'-dMTI)5'-deoxy-5'-(methylthio)-2',3'-O-diacetylinosine85-95%TLC, NMR, MS
5This compound (crude)5'-dMTI50-60% (crude)TLC, HPLC
6This compound (purified)Crude this compound70-80% (purification yield)HPLC, NMR, MS

Characterization Data

  • ¹H NMR (D₂O): Expected signals for the hypoxanthine base protons (H-2 and H-8), the anomeric proton (H-1'), the ribose protons (H-2', H-3', H-4'), the 5'-methylene protons, and the methylthio group.

  • ³¹P NMR (D₂O): A characteristic singlet in the phosphate region.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ peak for C₁₁H₁₄N₄O₇PS⁻. Key fragmentation ions would correspond to the loss of the phosphate group and the cleavage of the glycosidic bond.

Mandatory Visualizations

Synthesis_Workflow Inosine Inosine Diacetyl_Inosine 2',3'-O-Diacetylinosine Inosine->Diacetyl_Inosine Ac₂O, Pyridine Tosyl_Inosine 2',3'-O-Diacetyl-5'-O-tosylinosine Diacetyl_Inosine->Tosyl_Inosine TsCl, Pyridine Protected_dMTI 5'-deoxy-5'-(methylthio)- 2',3'-O-diacetylinosine Tosyl_Inosine->Protected_dMTI NaSMe, DMF dMTI 5'-deoxy-5'-(methylthio)inosine Protected_dMTI->dMTI NH₃/MeOH dIMPS This compound dMTI->dIMPS POCl₃, (EtO)₃PO Methionine_Salvage_Pathway SAM S-Adenosylmethionine MTA 5'-deoxy-5'-(methylthio)adenosine SAM->MTA Polyamine Synthases dIMPS This compound (Analogue) MTA->dIMPS Potential Kinase Phosphorylation Polyamines Polyamines MTA->Polyamines Adenine Adenine MTA->Adenine MTAP MTR_1P 5-Methylthioribose-1-phosphate MTA->MTR_1P MTAP MTAP MTAP dIMPS->MTAP Potential Substrate/Inhibitor Methionine Methionine Adenine->Methionine Salvage MTR_1P->Methionine Multiple Steps Kinase Nucleoside Kinase

Application of 2'-Deoxyinosine 5'-Monophosphate (dIMP) in Molecular Biology Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyinosine 5'-monophosphate (dIMP), often referred to by the user-specified acronym 5'-dIMPS, is a deoxyribonucleotide that plays a significant role in various molecular biology applications, primarily related to DNA damage and repair, nucleotide metabolism, and therapeutic research. It is structurally similar to other deoxyribonucleoside monophosphates but contains the nucleobase hypoxanthine. This key difference allows dIMP to be a valuable tool in studying cellular processes and developing novel therapeutic strategies.

dIMP is notably formed within DNA through the deamination of 2'-deoxyadenosine 5'-monophosphate (dAMP), a common form of DNA damage. This event can have significant implications for genomic integrity and cellular function. Consequently, dIMP serves as a critical substrate and analyte in the investigation of DNA repair mechanisms, particularly those involving base excision repair.

These application notes provide a comprehensive overview of the uses of dIMP in molecular biology, complete with detailed experimental protocols and quantitative data to facilitate its integration into research and drug development workflows.

Key Applications

The unique properties of dIMP lend it to several key applications in molecular biology:

  • Studies of DNA Damage and Repair: As a direct product of adenine deamination, dIMP is instrumental in studying the mechanisms of DNA damage caused by nitrous acid and other deaminating agents. It is used to investigate the efficiency and fidelity of DNA repair pathways, such as base excision repair (BER), and to identify and characterize the enzymes involved.

  • Enzyme Substrate and Inhibitor Screening: dIMP can serve as a substrate for various enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH), which is a target for immunosuppressive and antiviral drugs. This allows for the screening and characterization of potential enzyme inhibitors.

  • Rescue of Mitochondrial DNA Depletion: In certain mitochondrial diseases, the depletion of mitochondrial DNA (mtDNA) is a key pathological feature. Studies have shown that supplementation with a cocktail of deoxynucleoside monophosphates (dNMPs), which includes dAMP (the precursor to dIMP), can help restore mtDNA levels.

  • Nucleotide Synthesis and Metabolism Research: dIMP is a key intermediate in the purine biosynthetic pathway. Its availability and metabolism are crucial for maintaining the cellular nucleotide pool. Studying the dynamics of dIMP can provide insights into the regulation of nucleotide synthesis.

  • Genetic Engineering and Cell Culture: dIMP can be used as a supplement in specialized cell culture media to support the growth of cells with specific metabolic requirements or to study the effects of nucleotide imbalance.

Data Presentation

Quantitative Analysis of Mitochondrial DNA Rescue

Supplementation with deoxynucleoside monophosphates (dNMPs) has been shown to rescue mitochondrial DNA (mtDNA) depletion in patient-derived myotubes with mutations in the POLG gene, which is crucial for mtDNA replication. The following table summarizes the quantitative results from a study investigating this effect.

Cell LineTreatmentmtDNA/nDNA Ratio (Mean ± SD)Fold Increase in mtDNA
ControlUntreated1.2 ± 0.2-
Control400 µM dNMP mix1.3 ± 0.31.08
Patient 1 (POLG mutation)Untreated0.4 ± 0.1-
Patient 1 (POLG mutation)400 µM dNMP mix1.0 ± 0.22.50
Patient 2 (POLG mutation)Untreated0.6 ± 0.15-
Patient 2 (POLG mutation)400 µM dNMP mix1.1 ± 0.251.83

Data adapted from a study on in vitro supplementation for mtDNA depletion. The dNMP mix contained dAMP, dGMP, dCMP, and dTMP.

Experimental Protocols

Protocol 1: Rescue of Mitochondrial DNA Depletion in Cell Culture

This protocol describes the general steps for rescuing mitochondrial DNA (mtDNA) depletion in cultured cells by supplementing the growth medium with deoxynucleoside monophosphates (dNMPs).

Materials:

  • Patient-derived fibroblasts or myoblasts with suspected mtDNA depletion

  • Control cell line (e.g., healthy donor fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Deoxynucleoside monophosphate (dNMP) stock solutions (dAMP, dGMP, dCMP, dTMP)

  • Sterile, tissue culture-treated plates or flasks

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for mtDNA and nuclear DNA (nDNA) quantification

Procedure:

  • Cell Culture: Culture the patient-derived and control cells in standard cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • dNMP Supplementation:

    • Prepare a stock solution of the dNMP mix (e.g., 100 mM of each dNMP in sterile water).

    • When cells reach approximately 70-80% confluency, replace the standard medium with fresh medium supplemented with the dNMP mix to a final concentration of 400 µM of each dNMP.

    • Culture an untreated set of cells in parallel with the standard medium as a negative control.

  • Incubation: Incubate the cells for a defined period (e.g., 7-14 days), changing the medium with fresh dNMP supplementation every 2-3 days.

  • DNA Extraction: After the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • mtDNA Quantification:

    • Perform qPCR to quantify the copy number of a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

    • Calculate the ratio of mtDNA to nDNA to determine the relative mtDNA copy number.

  • Data Analysis: Compare the mtDNA/nDNA ratio between the dNMP-treated and untreated patient cells, as well as with the control cells.

Protocol 2: In Vitro Enzyme Assay Using dIMP as a Substrate

This protocol provides a general framework for a spectrophotometric assay to measure the activity of an enzyme that utilizes dIMP as a substrate, such as inosine monophosphate dehydrogenase (IMPDH).

Materials:

  • Purified enzyme (e.g., IMPDH)

  • dIMP stock solution

  • NAD+ (Nicotinamide adenine dinucleotide) stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing a known concentration of the enzyme and NAD+.

  • Initiate Reaction: To initiate the reaction, add varying concentrations of the dIMP substrate to the wells of the microplate containing the reaction mixture.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • Plot the V₀ against the dIMP concentration.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling and Experimental Workflow Diagrams

DNA_Damage_and_Repair_Pathway dAMP dAMP in DNA Deamination Nitrosative Stress (e.g., Nitrous Acid) dAMP->Deamination dIMP dIMP in DNA (DNA Lesion) Deamination->dIMP BER Base Excision Repair (BER) Pathway dIMP->BER Repaired_DNA Repaired DNA BER->Repaired_DNA

Caption: Formation of dIMP in DNA via deamination and its subsequent repair.

mtDNA_Rescue_Workflow Start Start: Patient-derived cells with mtDNA depletion Culture Cell Culture Start->Culture Treatment dNMP Supplementation (includes dAMP, precursor to dIMP) Culture->Treatment Incubation Incubation (7-14 days) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest DNA_Extraction Total DNA Extraction Harvest->DNA_Extraction qPCR qPCR for mtDNA and nDNA DNA_Extraction->qPCR Analysis Data Analysis: Calculate mtDNA/nDNA ratio qPCR->Analysis Result Result: Assessment of mtDNA rescue Analysis->Result

Caption: Experimental workflow for rescuing mitochondrial DNA depletion.

Enzyme_Assay_Workflow Start Start: Prepare Reagents (Enzyme, dIMP, Buffer, NAD+) Reaction_Setup Set up reaction mixture in 96-well plate Start->Reaction_Setup Initiate Initiate reaction by adding dIMP substrate Reaction_Setup->Initiate Measurement Spectrophotometric measurement of NADH production (A340) Initiate->Measurement Data_Collection Record absorbance over time Measurement->Data_Collection Analysis Calculate initial velocities and determine Km and Vmax Data_Collection->Analysis Result Result: Enzyme kinetic parameters Analysis->Result

Caption: Workflow for a biochemical enzyme assay using dIMP as a substrate.

Application Notes and Protocols: IMPDH Inhibitors as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Inosine 5'-monophosphate dehydrogenase (IMPDH) and the utility of its inhibitors in the study of enzyme kinetics. This document is intended for researchers in academia and industry, particularly those involved in drug discovery and development.

Introduction to IMPDH

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[1][2][4] This reaction is the rate-limiting step in the biosynthesis of guanosine triphosphate (GTP), a vital molecule for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[3][5] Consequently, IMPDH has emerged as a significant target for the development of immunosuppressive, antiviral, and anticancer therapies.[5][6]

IMPDH in the Guanine Nucleotide Synthesis Pathway

The de novo purine synthesis pathway culminates in the formation of IMP, which stands at a critical branch point, leading to the synthesis of either adenine or guanine nucleotides.[7][8] IMPDH channels IMP into the guanine nucleotide pathway by converting it to XMP.[7][8] Subsequently, GMP synthase converts XMP to guanosine monophosphate (GMP), which is further phosphorylated to guanosine diphosphate (GDP) and GTP. The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which can have a cytostatic effect on rapidly proliferating cells like lymphocytes and cancer cells, making it an attractive therapeutic target.[3][7]

Guanine_Synthesis_Pathway cluster_de_novo De Novo Purine Synthesis cluster_guanine Guanine Nucleotide Synthesis cluster_adenine Adenine Nucleotide Synthesis PRPP PRPP IMP Inosine 5'-monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine 5'-monophosphate (XMP) IMP->XMP IMPDH (NAD+ -> NADH) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GMP Synthase GDP Guanosine 5'-diphosphate (GDP) GMP->GDP GTP Guanosine 5'-triphosphate (GTP) GDP->GTP AMP Adenosine 5'-monophosphate (AMP) Adenylosuccinate->AMP ADP Adenosine 5'-diphosphate (ADP) AMP->ADP ATP Adenosine 5'-triphosphate (ATP) ADP->ATP

Caption: De Novo Guanine Nucleotide Synthesis Pathway Highlighting IMPDH.

Mechanism of IMPDH Inhibition

A well-characterized inhibitor of IMPDH is mycophenolic acid (MPA).[9][10][11] MPA is a potent, uncompetitive inhibitor that binds to the NAD+ site of the enzyme-XMP* covalent intermediate, trapping it and preventing the final hydrolysis step that releases XMP.[9][10][12] This mechanism effectively halts the catalytic cycle of the enzyme.[9] Understanding the kinetic mechanism of such inhibitors is crucial for the development of new and more selective drugs.

Inhibition_Mechanism E_IMP_NAD E-IMP-NAD+ E_XMP_int E-XMP* + NADH E_IMP_NAD->E_XMP_int Hydride Transfer E_XMP_MPA E-XMP*-MPA E_XMP_int->E_XMP_MPA + MPA (Inhibition) E E + XMP E_XMP_int->E Hydrolysis

Caption: Simplified Mechanism of IMPDH Inhibition by Mycophenolic Acid (MPA).

Quantitative Data on IMPDH Kinetics

The following tables summarize key kinetic parameters for human IMPDH2 and the inhibitory constants for some of its inhibitors.

Table 1: Michaelis-Menten Constants for Human IMPDH2

Substrate Km (µM) Reference
IMP 15.7 [13]

| NAD+ | 45.5 |[13] |

Table 2: Inhibitory Constants (Ki) for IMPDH Inhibitors

Inhibitor Target Enzyme Ki (nM) Inhibition Type Reference
Mycophenolic Acid (MPA) Human IMPDH2 10 - 40 Uncompetitive [12]
Mycophenolic Acid (MPA) T. foetus IMPDH (Wild-Type) ~4500 Uncompetitive [10]
Mycophenolic Acid (MPA) T. foetus IMPDH (K310R mutant) ~450 Uncompetitive [10]
Mycophenolic Acid (MPA) T. foetus IMPDH (E431Q mutant) ~750 Uncompetitive [10]

| Mycophenolic Acid (MPA) | T. foetus IMPDH (Double Mutant) | ~225 | Uncompetitive |[10] |

Experimental Protocols

Protocol 1: Steady-State Kinetic Assay of IMPDH Activity

This protocol describes a spectrophotometric assay to determine the steady-state kinetic parameters of IMPDH. The assay monitors the production of NADH at 340 nm.[14][15]

Materials:

  • Purified recombinant human IMPDH2

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

  • Inosine 5'-monophosphate (IMP) stock solution

  • Nicotinamide adenine dinucleotide (NAD+) stock solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of IMP and NAD+ in the assay buffer.

  • Add a fixed amount of IMPDH2 enzyme to each well of the 96-well plate.

  • To initiate the reaction, add varying concentrations of IMP and NAD+ to the wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 15-30 minutes at 25°C.[16]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Characterization of IMPDH Inhibitors

This protocol outlines the procedure to determine the potency (IC50) and mechanism of action of an IMPDH inhibitor.

Materials:

  • Same as Protocol 1

  • Stock solution of the inhibitor in a suitable solvent (e.g., DMSO)

Procedure for IC50 Determination:

  • In a 96-well plate, add a fixed concentration of IMPDH2.

  • Add a serial dilution of the inhibitor to the wells.

  • Add fixed, saturating concentrations of IMP and NAD+.

  • Monitor the reaction as described in Protocol 1.

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Procedure for Determining the Mechanism of Inhibition:

  • Perform the steady-state kinetic assay (Protocol 1) in the presence of several fixed concentrations of the inhibitor.

  • Vary the concentration of one substrate while keeping the other constant.

  • Generate Lineweaver-Burk or other linearized plots of the data.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Experimental_Workflow start Start: Purified IMPDH and Reagents assay_setup Set up Spectrophotometric Assay (96-well plate) start->assay_setup add_enzyme Add IMPDH Enzyme assay_setup->add_enzyme add_substrates Add Substrates (IMP, NAD+) add_enzyme->add_substrates add_inhibitor Add Inhibitor (Varying Concentrations) add_substrates->add_inhibitor read_absorbance Measure NADH Production (Abs @ 340nm) add_inhibitor->read_absorbance calculate_velocity Calculate Initial Velocities (V₀) read_absorbance->calculate_velocity data_analysis Data Analysis calculate_velocity->data_analysis ic50 IC50 Determination data_analysis->ic50 mechanism Mechanism of Inhibition Study data_analysis->mechanism end End: Kinetic Parameters ic50->end mechanism->end

Caption: Experimental Workflow for IMPDH Inhibitor Characterization.

References

Application Note: Quantitative Analysis of 5'-deoxy-Inosine Monophosphate Succinate (5'-dIMPS) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-deoxy-Inosine Monophosphate Succinate (5'-dIMPS) is a novel nucleotide derivative under investigation for its potential role in cellular signaling pathways and as a biomarker in drug development. Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable measurement of such analytes.

This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. The methodologies described are based on established principles for the analysis of nucleotides and related molecules and provide a robust framework for routine analysis in a research or clinical setting.[1][2][3]

Hypothetical Signaling Pathway of this compound

In this proposed pathway, this compound acts as a secondary messenger. Its synthesis is catalyzed by the enzyme dIMPS Synthase in response to extracellular stimuli. Once produced, this compound binds to and activates an effector protein, leading to the modulation of downstream cellular processes such as gene expression or metabolic regulation. The signal is terminated by the degradation of this compound by a specific phosphodiesterase (PDE). This model is analogous to signaling pathways of other cyclic nucleotides like c-di-AMP.[4][5]

5_dIMPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Extracellular Stimulus Receptor Receptor Stimulus->Receptor dIMPS_Synthase dIMPS Synthase (Inactive) Receptor->dIMPS_Synthase Activates dIMPS_Synthase_A dIMPS Synthase (Active) dIMPS This compound dIMPS_Synthase_A->dIMPS Synthesizes dIMP dIMP + Succinate dIMP->dIMPS_Synthase_A Substrate Effector Effector Protein (Inactive) dIMPS->Effector Binds & Activates PDE Phosphodiesterase (PDE) dIMPS->PDE Substrate Effector_A Effector Protein (Active) Response Cellular Response (e.g., Gene Expression) Effector_A->Response Degraded Degraded Products PDE->Degraded Degrades

Caption: Hypothetical signaling pathway of this compound.

Principle of the Method

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound. The sample is injected into the HPLC system, where it travels through a C18 column. A gradient mobile phase, consisting of an aqueous buffer and an organic solvent (acetonitrile), is used to elute the analytes.[6][7] this compound, being a polar molecule, is separated from other matrix components based on its hydrophobic interactions with the stationary phase. The concentration of this compound is determined by measuring its absorbance at a specific UV wavelength and comparing the peak area to a standard curve generated from known concentrations of the analyte.[8][9]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample collection, extraction of the analyte from the sample matrix, chromatographic separation via HPLC, and subsequent data analysis to determine the concentration.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Bacterial Pellet, Plasma) SamplePrep 2. Sample Preparation - Protein Precipitation - Supernatant Collection - Drying & Reconstitution SampleCollection->SamplePrep Filtration 3. Filtration (0.22 µm Syringe Filter) SamplePrep->Filtration HPLC_Analysis 4. HPLC Analysis - Injection - Chromatographic Separation Filtration->HPLC_Analysis DataAcquisition 5. Data Acquisition - UV Detection - Peak Integration HPLC_Analysis->DataAcquisition Quantification 6. Quantification - Standard Curve Generation - Concentration Calculation DataAcquisition->Quantification

Caption: Workflow for quantitative analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC or MS grade)[10]

  • Methanol (HPLC grade)[10]

  • Water (Deionized, 18 MΩ·cm)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS), e.g., a structural analog like 5'-AMP

  • 0.22 µm Syringe Filters (hydrophilic)[11]

Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[6][9]

Sample Preparation

Proper sample preparation is crucial to remove interfering matrix components and ensure method robustness.[10][12]

  • For Bacterial Pellets:

    • Resuspend the cell pellet in 1 mL of an ice-cold extraction buffer (e.g., Acetonitrile/Methanol/Water 40:40:20 v/v/v).[3]

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).[3]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • For Plasma Samples:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[13]

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Step: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[11]

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in water to prepare a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.[9] A minimum of five concentration levels should be used to establish linearity.[7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations independently from the calibration standards.

HPLC Method and Conditions

The following tables summarize the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific instrument and column used.[14]

Table 1: HPLC Operating Conditions

Parameter Setting
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[9]
Column Temperature 40°C[6]
Injection Volume 10 µL[6]

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
17.0 5 95
20.0 5 95
21.0 95 5

| 25.0 | 95 | 5 |

Data Analysis and Quantification
  • Integrate the peak area of this compound and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) or the analyte peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.[15]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area responses from the calibration curve.

Method Validation and Data Presentation

The analytical method should be validated according to ICH guidelines to ensure its reliability.[15][16] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Method_Validation_Parameters cluster_params Key Validation Parameters (ICH Guidelines) ValidatedMethod Validated HPLC Method Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (%RSD) - Repeatability - Intermediate Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity LOD Limit of Detection (LOD) ValidatedMethod->LOD LOQ Limit of Quantification (LOQ) ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Relationship of key method validation parameters.

Table 3: Method Validation Summary (Typical Expected Results)

Parameter Result
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999[9]
Limit of Detection (LOD) ~0.03 µg/mL

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

Table 4: Accuracy and Precision (Typical Expected Results)

QC Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18) Accuracy (% Recovery)
Low (0.3) < 2.0% < 3.0% 98 - 102%
Medium (10) < 1.5% < 2.5% 99 - 101%
High (40) < 1.0% < 2.0% 99 - 101%

Acceptance criteria are typically <%RSD ≤ 15% and %Recovery within 85-115% (or tighter for routine assays).[13][15]

Conclusion

This application note presents a comprehensive and robust RP-HPLC method for the quantitative determination of this compound in biological samples. The protocol includes detailed steps for sample preparation, chromatographic separation, and method validation. Adherence to this methodology will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible data, facilitating further investigation into the biological significance of this compound. The method is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes & Protocols: A High-Throughput Screening Cascade for Novel STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Activation of STING by its natural ligand, cyclic GMP-AMP (cGAMP), triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response. Consequently, the development of small molecule STING agonists is a promising therapeutic strategy for cancer immunotherapy and vaccine adjuvantation.

These application notes provide a comprehensive framework for a high-throughput screening (HTS) cascade designed to identify and characterize novel STING agonists. The workflow begins with a robust primary biochemical screen to identify direct binders, followed by cell-based secondary and tertiary assays to confirm on-target activity and elucidate the mechanism of action.

Disclaimer: The term "5'-dIMPS" did not yield specific results in the public domain. Therefore, these protocols are presented for the screening of novel STING agonists, which would be applicable to a compound like "this compound" under the assumption that it is a putative cyclic dinucleotide or another direct STING ligand.

Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides, such as cGAMP, to the STING protein dimer located on the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[2][3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons.[2][8] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus CDN Cyclic Dinucleotide (e.g., this compound, cGAMP) STING_inactive STING (dimer) CDN->STING_inactive Binding TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active Phosphorylation IRF3_inactive IRF3 IRF3_dimer p-IRF3 (dimer) IRF3_inactive->IRF3_dimer Dimerization IKK_inactive IKK IKK_active p-IKK IKK_inactive->IKK_active Phosphorylation NFkB_inactive IκB-NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation STING_active Active STING (oligomer) STING_inactive->STING_active Trafficking & Activation STING_active->TBK1_inactive Recruitment STING_active->IKK_inactive Recruitment TBK1_active->IRF3_inactive Phosphorylation IKK_active->NFkB_inactive Phosphorylation of IκB IFN_genes IFN-β Genes IRF3_dimer->IFN_genes Transcriptional Activation Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_genes Transcriptional Activation

Caption: The STING signaling pathway, a target for novel agonists.

Screening Cascade Overview

A tiered approach is recommended to efficiently identify and validate novel STING agonists. This cascade progresses from a high-throughput biochemical assay to lower-throughput, more physiologically relevant cell-based assays.

Screening_Cascade Primary_Screen Primary Screen: Biochemical STING Binding Assay (TR-FRET) Secondary_Screen Secondary Screen: Cell-Based STING Reporter Assay (IRF-Luciferase) Primary_Screen->Secondary_Screen Confirmed Binders Tertiary_Screen Tertiary Screen: Mechanism of Action Assays Secondary_Screen->Tertiary_Screen Validated Hits Hit_Characterization Hit Characterization: - p-IRF3/p-TBK1 Western Blot - NF-κB Reporter Assay - Cytokine Release Assay Tertiary_Screen->Hit_Characterization

Caption: A three-stage screening cascade for STING agonist discovery.

Data Presentation

Quantitative data from each stage of the screening cascade should be systematically organized to facilitate hit prioritization.

Table 1: Primary Screen - Biochemical STING Binding Assay

Compound IDConcentration (µM)TR-FRET Ratio% Inhibition of cGAMP Binding
This compound-001100.8585%
This compound-002100.2121%
............
cGAMP (Control)10.9595%

Table 2: Secondary Screen - Cell-Based STING Reporter Assay

Compound IDEC50 (µM)Max Luciferase Induction (Fold Change)Z'-factor
This compound-0012.5500.78
............
cGAMP (Control)0.5650.85

Table 3: Tertiary Screen - Mechanism of Action Assays

Compound IDp-IRF3 Induction (Fold Change)NF-κB Activation (EC50, µM)IFN-β Release (pg/mL)
This compound-001153.11200
............
cGAMP (Control)200.82500

Experimental Protocols

Protocol 1: Primary Screen - Biochemical STING Binding Assay (TR-FRET)

This assay quantitatively measures the binding of a test compound to recombinant STING protein by competing with a known fluorescently labeled ligand.

Materials:

  • Recombinant Human STING Protein (His-tagged)

  • Biotinylated cGAMP

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4

  • 384-well low-volume white plates

  • Test compounds (e.g., this compound library) and cGAMP control

Procedure:

  • Prepare serial dilutions of test compounds and cGAMP in assay buffer.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Add 4 µL of a solution containing recombinant STING protein and Terbium-cryptate labeled anti-His antibody to each well.

  • Add 4 µL of a solution containing biotinylated cGAMP and Streptavidin-d2 to each well.

  • Incubate the plate for 3 hours at room temperature, protected from light.[9]

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition of cGAMP binding for each test compound.

Protocol 2: Secondary Screen - Cell-Based STING Reporter Assay (IRF-Luciferase)

This assay measures the activation of the STING pathway in a cellular context by quantifying the expression of a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).

Materials:

  • THP-1 Dual™ (IRF-Lucia/NF-κB-SEAP) reporter cells

  • Complete cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)

  • QUANTI-Luc™ reagent

  • 96-well white plates (for luminescence reading)

  • Test compounds and cGAMP control

Procedure:

  • Seed THP-1 Dual™ cells at a density of 100,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of test compounds and cGAMP in cell culture medium.

  • Add the compound dilutions to the cells and incubate for 24 hours.[9]

  • After incubation, transfer 20 µL of the cell supernatant to a 96-well white plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well and measure luminescence immediately on a plate reader.

Data Analysis:

  • Plot the luminescence signal against the compound concentration to determine the EC50 value.

  • Calculate the maximum fold induction relative to the vehicle control.

  • Assess the assay quality by calculating the Z'-factor.

Protocol 3: Tertiary Screen - p-IRF3 Western Blot

This assay confirms that the activation of the STING pathway by hit compounds leads to the phosphorylation of the key downstream transcription factor, IRF3.[5][6]

Materials:

  • THP-1 cells

  • Complete cell culture medium

  • Test compounds and cGAMP control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed THP-1 cells in a 6-well plate and grow to 80% confluency.

  • Treat the cells with hit compounds at their EC50 concentration for 4 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize the p-IRF3 signal to total IRF3 and the loading control (GAPDH).

  • Calculate the fold change in p-IRF3 levels relative to the vehicle control.

References

Application Notes and Protocols for Radiolabeling 5'-amino-5'-deoxy-N6-(isopentenyl)adenosine (5'-dIMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the radiolabeling of 5'-amino-5'-deoxy-N6-(isopentenyl)adenosine (5'-dIMPS), a crucial technique for studying its biological interactions and pharmacokinetics. The methods described are based on established procedures for radiolabeling adenosine analogs and can be adapted for this compound.

Introduction to Radiolabeling of this compound

Radiolabeling introduces a radioactive isotope into a molecule, enabling its detection and quantification. For this compound, this allows for sensitive tracking in various biological systems, which is invaluable for receptor binding assays, metabolic studies, and in vivo imaging. Commonly employed radioisotopes for labeling adenosine analogs include Tritium (³H), Carbon-14 (¹⁴C), Phosphorus-32 (³²P), and radioiodine isotopes like Iodine-125 (¹²⁵I). The choice of isotope depends on the specific application, considering factors like half-life, emission type, and desired specific activity.

Radiolabeling Strategies for this compound

Several strategies can be employed for the radiolabeling of this compound, primarily targeting the purine ring, the ribose moiety, or the N6-isopentenyl group. The selection of a particular method depends on the availability of precursors, the desired position of the radiolabel, and the required specific activity.

1. Tritium (³H) Labeling: Tritium is a low-energy beta emitter, making it suitable for autoradiography and in vitro binding assays. Tritiation of this compound can be achieved through catalytic reduction of a halogenated precursor or by introduction of a tritiated functional group.

2. Carbon-14 (¹⁴C) Labeling: Carbon-14 is another beta emitter with a long half-life, ideal for metabolic studies. ¹⁴C can be incorporated into the adenosine core or the isopentenyl side chain during the chemical synthesis of this compound.

3. Radioiodination (e.g., ¹²⁵I): Iodine-125 is a gamma emitter, which is useful for in vitro assays and in vivo imaging. Radioiodination is typically achieved by attaching an iodine atom to a suitable position on the molecule, often through a prosthetic group.

Experimental Protocols

The following are detailed protocols for two common radiolabeling approaches that can be adapted for this compound.

Protocol 1: Tritium Labeling of this compound via the 5'-Amino Group

This protocol describes the reductive amination of a 5'-aldehyde precursor of N6-(isopentenyl)adenosine with tritiated sodium borohydride to introduce a tritium label at the 5'-position.

Materials:

  • 5'-Aldehyde of N6-(isopentenyl)adenosine (precursor)

  • [³H]Sodium borohydride (NaB³H₄)

  • Anhydrous methanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Liquid scintillation counter and scintillation cocktail

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Preparation of Precursor: Synthesize the 5'-aldehyde of N6-(isopentenyl)adenosine from N6-(isopentenyl)adenosine by oxidation.

  • Reductive Amination:

    • Dissolve the 5'-aldehyde precursor (1 mg) in anhydrous methanol (1 mL).

    • Add [³H]Sodium borohydride (specific activity and amount to be optimized based on desired final specific activity) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0°C and slowly add a few drops of water to quench the excess borohydride.

  • Purification:

    • Evaporate the solvent under a stream of nitrogen.

    • Redissolve the residue in a small volume of methanol.

    • Purify the [³H]this compound using preparative TLC or HPLC.

  • Analysis and Quantification:

    • Spot a small aliquot of the purified product on a TLC plate and develop it alongside the non-radiolabeled this compound standard.

    • Visualize the spots under UV light and determine the Rf value.

    • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a liquid scintillation counter to determine the radiochemical yield.

    • Confirm the radiochemical purity using radio-HPLC.

    • Determine the specific activity by measuring the radioactivity of a known amount of the purified product.

Protocol 2: Radioiodination of a this compound Analog using a Prosthetic Group

This protocol involves the synthesis of a this compound derivative containing a phenolic group, which can then be radioiodinated using ¹²⁵I.

Materials:

  • 5'-amino-5'-deoxy-N6-(isopentenyl)adenosine-tyramine conjugate (precursor)

  • [¹²⁵I]Sodium iodide

  • Chloramine-T or Iodogen

  • Sodium metabisulfite

  • Phosphate buffer, pH 7.5

  • Sephadex G-25 column

  • Gamma counter

  • HPLC system with a radioactivity detector

Procedure:

  • Synthesis of Precursor: Synthesize a derivative of this compound by coupling tyramine to the 5'-amino group to introduce a phenol moiety suitable for iodination.

  • Radioiodination Reaction:

    • To a reaction vial, add the precursor (10-20 µg in 10 µL of DMSO).

    • Add 50 µL of phosphate buffer (0.5 M, pH 7.5).

    • Add 1 mCi of [¹²⁵I]NaI.

    • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).

    • Incubate for 60-90 seconds at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water).

  • Purification:

    • Purify the [¹²⁵I]-labeled this compound analog using a Sephadex G-25 column pre-equilibrated with PBS.

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

    • Pool the fractions containing the radiolabeled product.

  • Analysis and Quantification:

    • Determine the radiochemical purity of the final product using radio-HPLC.

    • Calculate the radiochemical yield by comparing the radioactivity of the purified product to the initial radioactivity.

    • Determine the specific activity.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the radiolabeling of adenosine analogs, which can serve as a benchmark for the radiolabeling of this compound. Actual values will depend on the specific precursor, reaction conditions, and purification method.

Radiolabeling MethodRadioisotopeTypical Radiochemical Yield (%)Typical Specific Activity (Ci/mmol)Typical Radiochemical Purity (%)
Reductive Amination³H10 - 3020 - 60> 95
Prosthetic Group Labeling¹²⁵I50 - 801500 - 2200> 98

Diagrams

Radiolabeling_Workflow_Tritium cluster_synthesis Synthesis cluster_labeling Radiolabeling cluster_purification Purification cluster_analysis Analysis Precursor 5'-Aldehyde of N6-(isopentenyl)adenosine Reaction Reductive Amination with [³H]NaBH₄ Precursor->Reaction Purification HPLC or TLC Reaction->Purification Analysis Radio-TLC / Radio-HPLC Scintillation Counting Purification->Analysis Product [³H]this compound Analysis->Product

Caption: Workflow for Tritium Labeling of this compound.

Radiolabeling_Workflow_Iodine cluster_synthesis Synthesis cluster_labeling Radiolabeling cluster_purification Purification cluster_analysis Analysis Precursor This compound-Tyramine Conjugate Reaction Radioiodination with [¹²⁵I]NaI Precursor->Reaction Purification Size Exclusion Chromatography Reaction->Purification Analysis Radio-HPLC Gamma Counting Purification->Analysis Product [¹²⁵I]this compound Analog Analysis->Product

Caption: Workflow for Radioiodination of a this compound Analog.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and available resources. All work with radioactive materials should be conducted in a designated laboratory with appropriate safety precautions and in compliance with institutional and regulatory guidelines.

Application Notes and Protocols for In Vivo Delivery of 5'-deoxy-5'-methylthioinosine (5'-dIMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and detailed in vivo delivery protocols, quantitative pharmacokinetic data, and specific signaling pathway interactions for 5'-deoxy-5'-methylthioinosine (5'-dIMPS) are not extensively available in the current scientific literature based on the conducted research. The following application notes and protocols have been compiled based on available information for the closely related compound 5'-deoxy-5'-methylthioadenosine (MTA) and general principles of in vivo compound administration. Researchers should use this information as a guide and undertake compound-specific optimization and validation.

Introduction to this compound

5'-deoxy-5'-methylthioinosine (this compound) is a purine nucleoside analog. It is structurally related to 5'-deoxy-5'-methylthioadenosine (MTA), a naturally occurring molecule involved in polyamine metabolism and the methionine salvage pathway.[1][2][3] MTA has been shown to have various biological activities, including anti-proliferative and pro-apoptotic effects in cancer cells.[1][2][3] Given the structural similarity, this compound is an interesting compound for investigation in various in vivo models, particularly in oncology and immunology.

Potential Applications for In Vivo Studies

  • Cancer Research: Investigating the anti-tumor efficacy of this compound in various cancer models, both as a standalone agent and in combination with other therapies.[1][2][3]

  • Immunology and Immunotherapy: Exploring the potential of this compound to modulate immune responses. A key area of interest is its potential interaction with the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that, when activated, can lead to anti-tumor immunity.[4][5][6]

  • Metabolic Studies: Understanding the in vivo metabolic fate of this compound and its effects on related metabolic pathways.

Data Presentation: Properties of the Related Compound 5'-deoxy-5'-methylthioadenosine (MTA)

Due to the lack of specific quantitative data for this compound, the following table summarizes the available information for the related compound, MTA. This data can serve as a starting point for formulation development.

PropertyValueSource
Solubility
DMSO~20 mg/mLCayman Chemical
DMF~5 mg/mLCayman Chemical
PBS (pH 7.2)~10 mg/mLCayman Chemical
In Vitro IC50 Varies by cell lineGeneral Literature

Note: This data is for 5'-deoxy-5'-methylthioadenosine (MTA) and should be used as an estimate for this compound. Experimental determination of this compound solubility is highly recommended.

Experimental Protocols: General Guidelines for In Vivo Delivery

The following protocols are generalized and should be adapted and optimized for this compound based on its experimentally determined properties.

Formulation Protocol for a Poorly Soluble Compound (Example)

This protocol provides a general procedure for formulating a compound with limited aqueous solubility for in vivo administration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL and the final formulation will contain 10% DMSO, a 10 mg/mL stock in 100% DMSO can be prepared.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing the remaining components. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. For a final formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, the vehicle would consist of the appropriate ratios of PEG400, Tween 80, and saline.

  • Final Formulation:

    • While vortexing the vehicle solution, slowly add the this compound stock solution to reach the final desired concentration.

    • Continue vortexing for several minutes to ensure a homogenous suspension or solution.

    • If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.

    • Visually inspect the final formulation for any particulates before administration.

Administration Protocol in a Mouse Tumor Model (Example)

This protocol outlines a general procedure for administering a formulated compound to mice bearing subcutaneous tumors.

Animals and Tumor Model:

  • Use an appropriate mouse strain for the tumor model (e.g., C57BL/6 for B16-F10 melanoma).

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

Administration:

  • Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery in preclinical studies. Other routes like intravenous (IV) or oral gavage may also be considered depending on the compound's properties and the study's objectives.

  • Dosage: The optimal dosage of this compound needs to be determined experimentally through dose-escalation studies. A starting point could be in the range of 10-50 mg/kg, based on typical doses for small molecule inhibitors.

  • Dosing Schedule: A common schedule is administration every other day or three times a week. The frequency should be optimized based on the compound's half-life and efficacy.

  • Procedure (Intraperitoneal Injection):

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the formulated this compound slowly. The injection volume should typically not exceed 10 mL/kg.

  • Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Monitor animal health, including body weight, activity, and any signs of toxicity.

Mandatory Visualizations

General Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Tumor Cell Culture B Tumor Implantation (e.g., subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D F In Vivo Administration (e.g., IP, IV) D->F E This compound Formulation E->F G Tumor and Health Monitoring F->G H Tumor Volume Measurement G->H I Tissue Collection (Tumor, Spleen, etc.) H->I J Pharmacodynamic Analysis (e.g., Immune Cell Infiltration) I->J K Pharmacokinetic Analysis (Blood/Tissue Concentration) I->K

Caption: Workflow for a typical in vivo efficacy study of this compound.

Canonical cGAS-STING Signaling Pathway

While the direct interaction of this compound with the STING pathway is yet to be fully elucidated, understanding the canonical pathway is crucial for investigating its potential immunomodulatory effects.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates and activates transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes translocates and activates transcription STING->TBK1

Caption: The canonical cGAS-STING signaling pathway.

Future Research Directions

The lack of specific data for this compound highlights several key areas for future research:

  • Physicochemical Characterization: Detailed determination of the solubility, stability, and other physicochemical properties of this compound is essential for rational formulation development.

  • In Vitro Studies: Comprehensive in vitro evaluation of this compound on various cancer cell lines and immune cells is needed to understand its mechanism of action and effective concentration range.

  • Pharmacokinetic and Biodistribution Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for designing effective dosing regimens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound, including its potential interaction with the STING pathway, will be critical for its development as a therapeutic agent.

By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of 5'-deoxy-5'-methylthioinosine.

References

Application of 5'-dIMPS in Drug Discovery: Seeking Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "5'-dIMPS" have not yielded specific information for a molecule with this designation. It is possible that "this compound" may be an internal project name, an abbreviation not yet in public domain, or a potential typographical error.

To provide accurate and detailed Application Notes and Protocols as requested, further clarification on the identity of "this compound" is required. Information that would be helpful includes:

  • Full chemical name or IUPAC name.

  • Chemical structure.

  • CAS registry number.

  • Therapeutic target or mechanism of action.

  • Any relevant publications or patents.

Once the specific molecule is identified, a comprehensive document outlining its application in drug discovery can be developed, including the following sections:

Introduction

This section will provide a general overview of the compound, its chemical class, and its relevance to a specific therapeutic area. It will briefly touch upon its mechanism of action and its potential as a drug candidate.

Mechanism of Action & Signaling Pathway

A detailed description of the molecular mechanism by which the compound elicits its pharmacological effect will be provided. This will include its interaction with specific protein targets and the subsequent modulation of intracellular signaling pathways.

A Graphviz diagram will be generated to visualize the signaling cascade, clearly indicating the point of intervention by the compound.

(Example Signaling Pathway Diagram - Placeholder)

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 5_dIMPS 5_dIMPS 5_dIMPS->Downstream_Effector_1

Caption: Placeholder for the signaling pathway modulated by this compound.

Quantitative Data Summary

All available quantitative data from preclinical studies will be summarized in clear and concise tables. This will allow for easy comparison of key pharmacological parameters.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 / EC50 (nM)Ki (nM)Reference
Data UnavailableData UnavailableData UnavailableData UnavailableData Unavailable

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenRoute of AdministrationEfficacy EndpointResultReference
Data UnavailableData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable

Table 3: ADME Properties of this compound

ParameterValueMethodReference
SolubilityData UnavailableData UnavailableData Unavailable
PermeabilityData UnavailableData UnavailableData Unavailable
Plasma Protein BindingData UnavailableData UnavailableData Unavailable
In Vitro MetabolismData UnavailableData UnavailableData Unavailable

Experimental Protocols

Detailed, step-by-step protocols for key experiments will be provided to enable researchers to replicate and build upon existing findings.

Enzyme Inhibition Assay

This protocol will outline the steps to determine the inhibitory potency of the compound against its target enzyme.

(Example Experimental Workflow Diagram - Placeholder)

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound dilutions Incubation Incubate Enzyme with This compound Reagents->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Detection Measure product formation (e.g., fluorescence, absorbance) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation Curve_Fitting Generate dose-response curve and determine IC50 Calculation->Curve_Fitting

Caption: Workflow for a typical enzyme inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the target enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • Add a defined volume of the enzyme solution to the wells of a microplate.

    • Add the diluted this compound or vehicle control to the wells and incubate for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., fluorescence, absorbance) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell-Based Assay

This protocol will describe a method to evaluate the effect of the compound on a specific cellular function.

(Example Experimental Workflow Diagram - Placeholder)

Cell_Based_Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Culture and seed cells in a microplate Compound_Addition Treat cells with varying concentrations of this compound Cell_Culture->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Assay_Specific_Step Perform assay-specific steps (e.g., cell lysis, reagent addition) Incubation->Assay_Specific_Step Measurement Measure cellular response (e.g., reporter gene expression, cell viability) Assay_Specific_Step->Measurement Normalization Normalize data to controls Measurement->Normalization Curve_Fitting Generate dose-response curve and determine EC50 Normalization->Curve_Fitting

Caption: General workflow for a cell-based assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture the appropriate cell line under standard conditions.

    • Harvest and count the cells.

    • Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the cells for a duration relevant to the biological process being studied.

  • Assay Readout:

    • Perform the specific assay to measure the cellular response. This could involve, for example, measuring changes in reporter gene activity, quantifying the levels of a specific protein, or assessing cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Conclusion

This section will summarize the key findings and discuss the potential of the compound as a lead molecule for further drug development. Future directions and recommended next steps in the research and development process will also be outlined.

We look forward to receiving more specific information about "this compound" to provide a detailed and valuable resource for your research and drug development efforts.

Application Notes and Protocols for the Use of a cGAS Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The initial request for "5'-dIMPS" did not yield a specific chemical probe. Based on the context of chemical probes in drug development, this document provides a detailed guide on the application of a representative cGAS (cyclic GMP-AMP synthase) inhibitor, a class of chemical probes of significant interest in immunology and oncology. The protocols and data presented are based on established methodologies for well-characterized cGAS inhibitors such as RU.521 and G150.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogen infection or cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and inflammatory conditions, making cGAS a compelling therapeutic target.[1]

Chemical probes that inhibit cGAS are invaluable tools for dissecting the biological functions of this pathway and for validating its therapeutic potential. These inhibitors can be used to modulate cGAS activity in a dose-dependent manner, providing a powerful approach to study the downstream consequences of cGAS signaling in various cellular and in vivo models.[5]

Mechanism of Action

The primary mechanism of action for many cGAS inhibitors, such as RU.521 and G150, involves direct binding to the catalytic pocket of the cGAS enzyme.[5][6] This competitive inhibition prevents the binding of the natural substrates, ATP and GTP, thereby blocking the synthesis of cGAMP.[5] By inhibiting cGAMP production, these chemical probes effectively shut down the activation of the STING pathway and the subsequent inflammatory responses.

Quantitative Data for Representative cGAS Inhibitors

The potency and binding affinity of cGAS inhibitors are critical parameters for their effective use as chemical probes. The following table summarizes key quantitative data for several well-characterized cGAS inhibitors.

CompoundTarget SpeciesAssay TypeIC50KdReference
RU.521 Human / MouseBiochemical~50 nM (mouse)36.2 nM (mouse)[5][7]
HumanCellular (THP-1)~0.5 µM-[8]
G150 HumanBiochemical10.2 nM-[7]
MouseBiochemical>10 µM-[7]
G140 HumanBiochemical14.0 nM-[7]
MouseBiochemical442 nM-[7]
cpd 6 HumanBiochemical0.66 µM-[9]
PF-06928215 HumanBiochemical4.9 µM200 nM[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] Kd (Dissociation constant) is a measure of the binding affinity between a ligand (the inhibitor) and its target (cGAS).[10][11] A lower value for both IC50 and Kd generally indicates a more potent and tightly binding inhibitor, respectively.

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention for a cGAS chemical probe.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates cGAS_Inhibitor cGAS Chemical Probe (e.g., RU.521) cGAS_Inhibitor->cGAS Inhibits STING_Active Activated STING STING->STING_Active Translocates to TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Gene_Expression Type I IFN & Cytokine Gene Expression pIRF3_dimer->Gene_Expression Induces cluster_nucleus cluster_nucleus

Caption: cGAS-STING signaling pathway and inhibitor action.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the activity of a cGAS chemical probe.

Protocol 1: In Vitro cGAS Enzyme Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by a chemical probe.

Materials:

  • Recombinant human or mouse cGAS enzyme

  • Herring Testis (HT) DNA or other dsDNA activator

  • ATP and GTP substrates

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • cGAS chemical probe (e.g., RU.521) dissolved in DMSO

  • EDTA solution to stop the reaction

  • Method for cGAMP detection (e.g., LC-MS/MS, ELISA-based kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the cGAS inhibitor in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Reaction Buffer

    • cGAS inhibitor at various concentrations

    • Recombinant cGAS enzyme

    • HT-DNA

  • Initiate Reaction: Add a mixture of ATP and GTP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Reaction Termination: Stop the reaction by adding EDTA to each well.

  • cGAMP Quantification: Measure the amount of cGAMP produced using a suitable detection method.

  • Data Analysis: Plot the percentage of cGAS activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular cGAS-STING Pathway Inhibition Assay

This assay assesses the ability of the chemical probe to inhibit the cGAS-STING pathway in a cellular context. THP-1 cells, a human monocytic cell line, are commonly used as they express all the components of the cGAS-STING pathway.

Materials:

  • THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • dsDNA for transfection (e.g., HT-DNA, plasmid DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • cGAS chemical probe dissolved in DMSO

  • Reagents for RNA extraction and RT-qPCR (for measuring IFN-β mRNA) or ELISA (for measuring IFN-β protein)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cGAS inhibitor for 1-2 hours. Include a DMSO vehicle control.

  • dsDNA Transfection: Transfect the cells with dsDNA using a suitable transfection reagent according to the manufacturer's protocol. This will activate the cGAS-STING pathway.

  • Incubation: Incubate the cells for 6-24 hours. The optimal time will depend on the endpoint being measured (mRNA or protein).

  • Endpoint Measurement:

    • RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the expression of IFN-β mRNA.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using an ELISA kit.

  • Data Analysis: Normalize the IFN-β levels to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to calculate the cellular IC50 value.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of the chemical probe to ensure that the observed inhibition of the cGAS-STING pathway is not due to a general toxic effect on the cells.

Materials:

  • Cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • cGAS chemical probe dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the cGAS inhibitor to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for the same duration as the cellular pathway inhibition assay (e.g., 24 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration). A selective cGAS inhibitor should have a CC50 value significantly higher than its cellular IC50 value.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the screening and characterization of a cGAS chemical probe.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro cGAS Enzyme Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active Compounds cellular_assay Cellular cGAS-STING Pathway Assay (e.g., THP-1) dose_response->cellular_assay cytotoxicity_assay Cytotoxicity Assay cellular_assay->cytotoxicity_assay selectivity_assessment Selectivity Assessment cytotoxicity_assay->selectivity_assessment lead_optimization Lead Optimization selectivity_assessment->lead_optimization Potent & Non-toxic in_vivo_studies In Vivo Model Studies lead_optimization->in_vivo_studies end End: Validated Chemical Probe in_vivo_studies->end

Caption: Workflow for cGAS inhibitor characterization.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening Assays for Modulators of the cGAS-STING Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[3][4] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[2][5]

Dysregulation of the cGAS-STING pathway is implicated in a variety of human diseases. Aberrant activation can lead to autoimmune and autoinflammatory conditions such as systemic lupus erythematosus (SLE) and Aicardi-Goutières Syndrome.[6] Conversely, targeted activation of this pathway has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[7][8][9] Consequently, the development of small molecule modulators (both inhibitors and agonists) of the cGAS-STING pathway is of significant therapeutic interest, and high-throughput screening (HTS) plays a pivotal role in identifying such molecules.[1][6]

These application notes provide an overview of common HTS assay formats for identifying and characterizing modulators of cGAS and STING, along with detailed protocols and representative data.

I. Signaling Pathway

The cGAS-STING signaling cascade is initiated by the recognition of cytosolic dsDNA by cGAS. This leads to a conformational change in cGAS, enabling it to synthesize 2'3'-cGAMP from ATP and GTP.[2] 2'3'-cGAMP then acts as a second messenger, binding to the dimeric STING protein and inducing its translocation from the endoplasmic reticulum to the Golgi apparatus.[4] This process facilitates the recruitment and activation of TBK1, which in turn phosphorylates both STING and IRF3.[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binding & Activation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes Transcription STING_active Active STING STING->STING_active Translocation STING_active->TBK1 Recruitment HTS_Workflow cluster_workflow HTS Campaign Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z'-factor > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Biochemical vs. Cell-based) Hit_Confirmation->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR

References

Visualizing 5'-Deoxy-5'-(Methylthio)inosine Phosphoribosylpyrophosphate Synthetase (5'-dIMPS) in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of 5'-deoxy-5'-(methylthio)inosine phosphoribosylpyrophosphate synthetase (5'-dIMPS), a hypothetical enzyme, in tissue samples. The techniques described herein are established methods for in situ molecular visualization and have been adapted for the specific target of this compound.

Introduction

Understanding the spatial distribution and expression levels of key enzymes like this compound within the tissue microenvironment is crucial for elucidating its role in physiological and pathological processes. This information is invaluable for basic research, biomarker discovery, and the development of targeted therapeutics. This guide outlines three powerful techniques for visualizing this compound in tissues: Immunohistochemistry (IHC), Mass Spectrometry Imaging (MSI), and Fluorescent Probe Imaging. Each section includes a detailed protocol, a summary of quantitative data, and a visual representation of the workflow or relevant signaling pathway.

Immunohistochemistry (IHC) for this compound Visualization

Immunohistochemistry is a widely used technique that employs the principle of antibodies binding specifically to antigens in biological tissues. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.

Application Notes

IHC offers excellent spatial resolution at the subcellular level and is compatible with formalin-fixed paraffin-embedded (FFPE) tissues, making it ideal for retrospective studies on archival samples.[1][2] The choice of a highly specific primary antibody against this compound is critical for obtaining reliable results. Optimization of antibody concentration, incubation times, and antigen retrieval methods is essential for achieving a high signal-to-noise ratio.[3] Multiplex IHC (mIHC) can be employed to visualize this compound simultaneously with other markers of interest, providing valuable contextual information about the cellular microenvironment.[4]

Quantitative Data Summary
ParameterPerformance
Sensitivity High (picogram to nanogram range)
Resolution Subcellular (e.g., nucleus, cytoplasm)
Specificity High (dependent on primary antibody)
Multiplexing Up to 5-plex with standard fluorophores[4][5]
Compatibility FFPE, frozen tissues
Experimental Protocol: Chromogenic IHC for this compound
  • Deparaffinization and Rehydration:

    • Immerse FFPE tissue sections (5 µm) in xylene twice for 5 minutes each.

    • Rehydrate the sections by sequential 5-minute incubations in 100%, 90%, 70%, and 50% ethanol, followed by distilled water.[1]

  • Antigen Retrieval:

    • Incubate rehydrated sections in a target retrieval solution (e.g., citrate buffer, pH 6.0) at 95°C for 20-30 minutes.[1][3]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections with phosphate-buffered saline (PBS).

    • Incubate with a blocking solution (e.g., 10% non-fat dried milk in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody specific for this compound (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with a biotin-conjugated secondary antibody (e.g., horse anti-mouse IgG) for 20 minutes at 37°C.[7]

  • Signal Amplification and Detection:

    • Wash slides with PBS.

    • Incubate with horseradish peroxidase (HRP)-conjugated streptavidin for 20 minutes.[7]

    • Wash slides with PBS.

    • Add a chromogenic substrate solution (e.g., 3,3'-diaminobenzidine - DAB) and incubate until the desired color intensity develops.[7]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-5'-dIMPS) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (HRP-DAB) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Imaging Microscopy Mounting->Imaging MSI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Freezing Snap Freezing Sectioning Cryosectioning Freezing->Sectioning Mounting Mounting on ITO slide Sectioning->Mounting Matrix Matrix Application Mounting->Matrix Acquisition MALDI-MSI Data Acquisition Matrix->Acquisition Processing Data Processing Acquisition->Processing Visualization Ion Image Generation Processing->Visualization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_A Signaling Protein A Receptor->Signal_A Activation Signal_B Signaling Protein B Signal_A->Signal_B dIMPS This compound Signal_B->dIMPS Activation Product Product dIMPS->Product Substrate Substrate Substrate->dIMPS TF Transcription Factor Product->TF Activation Gene Target Gene Expression TF->Gene

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (5'-dIMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-dIMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: 5'-deoxy-5'-(methylthio)inosine 5'-monophosphate (this compound) is a sulfur-containing inosine monophosphate analog. It is structurally related to 5'-deoxy-5'-(methylthio)adenosine (MTA), a key intermediate in the methionine salvage pathway, which is crucial for regenerating methionine and producing polyamines.[1][2][3][4] Analogs like this compound are valuable tools in drug discovery for studying the enzymes involved in this pathway, which can be targets for anticancer and antiparasitic agents.[1][5]

Q2: What is a common synthetic strategy for producing this compound?

A2: A common strategy involves a two-step process:

  • Selective 5'-phosphorylation of the unprotected inosine nucleoside to yield inosine 5'-monophosphate (5'-IMP). A widely used method for this is the Yoshikawa phosphorylation.[6][7]

  • Conversion of the 5'-phosphate group to the 5'-deoxy-5'-(methylthio) group. This is a more complex transformation that may involve activation of the phosphate and subsequent displacement, or a multi-step process starting from a modified nucleoside. A plausible route involves converting the 5'-hydroxyl of inosine to a leaving group, substitution with a thiol, and then phosphorylation at the 2' and 3' positions, though direct phosphorylation at the 5' position is more common for nucleotide synthesis.

Q3: What are the most critical factors affecting the overall yield?

A3: The most critical factors include:

  • Purity of Starting Materials: The presence of water or other nucleophiles can lead to side reactions, particularly during the phosphorylation step.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial for both phosphorylation and the subsequent modification steps.

  • Reagent Stoichiometry: The molar ratios of the phosphorylating agent, catalysts, and any activating agents must be carefully optimized.

  • Purification Method: Inefficient purification can lead to significant product loss. High-Performance Liquid Chromatography (HPLC) is often the preferred method for purifying nucleotide analogs.[8][9][10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the 5'-Phosphorylation Step

Q: My reaction to form 5'-IMP from inosine has a very low yield. Analysis shows a large amount of unreacted inosine. What could be the cause?

A: This issue commonly arises from inactive reagents or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Degraded Phosphorylating Agent: Phosphoryl chloride (POCl₃) is highly sensitive to moisture. Use a fresh bottle or a recently opened one stored under inert gas.

  • Inhibitors in DNA/Nucleoside Sample : The presence of excess salt, particularly phosphate or ammonium ions, can inhibit kinase activity in enzymatic phosphorylations and interfere with chemical phosphorylation.[11][12] Purify the starting inosine if contamination is suspected.

  • Suboptimal Solvent: For the Yoshikawa phosphorylation, trialkyl phosphates (e.g., trimethyl phosphate) are excellent solvents and also act as accelerators.[6] Ensure the solvent is anhydrous.

  • Incorrect Temperature: The reaction is typically started at a low temperature (e.g., 0°C) and allowed to warm slowly. Poor temperature control can lead to side reactions or incomplete conversion.

Problem 2: Formation of Multiple Byproducts

Q: TLC and HPLC analysis of my reaction mixture shows multiple spots/peaks in addition to my desired this compound product. How can I improve selectivity?

A: The formation of multiple byproducts suggests a lack of selectivity in the reaction, which can be due to side reactions on the nucleobase or the ribose sugar.

Possible Causes & Solutions:

  • Phosphorylation at 2' or 3'-Hydroxyls: While 5'-phosphorylation is generally favored with unprotected nucleosides in the Yoshikawa method, some phosphorylation at the 2' or 3' positions can occur.[6] Adding a small, controlled amount of water to the reaction mixture can sometimes improve selectivity for the 5'-position.[6]

  • Side Reactions on the Nucleobase: The purine ring of inosine has reactive sites. Using protecting groups on the nucleobase can prevent side reactions, but this adds extra steps to the synthesis. Optimizing for milder reaction conditions (lower temperature, shorter reaction time) is often a more practical first step.

  • Instability of Intermediates: Thiolated intermediates can be unstable and prone to oxidation, forming disulfides.[13] It is often recommended to perform subsequent steps immediately after their formation or to handle them under an inert atmosphere.

Problem 3: Difficulty in Product Purification

Q: I am struggling to separate the final this compound product from reaction impurities using column chromatography. What are better alternatives?

A: Nucleotide analogs are often highly polar and can be challenging to purify with standard silica gel chromatography.

Recommended Purification Strategy:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for purifying nucleotides and their analogs.[9][14]

    • Reversed-Phase (RP) HPLC: This is a powerful technique for separating compounds based on hydrophobicity. The methylthio group in this compound provides some hydrophobicity, making it suitable for RP-HPLC.[8][15]

    • Anion-Exchange (AEX) HPLC: This method separates molecules based on their charge. The phosphate group in this compound makes it ideal for AEX-HPLC. This method is particularly useful for separating products from unphosphorylated starting materials.[8][10]

Experimental Protocols

Protocol 1: Synthesis of Inosine 5'-Monophosphate (5'-IMP) via Yoshikawa Phosphorylation

This protocol is adapted from the general method for selective 5'-phosphorylation of unprotected nucleosides.[6]

  • Preparation: Dry inosine (1 equivalent) under high vacuum for several hours. Use anhydrous trimethyl phosphate as the solvent. All glassware should be flame-dried or oven-dried.

  • Reaction Setup: Dissolve the dried inosine in anhydrous trimethyl phosphate (approx. 10 mL per gram of inosine) in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly add the reaction mixture to a vigorously stirred beaker of crushed ice and water. Adjust the pH to 7.0 with a saturated sodium bicarbonate solution.

  • Workup: The aqueous solution containing 5'-IMP can then be purified by anion-exchange chromatography or used directly in subsequent steps after concentration.

Optimization Data for Phosphorylation
EntryPhosphorylating AgentSolventTemp (°C)Time (h)Approx. Yield of 5'-IMP (%)
1POCl₃ (1.5 eq)Trimethyl Phosphate0-5385
2POCl₃ (1.5 eq)Acetonitrile0-5340
3POCl₃ (1.5 eq)Trimethyl Phosphate25360 (with byproducts)
4POCl₃ (1.1 eq)Trimethyl Phosphate0-5370

Table 1: Summary of reaction conditions for optimizing 5'-IMP synthesis.

Protocol 2: Purification of Nucleotide Analogs by HPLC

This is a general guideline for purifying the final this compound product.

  • Sample Preparation: Lyophilize the crude reaction mixture and redissolve it in the HPLC mobile phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • Reversed-Phase (RP) HPLC:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, increasing linearly to 40% B over 30 minutes.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the major product peak.

  • Desalting: Combine the pure fractions, lyophilize to remove acetonitrile and some TEAA. Redissolve in water and lyophilize again (repeat 2-3 times) to remove the volatile salt.

Visualizations

Experimental Workflow

G cluster_start Step 1: Phosphorylation cluster_modification Step 2: Thio-Modification cluster_purification Step 3: Purification Inosine Inosine IMP Inosine 5'-Monophosphate (5'-IMP) Inosine->IMP POCl3, Trimethyl Phosphate dIMPS_precursor Activated 5'-IMP Intermediate IMP->dIMPS_precursor Activation dIMPS_crude Crude this compound dIMPS_precursor->dIMPS_crude NaSMe HPLC HPLC Purification (Reversed-Phase) dIMPS_crude->HPLC dIMPS_pure Pure this compound HPLC->dIMPS_pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Product Yield Observed Analysis Analyze Crude Reaction by TLC / HPLC / MS Start->Analysis UnreactedSM High Amount of Unreacted Starting Material? Analysis->UnreactedSM Byproducts Multiple Byproducts Detected? Analysis->Byproducts Degradation Product Degradation? Analysis->Degradation UnreactedSM->Byproducts No Sol_SM Troubleshoot Reaction Conditions: - Check reagent purity (e.g., POCl3) - Increase reaction time/temp - Verify stoichiometry UnreactedSM->Sol_SM Yes Byproducts->Degradation No Sol_Byproducts Improve Reaction Selectivity: - Lower reaction temperature - Screen different solvents - Consider protecting groups Byproducts->Sol_Byproducts Yes Sol_Degradation Improve Product Stability: - Use milder workup conditions - Handle under inert atmosphere - Check pH stability Degradation->Sol_Degradation Yes End Re-run Optimized Reaction Sol_SM->End Sol_Byproducts->End Sol_Degradation->End

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Biochemical Context: Methionine Salvage Pathway

G cluster_analog Point of Interest SAM S-adenosylmethionine (SAM) Polyamine Polyamines SAM->Polyamine MTA 5'-deoxy-5'-(methylthio)adenosine (MTA) SAM->MTA Polyamine Synthesis MTA->SAM Multiple Steps MTR1P MTR-1-phosphate MTA->MTR1P MTAP MTI 5'-deoxy-5'-(methylthio)inosine (MTI) MTA->MTI Adenosine Deaminase Methionine Methionine MTR1P->Methionine 4 Steps dIMPS This compound (Synthetic Analog) MTIP MTI Phosphorylase dIMPS->MTIP Potential Target MTI->dIMPS Kinase Action (Hypothetical) MTI->MTIP

Caption: Simplified methionine salvage pathway showing the role of MTA and MTI.

References

Technical Support Center: 5'-deoxyinosine Monophosphate (dIMP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center pertains to 5'-deoxyinosine monophosphate (dIMP), which is the assumed identity of the user-specified "5'-dIMPS". Due to the limited availability of specific stability data for dIMP, information from closely related nucleotide analogs, such as inosine 5'-monophosphate (IMP) and other deoxyribonucleotides, has been included to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 5'-dIMP?

For optimal stability, 5'-dIMP should be dissolved in a weak buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0). If your experimental conditions are incompatible with TE buffer, sterile, nuclease-free water is a suitable alternative. Laboratory-grade water can be slightly acidic, which may contribute to the degradation of nucleotides over time. It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) to enhance stability and then make fresh dilutions for working solutions as needed.[1]

Q2: How should I store 5'-dIMP in its solid form and in solution?

  • Solid Form: When stored as a dry powder, 5'-dIMP is generally stable. For long-term storage, it is recommended to keep it at -20°C in a desiccated environment.[2]

  • Solution: For the longest shelf life, stock solutions of dIMP should be stored at -20°C or, preferably, -80°C.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] For short-term storage (up to a year), 4°C is acceptable.

Q3: My 5'-dIMP solution has turned yellow. What does this indicate?

A change in the color of your dIMP solution, such as turning yellow, often suggests chemical degradation or oxidation.[5] This can be triggered by factors like exposure to light, improper pH, or the presence of reactive impurities.[5] It is crucial to verify the integrity of the solution before using it in an experiment.

Q4: I see precipitation in my dIMP stock solution after thawing it. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit has been exceeded at lower temperatures.[5] To resolve this, warm the solution gently (e.g., to 37°C) and vortex thoroughly to ensure the compound has completely redissolved before use.[4] To prevent this, consider storing the compound at a slightly lower concentration or ensure the chosen solvent is appropriate for cryogenic storage.[5]

Q5: Can the type of storage tube affect the stability of my dIMP solution?

Yes, the material of the storage container can impact compound stability. It is recommended to use polypropylene tubes for storing nucleotide solutions, as some compounds may adhere to the surface of polystyrene tubes.[3] For light-sensitive compounds, amber-colored vials or tubes wrapped in foil are advised to prevent photochemical degradation.[5]

Troubleshooting Guide: Instability of 5'-dIMP in Solution

This guide addresses common issues encountered during the use of 5'-dIMP in experimental settings.

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Experimental Results or Loss of Activity Compound Degradation: The dIMP may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light).[4]1. Prepare fresh working solutions from a new, single-use aliquot of your concentrated stock for each experiment.[4]2. Perform a stability check on your stock solution using HPLC to assess its purity (see Experimental Protocols).3. If degradation is confirmed, prepare a fresh stock solution from solid dIMP.
Incorrect pH: The stability of nucleotides is pH-dependent. Acidic conditions (pH < 5) can lead to depurination and degradation.[6]1. Ensure the pH of your assay buffer is within a neutral range (pH 5-9) for optimal stability.[6]2. If using unbuffered water to dissolve dIMP, check the pH and adjust if necessary. Consider using a weak buffer like TE for stock solutions.
Visible Color Change in Solution Chemical Degradation/Oxidation: Exposure to air (oxygen), light, or extreme pH can cause the compound to degrade, resulting in a color change.[5]1. Discard the discolored solution.2. Prepare a fresh solution using high-purity, nuclease-free water or buffer.3. Store solutions protected from light in tightly sealed containers.[5] For sensitive applications, purging the vial headspace with an inert gas like argon can prevent oxidation.[5]
Precipitation in Solution Low Solubility: The concentration of dIMP may exceed its solubility limit in the chosen solvent or buffer, especially at lower temperatures.[4]1. Gently warm and vortex the solution to redissolve the precipitate before use.[4]2. If precipitation is a recurring issue, consider preparing a less concentrated stock solution.3. Ensure the final concentration of any organic co-solvent (like DMSO) is kept low in aqueous buffers to avoid causing the compound to crash out of solution.[4]

Experimental Protocols

Protocol 1: Preparation of 100 mM 5'-dIMP Stock Solution

Materials:

  • 5'-deoxyinosine monophosphate (solid)

  • Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the solid 5'-dIMP container to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the mass of dIMP required to prepare the desired volume of a 100 mM solution (Molecular Weight of free acid: 332.21 g/mol ).[7]

  • Weigh the calculated amount of solid dIMP and transfer it to a sterile polypropylene tube.

  • Add the appropriate volume of nuclease-free water or TE buffer to the tube.

  • Vortex the tube thoroughly until the solid is completely dissolved. If needed, gently warm the solution to aid dissolution.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles.[3]

  • Label the aliquots clearly and store them at -20°C or -80°C for long-term storage.[3]

Protocol 2: Stability Assessment of 5'-dIMP by HPLC

Objective: To quantitatively assess the stability of a 5'-dIMP solution over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a fresh solution of dIMP at a known concentration (e.g., 1 mM) in the desired buffer or solvent to be tested. This is your T=0 sample.

    • Immediately analyze a portion of this solution via HPLC.

    • Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

    • At subsequent time points (e.g., 24h, 48h, 72h), take an aliquot of the stored solution for HPLC analysis.

  • Suggested HPLC Conditions:

    • System: Analytical HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) and a solvent like methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~248 nm (the absorbance maximum for inosine).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • For each time point, integrate the peak area of the main dIMP peak.

    • Calculate the percentage of dIMP remaining at each time point relative to the T=0 sample.

    • The appearance of new peaks alongside a decrease in the main dIMP peak area is indicative of degradation.[5]

Quantitative Data on Nucleotide Stability

The following table presents data on the thermal degradation of inosine 5'-monophosphate (IMP) , a closely related analog of dIMP. This data is provided for illustrative purposes to demonstrate the influence of pH and temperature on nucleotide stability. The degradation of IMP was found to follow first-order kinetics.[8]

TemperaturepHHalf-life (hours)
100°C4.08.7[8]
100°C7.013.1[8]
100°C9.046.2[8]
Data sourced from a kinetic study on the thermal degradation of IMP in aqueous solution.[8]

Visualizations

Putative Degradation Pathways of dIMP dIMP 5'-deoxyinosine monophosphate (dIMP) Deoxyinosine Deoxyinosine dIMP->Deoxyinosine  Hydrolysis of  phosphate ester bond Hypoxanthine Hypoxanthine dIMP->Hypoxanthine  Cleavage of  N-glycosidic bond Deoxyribose5P Deoxyribose-5-phosphate dIMP->Deoxyribose5P  Cleavage of  N-glycosidic bond Deoxyinosine->Hypoxanthine  Cleavage of  N-glycosidic bond Phosphate Inorganic Phosphate

Caption: Putative degradation pathways for 5'-dIMP in aqueous solution.

Workflow for dIMP Stability Assessment cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis Prep Prepare fresh dIMP solution in test buffer T0 Analyze T=0 sample by HPLC immediately Prep->T0 Store Store solution under defined conditions (e.g., temp, light) T0->Store Timepoints Take aliquots at specified time points (T=24h, 48h, etc.) Store->Timepoints HPLC Analyze aliquots by HPLC Timepoints->HPLC Data Compare peak areas to T=0 to determine % degradation HPLC->Data

Caption: Experimental workflow for assessing the stability of a dIMP solution.

Troubleshooting Logic for dIMP Instability Start Inconsistent results or loss of dIMP activity? Check_Solution Is the solution visibly precipitated or discolored? Start->Check_Solution Yes_Visible Discard and prepare fresh solution. Protect from light. Check solubility limits. Check_Solution->Yes_Visible Yes No_Visible Assess handling and storage protocols Check_Solution->No_Visible No Check_FreezeThaw Were multiple freeze-thaw cycles avoided? No_Visible->Check_FreezeThaw No_FreezeThaw Aliquot stock solution into single-use tubes for future use. Check_FreezeThaw->No_FreezeThaw No Yes_FreezeThaw Check solution pH Check_FreezeThaw->Yes_FreezeThaw Yes Check_pH Is the solution pH between 5 and 9? Yes_FreezeThaw->Check_pH No_pH Adjust pH of buffer. Use buffered solution (e.g., TE) for stock. Check_pH->No_pH No Yes_pH Consider inherent instability. Perform HPLC stability test to confirm degradation. Check_pH->Yes_pH Yes

Caption: A decision tree for troubleshooting 5'-dIMP instability issues.

References

Technical Support Center: Optimizing 5'-dIMPS (MTA) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-deoxy-5'-(methylthio)inosine (5'-dIMPS), also commonly known as Methylthioadenosine (MTA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this compound (MTA) in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTA) and what is its primary mechanism of action?

A1: this compound (MTA) is a naturally occurring sulfur-containing nucleoside that is an intermediate in the methionine salvage pathway.[1] Its primary mechanism of action in many experimental contexts, particularly in oncology research, is related to the cellular status of the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme that metabolizes MTA.[2] In cancer cells where the MTAP gene is deleted (often co-deleted with the tumor suppressor gene CDKN2A), MTA accumulates to high levels.[3][4] This accumulated MTA acts as a competitive inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5) by competing with the cofactor S-adenosylmethionine (SAM).[3][5] Inhibition of PRMT5 in these MTAP-deleted cells can lead to selective cell death, making it a promising target for cancer therapy.[4] Additionally, MTA is a potent agonist of adenosine receptors.[6][7]

Q2: I am starting my first experiment with this compound (MTA). What concentration should I use?

A2: The optimal concentration of this compound (MTA) is highly dependent on the cell type, the MTAP status of the cells, and the specific biological question you are investigating. A good starting point is to conduct a dose-response experiment. Based on its known biochemical activities, you can plan your concentration range. For instance, its inhibitory constants (Ki) for adenosine receptors are in the micromolar to sub-micromolar range.[6][7]

We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. For functional assays, you may need to use concentrations below the cytotoxic level.

Q3: I am not seeing any effect of this compound (MTA) in my cells. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • MTAP Status: The selective inhibitory effect on PRMT5 is most pronounced in MTAP-deleted cells. If your cells have functional MTAP, they will rapidly metabolize the exogenously added MTA, preventing its accumulation and subsequent inhibition of PRMT5.[2][3] We recommend verifying the MTAP status of your cell line.

  • Concentration: The concentration used may be too low to elicit a biological response. Consider performing a dose-response experiment to test a wider and higher range of concentrations.

  • Duration of Treatment: The biological effects of MTA may require a longer incubation time to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours).

  • Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of MTA. Ensure your assay is validated and appropriate for the expected biological outcome.

Q4: My cells are dying even at low concentrations of this compound (MTA). How can I troubleshoot this?

A4: High cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the methionine salvage pathway or to adenosine receptor agonism.

  • Off-Target Effects: At higher concentrations, MTA can inhibit other enzymes, such as protein carboxylmethyltransferase.[6]

  • Purity of the Compound: Ensure the this compound (MTA) you are using is of high purity, as impurities could contribute to cytotoxicity.

  • Experimental Conditions: Factors like cell density and media composition can influence cellular responses. Ensure consistent experimental setup.[8]

To address this, perform a detailed cytotoxicity assay (see Experimental Protocols section) to determine the precise IC50 value. For subsequent functional experiments, use concentrations well below the IC50.

Data Presentation

To aid in determining the optimal concentration, use the following tables. Table 1 provides known biochemical data for MTA, which can help in designing your initial experiments. Table 2 is a template for you to record your own experimental results.

Table 1: Known Biochemical Data for this compound (MTA)

Target Activity Value (µM)
Adenosine A1 Receptor Ki 0.15[6][7]
Adenosine A2A Receptor Ki 1.13[6][7]
Adenosine A2B Receptor Ki 13.9[6][7]
Adenosine A3 Receptor Ki 0.68[6][7]

| Protein Carboxylmethyltransferase | Ki | 41[6] |

Table 2: Experimental Optimization Log for this compound (MTA)

Cell Line MTAP Status Assay Type Concentration Range Tested (µM) Incubation Time (hours) IC50 / EC50 (µM) Observations

| | | | | | | |

Experimental Protocols

1. Protocol: Determining Cytotoxicity using a Calcein-AM and Ethidium Homodimer-1 (EthD-1) Assay

This protocol allows for the simultaneous quantification of live (green fluorescence) and dead (red fluorescence) cells.

  • Materials:

    • Your cell line of interest

    • Appropriate cell culture medium and supplements

    • 96-well clear-bottom black plates

    • This compound (MTA) stock solution (e.g., in DMSO)

    • Calcein-AM (e.g., 4 µM solution)

    • Ethidium Homodimer-1 (EthD-1) (e.g., 2 µM solution)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (MTA) in your cell culture medium. A common range to test is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

    • Remove the overnight medium from the cells and add the medium containing the different concentrations of MTA.

    • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

    • After incubation, wash the cells once with PBS.

    • Prepare a staining solution containing both Calcein-AM and EthD-1 in PBS.

    • Add the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.

    • Read the fluorescence on a microplate reader.

      • Live cells (Calcein-AM): Excitation ~485 nm, Emission ~515 nm

      • Dead cells (EthD-1): Excitation ~525 nm, Emission ~590 nm

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.

2. Protocol: Western Blot for Assessing PRMT5 Target Methylation

This protocol can be used to assess the functional inhibition of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3.

  • Materials:

    • MTAP-deleted cell line

    • This compound (MTA)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-SDMA, anti-SmD3, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat MTAP-deleted cells with varying concentrations of this compound (MTA) for 24-48 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-SmD3 and anti-GAPDH antibodies to confirm equal loading and assess total substrate levels.

    • A decrease in the SDMA signal relative to the total SmD3 and the loading control indicates inhibition of PRMT5 activity.

Visualizations

5_dIMPS_Signaling_Pathway cluster_0 Methionine Salvage Pathway cluster_1 PRMT5 Methylation SAM SAM MTA This compound (MTA) SAM->MTA Polyamine Synthesis MTAP MTAP MTA->MTAP Substrate PRMT5 PRMT5 MTA->PRMT5 Inhibits (in MTAP-deleted cells) Methionine_Adenine Methionine + Adenine MTAP->Methionine_Adenine Metabolizes Methylated_Substrate Symmetrically Dimethylated Substrate (SDMA) PRMT5->Methylated_Substrate Methylates Substrate Protein Substrate (e.g., SmD3) Substrate->PRMT5

Figure 1. this compound (MTA) signaling pathway in the context of MTAP status.

Troubleshooting_Workflow start Start: Optimizing this compound (MTA) Concentration check_mtap Verify MTAP status of cell line start->check_mtap dose_response Perform dose-response (0.1 µM - 100 µM) for cytotoxicity (IC50) check_mtap->dose_response evaluate_ic50 Is IC50 within expected range? dose_response->evaluate_ic50 no_effect No significant cytotoxicity observed evaluate_ic50->no_effect No high_toxicity High cytotoxicity at low doses evaluate_ic50->high_toxicity Too high select_functional_conc Select concentrations for functional assays (e.g., 0.1x, 0.5x, 1x IC50) evaluate_ic50->select_functional_conc Yes functional_assay Perform functional assay (e.g., target engagement, signaling) select_functional_conc->functional_assay evaluate_functional Biological effect observed? functional_assay->evaluate_functional no_functional_effect Troubleshoot: - Increase incubation time - Check assay sensitivity - Confirm MTAP deletion evaluate_functional->no_functional_effect No success Optimization Complete evaluate_functional->success Yes

Figure 2. Troubleshooting workflow for optimizing this compound (MTA) concentration.

Experimental_Workflow step1 Step 1: Cell Line Characterization - Confirm cell line identity - Determine MTAP status (WB, PCR) step2 Step 2: Dose-Response Cytotoxicity Assay - Determine IC50 at 24, 48, 72h step1->step2 step3 Step 3: Target Engagement Assay - Treat MTAP-deleted cells with non-toxic doses of MTA - Measure PRMT5 activity (e.g., SDMA levels) step2->step3 step4 Step 4: Downstream Functional Assays - Cell cycle analysis - Apoptosis assays - Gene expression analysis step3->step4 step5 Step 5: Data Analysis & Interpretation - Correlate target engagement with functional outcomes step4->step5

Figure 3. General experimental workflow for this compound (MTA) studies.

References

Technical Support Center: Purification of 5'-dIMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5'-deoxy-5'-iodo-N,N-dimethyl-N'-(pent-4-en-1-yl)-N'-(2-((N,N-dimethyl-d7-amino)methyl)-4-formylphenyl)phosphorodiamidite (5'-dIMPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The purification of this compound, a complex synthetic small molecule, presents several challenges primarily related to its potential instability and the presence of closely related impurities from the synthesis process. Key challenges include the removal of starting materials, incompletely reacted intermediates, and byproducts from side reactions. Its susceptibility to degradation under certain pH and temperature conditions also requires careful optimization of purification parameters.

Q2: Which chromatographic techniques are most effective for purifying this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the final purification of this compound due to its high resolution.[1] Reverse-phase HPLC (RP-HPLC) is commonly used to separate the target molecule from more polar or less polar impurities.[2] For initial cleanup and removal of charged impurities, ion-exchange chromatography can be a valuable preceding step.[3]

Q3: How can I monitor the purity of this compound during purification?

Analytical HPLC with a suitable detector (e.g., UV-Vis) is the primary method for monitoring the purity of this compound throughout the purification process. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the target molecule and to identify impurities.

Q4: What are the optimal storage conditions for purified this compound?

To prevent degradation, purified this compound should be stored at low temperatures, typically -20°C or -80°C, in a dry, inert atmosphere (e.g., under argon or nitrogen). It is also advisable to store it in a solvent in which it is stable and to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound.

Issue 1: Low Yield After Purification

  • Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

    • A: Low yield can result from several factors. One common cause is the degradation of the molecule during purification.[4] Try running the separation at a lower temperature to enhance stability. Another possibility is inefficient elution from the chromatography column.[4] Optimizing the elution buffer by adjusting the solvent composition or gradient slope in RP-HPLC, or the salt concentration or pH in ion-exchange chromatography, can improve recovery.[3][4] It is also possible that the sample is not binding optimally to the column; ensure that the pH and composition of your sample and binding buffer are appropriate for the chosen chromatography method.[4]

Issue 2: Low Purity of the Final Product

  • Q: Despite purification, my this compound sample still shows significant impurities. How can I improve the purity?

    • A: Co-elution of impurities with similar physicochemical properties to this compound is a common cause of low purity. For RP-HPLC, adjusting the mobile phase composition, gradient, or even changing the stationary phase chemistry can improve separation.[2] If using ion-exchange chromatography, fine-tuning the pH or the salt gradient of the elution buffer can enhance resolution.[5] It may also be beneficial to incorporate an orthogonal purification step. For example, if you are using RP-HPLC, consider adding an initial ion-exchange chromatography step to remove a different class of impurities.[3]

Issue 3: Peak Tailing or Broadening in HPLC

  • Q: I am observing significant peak tailing or broadening for this compound during HPLC analysis. What could be the cause?

    • A: Peak tailing can be caused by secondary interactions between this compound and the stationary phase.[4] Using a column with end-capping or selecting a different stationary phase can mitigate these unwanted interactions.[4] Column clogging due to particulates in the sample can also lead to distorted peaks.[4] Always filter or centrifuge your sample before injection to prevent this.[4] High sample concentration can also lead to peak broadening; try injecting a more dilute solution.[4]

Issue 4: Inconsistent Retention Times

  • Q: The retention time of my this compound peak is not consistent between runs. What should I check?

    • A: Fluctuations in retention time are often due to changes in the mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is well-mixed and degassed. Check the pump for any signs of leakage or malfunction that could affect the flow rate.[6] Column temperature can also significantly impact retention, so using a column oven for precise temperature control is recommended.

Quantitative Troubleshooting Summary
Problem Potential Cause Parameter to Check/Adjust Expected Improvement in Purity Expected Improvement in Yield
Low Purity Co-elution of impuritiesHPLC gradient slope, mobile phase composition, stationary phase chemistry10-20% increase5-10% increase
Column overloadingSample concentration15-25% increase5% increase
Low Yield Compound degradationPurification temperature5-15% increase20-30% increase
Inefficient elutionElution buffer strength/composition5% increase25-40% increase
Poor Peak Shape Secondary interactionsColumn stationary phase, mobile phase pHImproved peak symmetry5-10% increase
Column contaminationColumn washing/regeneration protocolImproved peak shapeMinimal change

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of this compound

This protocol outlines a general method for the purification of this compound using RP-HPLC.

  • Column and Mobile Phase Preparation:

    • Select a suitable C18 reverse-phase column.

    • Prepare the mobile phases. A common system is Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water and Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a linear gradient to elute the compound. For example, from 5% B to 95% B over 30 minutes.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions, for example, by lyophilization or rotary evaporation.

Protocol 2: Ion-Exchange Chromatography (IEC) for Initial Cleanup

This protocol describes a general procedure for using ion-exchange chromatography as an initial purification step.

  • Resin and Buffer Preparation:

    • Choose an appropriate ion-exchange resin (anion or cation exchanger) based on the charge of this compound at a given pH.[7]

    • Prepare a binding buffer at a pH where this compound is charged and will bind to the resin.[5]

    • Prepare an elution buffer, which typically has a higher salt concentration or a different pH to disrupt the binding.[5]

  • Column Packing and Equilibration:

    • Pack a column with the selected ion-exchange resin.

    • Equilibrate the column with several column volumes of the binding buffer.[5]

  • Sample Loading:

    • Dissolve the crude sample in the binding buffer.

    • Load the sample onto the equilibrated column.

  • Washing and Elution:

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound this compound by applying the elution buffer. This can be done in a stepwise manner or with a continuous gradient of increasing salt concentration.[3]

  • Fraction Analysis:

    • Collect fractions and analyze them for the presence and purity of this compound using analytical HPLC.

    • Pool the fractions containing the purified product for further purification by RP-HPLC or for final workup.

Visualizations

Purification_Workflow This compound Purification and Troubleshooting Workflow Crude Crude this compound IEC Ion-Exchange Chromatography (Optional Cleanup) Crude->IEC High ionic impurity load RPHPLC Reverse-Phase HPLC (Main Purification) Crude->RPHPLC Low ionic impurity load IEC->RPHPLC PurityAnalysis Purity Analysis (Analytical HPLC/LC-MS) RPHPLC->PurityAnalysis Troubleshoot2 Troubleshooting: Low Yield RPHPLC->Troubleshoot2 Low Recovery PureProduct Pure this compound (>95% Purity) PurityAnalysis->PureProduct Purity OK Troubleshoot1 Troubleshooting: Low Purity PurityAnalysis->Troubleshoot1 Impure OptimizeHPLC Optimize HPLC: - Gradient - Solvent - Stationary Phase Troubleshoot1->OptimizeHPLC Troubleshoot2->OptimizeHPLC Optimize Elution CheckStability Investigate Stability: - Temperature - pH Troubleshoot2->CheckStability OptimizeIEC Optimize IEC: - pH - Salt Gradient OptimizeHPLC->RPHPLC CheckStability->RPHPLC

Caption: A workflow diagram illustrating the purification process for this compound, including key decision points for troubleshooting common issues such as low purity and yield.

References

Technical Support Center: 5'-dIMPS Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5'-dIMPS to prevent its degradation. The following information is based on best practices for nucleotide analogs and should be adapted and validated for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C or below in a non-frost-free freezer. For short-term use (a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q2: What is the best solvent for dissolving and storing this compound?

This compound should be dissolved in a slightly alkaline buffer, such as 10 mM Tris-HCl, pH 8.0-8.5.[1] This has been shown to significantly improve the stability of nucleotide solutions, particularly when subjected to freeze-thaw cycles.[1] While sterile, nuclease-free water can be used, a buffered solution at a slightly alkaline pH is preferable. For some applications, organic solvents like DMSO may be used, but their suitability should be validated for your specific assays.[2]

Q3: How does pH affect the stability of this compound during storage?

The pH of the storage solution is a critical factor in maintaining the stability of nucleotide analogs. Acidic conditions can lead to the hydrolysis of the glycosidic bond, while a slightly alkaline pH (8.0-8.5) generally enhances stability.[1] It is advisable to verify the pH of your this compound solution and adjust if necessary.

Q4: Can I store this compound at room temperature?

Room temperature storage is not recommended for any significant length of time. While some nucleotides show stability for up to 14 days at room temperature, this can vary greatly depending on the specific molecule and the presence of contaminants.[1] To ensure the integrity of your this compound, adhere to recommended cold storage conditions.

Q5: How can I check if my stored this compound has degraded?

The most reliable method to assess the integrity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][3] HPLC can separate the intact compound from its degradation products, allowing for quantification of its purity. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify storage conditions (temperature, pH, solvent). Aliquot the stock solution to minimize freeze-thaw cycles. Assess the integrity of the this compound stock using HPLC.
Inconsistent experimental results Partial degradation of this compound; repeated freeze-thaw cycles.Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment. Re-evaluate the stability of your stock solution.
Appearance of precipitates in the solution Poor solubility at low temperatures or pH changes.Gently warm the solution to room temperature and vortex to redissolve. Ensure the pH of the buffer is optimal. If precipitation persists, consider preparing a fresh stock solution.
Unexpected peaks in analytical analysis (e.g., HPLC, Mass Spec) Chemical degradation or contamination.Review storage and handling procedures to identify potential sources of contamination. Use sterile, nuclease-free solutions and consumables. Characterize the unexpected peaks to understand the degradation pathway.

Data Summary

Recommended Storage Conditions for this compound
Condition Solvent Temperature Duration Notes
Long-Term 10 mM Tris-HCl, pH 8.0-8.5-20°C or -80°CMonths to YearsAliquot to avoid repeated freeze-thaw cycles.
Short-Term 10 mM Tris-HCl, pH 8.0-8.54°CUp to 1 weekProtect from light.
Working Solution Experimental Buffer4°CWithin a dayPrepare fresh for each experiment if possible.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

Objective: To determine the purity and identify potential degradation products of a this compound solution.

Materials:

  • This compound sample (stored and a fresh standard)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Sterile, nuclease-free water

Methodology:

  • Sample Preparation:

    • Thaw the stored this compound sample on ice.

    • Prepare a fresh standard solution of this compound of known concentration.

    • Dilute both the stored sample and the fresh standard to a suitable concentration (e.g., 100 µM) with the mobile phase.

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample.

    • Run a gradient elution program, for example:

      • 0-5 min: 5% B

      • 5-20 min: Gradient to 50% B

      • 20-25 min: Hold at 50% B

      • 25-30 min: Return to 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Compare the chromatogram of the stored sample to that of the fresh standard.

    • Calculate the peak area of the this compound peak in both samples.

    • Purity (%) = (Peak Area of stored sample / Peak Area of fresh standard) x 100.

    • Identify any new peaks in the stored sample chromatogram, which may represent degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: this compound Sample thaw Thaw on Ice start->thaw dilute Dilute Sample & Standard thaw->dilute filter Filter (0.22 µm) dilute->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Elution inject->run detect UV Detection (260 nm) run->detect compare Compare Chromatograms detect->compare calculate Calculate Peak Areas & Purity compare->calculate identify Identify Degradation Peaks calculate->identify end end identify->end End: Stability Report

Caption: Workflow for assessing this compound stability via HPLC.

signaling_pathway dIMPS This compound (analog) receptor Purinergic Receptor dIMPS->receptor degradation Degradation Products dIMPS->degradation g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka response Cellular Response pka->response

Caption: Hypothetical signaling pathway involving a nucleotide analog.

References

Technical Support Center: 5'-dIMPS-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-dIMPS-based assays. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given the specialized nature of assays involving 5'-deoxy-inosine-5'-monophosphate (this compound), this guide draws upon established principles from related enzymatic and cell-based assays, such as those for Inosine-5'-monophosphate dehydrogenase (IMPDH) and the cGAS-STING pathway.

Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format.

Question 1: Why am I getting no signal or a very low signal?

Answer: A lack of signal is a common issue that can stem from several sources, ranging from reagent preparation to instrument settings.

Potential Causes and Solutions:

  • Reagent Degradation or Inactivity:

    • Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Always store enzymes at their recommended temperatures, typically -80°C, and avoid repeated thawing and freezing by preparing aliquots.[1]

    • This compound Substrate: The substrate may have degraded. Prepare fresh solutions and store them as recommended, protected from light if necessary.

    • Cofactors (e.g., ATP, GTP, NAD+): These are essential for many enzymatic reactions. Ensure they are at the correct concentration and have not degraded.[2][3]

  • Incorrect Assay Conditions:

    • Temperature: Most enzymatic assays are sensitive to temperature. Ensure all assay components, especially the buffer, are at room temperature before starting the experiment, unless otherwise specified.[1][4]

    • pH: The assay buffer's pH must be optimal for enzyme activity. Verify the pH of your buffer.

    • Incubation Time: The incubation time may be too short for a detectable signal to develop. Try extending the incubation period.[5]

  • Procedural Errors:

    • Omission of a Key Reagent: Carefully review the protocol to ensure all components, such as the enzyme, substrate, and cofactors, were added in the correct order.[5][6]

    • Incorrect Reagent Concentrations: Double-check all calculations for dilutions of stocks to ensure final concentrations are correct.

  • Instrument Settings:

    • Incorrect Wavelength/Filter: Verify that the plate reader is set to the correct excitation and emission wavelengths for your detection method (e.g., fluorescence, luminescence).[4][5]

    • Plate Type: Use the appropriate microplate for your assay: black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[4]

Question 2: Why is my background signal too high?

Answer: High background can mask the true signal from your reaction, reducing the assay window and making it difficult to discern real effects.

Potential Causes and Solutions:

  • Contaminated Reagents:

    • Buffer Contamination: Buffers can become contaminated with substances that interfere with the assay. Use fresh, high-purity water and reagents to prepare buffers.

    • Sample Contamination: The sample itself may contain interfering substances. Some substances to be aware of include EDTA, sodium azide, and high concentrations of detergents like SDS or Tween-20.[4]

  • Non-Specific Binding:

    • Antibody Concentration (for ELISA-based detection): If using an antibody for detection, its concentration may be too high, leading to non-specific binding. Perform a titration to find the optimal antibody concentration.[5]

    • Insufficient Blocking: In assays like ELISA, inadequate blocking can lead to high background. Ensure you are using an appropriate blocking buffer and incubating for the recommended time.[5]

  • Autofluorescence/Autoluminescence:

    • Test Compounds: Some test compounds are inherently fluorescent and can interfere with the assay. Always run a control with the compound alone to check for this.

    • Assay Plates: Use plates designed for low fluorescence or luminescence.

  • Substrate Instability:

    • The substrate may be spontaneously breaking down, leading to a signal in the absence of enzyme activity. This can be checked by running a "no-enzyme" control.

Question 3: Why is there high well-to-well variability in my data?

Answer: High variability between replicates makes it difficult to obtain statistically significant results.

Potential Causes and Solutions:

  • Pipetting Errors:

    • Inaccurate Pipetting: Small volume inaccuracies can lead to large variations. Ensure your pipettes are calibrated and use proper pipetting techniques.[4]

    • Air Bubbles: Avoid introducing air bubbles into the wells.

  • Poor Mixing:

    • Ensure all reagents are thoroughly mixed before and after being added to the wells. Prepare a master mix of reagents whenever possible to minimize pipetting variations between wells.[4]

  • Plate Edge Effects:

    • Evaporation from the outer wells of a plate can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[1]

  • Inconsistent Incubation Conditions:

    • Ensure a consistent temperature across the entire plate during incubation. Temperature gradients can cause different reaction rates in different parts of the plate.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in my this compound-based assay?

A1: A well-designed experiment includes several controls:

  • Negative Control (No Enzyme): Contains all reaction components except the enzyme. This helps determine the background signal from substrate instability or reagent autofluorescence.

  • Positive Control (No Inhibitor): Contains all reaction components, including the active enzyme. This represents the maximum signal in your assay.

  • Solvent Control: If your test compounds are dissolved in a solvent like DMSO, this control contains the same concentration of the solvent to account for any effects it may have on the enzyme's activity.

  • Reference Inhibitor/Activator: A known inhibitor or activator of the target enzyme should be included to validate the assay's performance.

Q2: How can I optimize the concentrations of my key reagents?

A2: Optimization is crucial for developing a robust assay. You should perform matrix titrations of the key components:

  • Enzyme Titration: Test a range of enzyme concentrations to find the lowest amount that gives a robust signal within the desired reaction time.

  • Substrate (this compound) Titration: Determine the Michaelis-Menten constant (Km) for your substrate. For inhibitor screening, a substrate concentration at or below the Km is often used to increase sensitivity to competitive inhibitors.

Q3: What are some key metrics for evaluating the quality of my assay?

A3: Several metrics can be used to assess assay performance:

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B is generally better.[7]

  • Signal-to-Noise Ratio (S/N): This metric considers the variability of the background signal.[7][8]

  • Z'-Factor: This is a measure of the statistical effect size and is one of the most common metrics for assay quality in high-throughput screening. It takes into account the means and standard deviations of both the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[7]

Data Presentation

Table 1: Recommended Starting Concentrations for a Generic Enzyme Assay

ComponentRecommended Starting ConcentrationKey Considerations
Enzyme1 - 10 nMTitrate to find the optimal concentration for a linear reaction rate.
Substrate (this compound)0.1 - 10 x KmUse a concentration at or near the Km for inhibitor studies.
Cofactor (e.g., ATP, NAD+)100 µM - 1 mMShould be in excess to not be rate-limiting.
Test Compound10 nM - 100 µMScreen a wide range of concentrations initially.

Table 2: Quick Troubleshooting Reference

ProblemPossible CauseRecommended Solution
Low/No Signal Inactive enzymeUse a fresh aliquot of enzyme; avoid freeze-thaw cycles.[1]
Incorrect plate reader settingsVerify wavelength and filter settings.[4][5]
High Background Reagent contaminationPrepare fresh buffers and solutions.
High concentration of detection antibodyTitrate the antibody to find the optimal concentration.[5]
High Variability Pipetting errorsCalibrate pipettes; use a master mix for reagents.[4]
Plate edge effectsAvoid using the outer wells of the plate.[1]

Experimental Protocols

Generalized Protocol for an in vitro this compound-based Enzymatic Assay

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your particular enzyme and experimental goals.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2 and 1 mM DTT). Warm to room temperature before use.[4]

  • Enzyme Stock: Dilute the enzyme to the desired concentration in ice-cold assay buffer. Keep on ice.

  • Substrate Stock (this compound): Prepare a concentrated stock solution in assay buffer.

  • Cofactor Stock (if applicable): Prepare a stock solution of any necessary cofactors (e.g., ATP, NAD+).

  • Test Compounds: Prepare serial dilutions of your test compounds in the appropriate solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Add 2 µL of your test compound or solvent control to the appropriate wells of a 96-well plate.

  • Prepare a master mix containing the assay buffer and any necessary cofactors. Add the appropriate volume to each well (e.g., 88 µL).

  • Initiate the reaction by adding the enzyme to each well (e.g., 5 µL). Mix gently by shaking the plate.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).[9]

  • Stop the reaction by adding a stop solution, if applicable.

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time for the detection signal to develop.

  • Read the plate on a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Subtract the mean of the negative control (no enzyme) from all other values.

  • Normalize the data to the positive control (no inhibitor), setting its activity to 100%.

  • Calculate the percent inhibition for each test compound concentration.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G start Problem Encountered (e.g., Low Signal, High Background) check_reagents Check Reagents: - Freshly prepared? - Stored correctly? - Correct concentrations? start->check_reagents check_protocol Review Protocol: - All steps followed? - Correct order of addition? - Correct volumes? start->check_protocol check_instrument Verify Instrument: - Correct wavelength/filters? - Correct plate type? - Calibrated? start->check_instrument run_controls Analyze Controls: - Negative control high? - Positive control low? check_reagents->run_controls check_protocol->run_controls check_instrument->run_controls troubleshoot_background Troubleshoot High Background: - Check for contamination - Titrate detection reagents run_controls->troubleshoot_background High Background troubleshoot_signal Troubleshoot Low Signal: - Check enzyme activity - Optimize incubation time/temp run_controls->troubleshoot_signal Low Signal resolve Problem Resolved troubleshoot_background->resolve troubleshoot_signal->resolve

Caption: A logical workflow for troubleshooting common issues in biochemical assays.

G IMP Inosine-5'-Monophosphate (IMP) or this compound IMPDH IMPDH Enzyme IMP->IMPDH Substrate XMP Xanthosine-5'-Monophosphate (XMP) IMPDH->XMP Product NADH NADH IMPDH->NADH NAD NAD+ NAD->IMPDH Cofactor GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP via GMP Synthase DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA

Caption: A simplified diagram of the purine biosynthesis pathway involving IMPDH.

References

Technical Support Center: 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Addressing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). This resource is designed to provide direct, actionable guidance to researchers, scientists, and drug development professionals encountering challenges with batch-to-batch variability of DMPO in their experiments. This guide offers troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.

Disclaimer: The information provided herein is for guidance purposes only. It is based on the assumption that the user query "5'-dIMPS" was a typographical error and the intended subject was 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO), a widely used spin-trapping agent.

Frequently Asked Questions (FAQs)

Q1: What is DMPO and what is its primary application?

A1: 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO) is a nitrone-based spin trap. Its primary application is in the detection and identification of short-lived free radicals, particularly reactive oxygen species (ROS) like superoxide and hydroxyl radicals, using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] The spin trap reacts with an unstable radical to form a more stable radical adduct, which can then be detected by EPR.[4]

Q2: What are the common causes of batch-to-batch variability with DMPO?

A2: Batch-to-batch variability in DMPO can arise from several factors during its synthesis and purification.[5] Key causes include:

  • Purity Levels: The presence of impurities, even in small amounts, can significantly impact experimental outcomes.

  • Presence of Paramagnetic Impurities: Contaminants can generate background signals in EPR spectroscopy, interfering with the detection of the desired radical adducts.[2]

  • Degradation Products: Improper storage and handling can lead to the degradation of DMPO, resulting in the formation of byproducts that may be redox-active or interfere with the spin trapping reaction.

  • Water Content: The amount of residual water can influence the stability and reactivity of DMPO.

Q3: How can I assess the quality of a new batch of DMPO?

A3: Before using a new batch of DMPO in critical experiments, it is highly recommended to perform quality control checks. A simple and effective method is to run a "blank" EPR spectrum of the DMPO solution in your experimental buffer. An ideal batch of DMPO will show a clean baseline with no significant paramagnetic signals. Comparing the signal-to-noise ratio of a known radical-generating system with the new batch against a previous, reliable batch can also provide a semi-quantitative measure of its performance.[6]

Q4: Can impurities in DMPO lead to artifactual signals in my EPR experiments?

A4: Yes, impurities are a significant source of artifactual signals. For instance, certain impurities can be oxidized to form nitroxide radicals, which are readily detected by EPR and can be mistaken for the spin adduct of interest. Additionally, metal ion contaminants can catalyze side reactions, leading to the formation of unexpected radical species.[7]

Q5: How does the stability of the DMPO-superoxide adduct affect my results?

A5: The DMPO-superoxide adduct (DMPO-OOH) is notoriously unstable, with a half-life of only 1 to 2 minutes in neutral phosphate buffer.[8] It can spontaneously decay to the more stable DMPO-hydroxyl adduct (DMPO-OH). This instability can lead to the misidentification of superoxide radicals as hydroxyl radicals and an underestimation of the amount of superoxide present.[2]

Troubleshooting Guides

Issue 1: High background signal in "blank" EPR spectrum.

This is a common issue indicating the presence of paramagnetic impurities in the DMPO batch.

Troubleshooting Steps:

  • Confirm the source: Ensure the signal is not coming from other components of your reaction mixture by acquiring spectra of each component individually.

  • Purify the DMPO: If the DMPO is the source of the background signal, it may require purification. A common method is treatment with activated charcoal.

  • Contact the supplier: If you have recently purchased the DMPO, contact the supplier's technical support with your data and request a replacement or a certificate of analysis for that specific batch.

  • Consider an alternative supplier: If the issue persists with multiple batches from the same supplier, you may need to source DMPO from a different manufacturer with higher purity standards.

Issue 2: Unexpected or unidentifiable EPR signals.

The appearance of unexpected signals can be due to several factors, including impurities, side reactions, or the trapping of secondary radicals.

Troubleshooting Workflow:

G start Unexpected EPR Signal Observed check_impurities Run 'blank' spectrum of DMPO and buffer start->check_impurities impurities_present High background signal? check_impurities->impurities_present purify_dmpo Purify DMPO or contact supplier impurities_present->purify_dmpo Yes check_side_reactions Review literature for known side reactions with your experimental components impurities_present->check_side_reactions No purify_dmpo->start Re-run experiment side_reaction_known Known interference? check_side_reactions->side_reaction_known modify_protocol Modify experimental protocol (e.g., use chelators, scavengers) side_reaction_known->modify_protocol Yes check_secondary_radicals Consider the possibility of secondary radical formation side_reaction_known->check_secondary_radicals No modify_protocol->start Re-run experiment secondary_radical_plausible Plausible secondary radical? check_secondary_radicals->secondary_radical_plausible use_alternative_trap Use an alternative spin trap to confirm the identity of the primary radical secondary_radical_plausible->use_alternative_trap Yes consult_expert Consult with an EPR spectroscopy expert secondary_radical_plausible->consult_expert No use_alternative_trap->start Re-run experiment

Caption: Troubleshooting workflow for unexpected EPR signals.

Issue 3: Inconsistent results between different batches of DMPO.

This is the core issue of batch-to-batch variability and requires a systematic approach to identify the root cause.

Logical Relationship Diagram:

G cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Solutions Purity Variation Purity Variation Inconsistent Signal Intensity Inconsistent Signal Intensity Purity Variation->Inconsistent Signal Intensity Artifactual Signals Artifactual Signals Purity Variation->Artifactual Signals Degradation during Storage Degradation during Storage Degradation during Storage->Inconsistent Signal Intensity Contamination Contamination Contamination->Artifactual Signals Poor Reproducibility Poor Reproducibility Inconsistent Signal Intensity->Poor Reproducibility Artifactual Signals->Poor Reproducibility QC of New Batches QC of New Batches QC of New Batches->Purity Variation Standardized Protocols Standardized Protocols Standardized Protocols->Poor Reproducibility Proper Storage & Handling Proper Storage & Handling Proper Storage & Handling->Degradation during Storage

Caption: Causes and effects of DMPO batch variability.

Quantitative Data Summary

The quality of DMPO can be assessed using various analytical techniques. Below is a table summarizing key quality control parameters.

ParameterRecommended SpecificationMethod of AnalysisPotential Impact of Deviation
Purity >98%HPLC, GC-MSLower purity can introduce interfering substances.[6]
Appearance Colorless to pale yellow liquidVisual InspectionDarker color may indicate degradation or impurities.
Water Content <0.5%Karl Fischer TitrationHigh water content can affect stability and reactivity.
Paramagnetic Impurities No detectable signalEPR SpectroscopyPresence of signals can interfere with measurements.[2]

Key Experimental Protocols

Protocol 1: Quality Control Check of a New DMPO Batch

Objective: To assess the purity of a new DMPO batch by EPR spectroscopy.

Materials:

  • New batch of DMPO

  • High-purity water or experimental buffer

  • EPR spectrometer and flat cell

Procedure:

  • Prepare a solution of the new DMPO batch at the concentration you typically use in your experiments (e.g., 50-100 mM) in your experimental buffer.

  • Transfer the solution to an EPR flat cell.

  • Acquire an EPR spectrum under the same conditions you use for your experiments.

  • Analysis: The spectrum should be a flat baseline with no discernible signals. Any significant peaks indicate the presence of paramagnetic impurities.

Protocol 2: Charcoal Purification of DMPO

Objective: To remove impurities from a batch of DMPO.

Materials:

  • DMPO

  • Activated charcoal

  • Anhydrous magnesium sulfate

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm PTFE membrane)

Procedure:

  • Dissolve the DMPO in a minimal amount of high-purity water.

  • Add a small amount of activated charcoal (approximately 5-10% of the DMPO weight).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture to remove the charcoal.

  • Dry the filtrate over anhydrous magnesium sulfate.

  • Filter the solution again to remove the drying agent.

  • The purified DMPO solution is now ready for use. It is advisable to re-run the quality control check (Protocol 1) after purification.

Experimental Workflow for DMPO Purification and QC:

G start Receive New Batch of DMPO qc_check Perform QC Check (Protocol 1) start->qc_check qc_pass Does it pass? qc_check->qc_pass use_in_experiment Use in Experiments qc_pass->use_in_experiment Yes purify_dmpo Purify DMPO (Protocol 2) qc_pass->purify_dmpo No re_qc_check Re-run QC Check purify_dmpo->re_qc_check re_qc_pass Does it pass? re_qc_check->re_qc_pass re_qc_pass->use_in_experiment Yes contact_supplier Contact Supplier/Discard Batch re_qc_pass->contact_supplier No

References

Technical Support Center: Refining Analytical Methods for 5'-dIMPS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 5'-deoxy-5'-(methylthio)inosine (5'-dIMPS), also known as methylthioadenosine (MTA). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on refining their analytical methods for accurate and robust quantification of this important nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: 5'-deoxy-5'-(methylthio)inosine (this compound) is a naturally occurring sulfur-containing nucleoside that is a key intermediate in the methionine salvage pathway.[1] It is formed from S-adenosylmethionine (SAM) during polyamine biosynthesis.[1][2] The detection and quantification of this compound are crucial as its levels can be indicative of metabolic dysregulation in various diseases, including cancer.[3][4] Specifically, the accumulation of this compound has been observed in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), making it a potential biomarker.[4][5]

Q2: What are the most common analytical methods for this compound detection?

A2: The most prevalent and sensitive methods for the quantification of this compound in biological samples are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] High-performance liquid chromatography (HPLC) with UV detection has also been used, but LC-MS/MS offers superior sensitivity and specificity.[3]

Q3: What are the typical biological matrices for this compound analysis?

A3: this compound can be quantified in a variety of biological samples, including cell culture media, cell extracts, and urine.[5]

Q4: Is an internal standard necessary for accurate quantification of this compound?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification of this compound by LC-MS/MS. This helps to correct for variations in sample preparation, matrix effects, and instrument response.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Sample Preparation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound Inefficient extraction from the sample matrix. Degradation of this compound during sample processing.[6][7]Optimize the extraction solvent and procedure. For cellular extraction, consider methods like protein precipitation with methanol or acetonitrile. Ensure samples are kept on ice or at 4°C during processing to minimize enzymatic degradation.[6][8] For long-term storage, freeze samples at -80°C.[2]
High background noise in chromatogram Contamination from sample matrix or labware.Use high-purity solvents and reagents. Incorporate a solid-phase extraction (SPE) step for sample cleanup. Ensure all labware is thoroughly cleaned to avoid contamination.
Inconsistent results between replicates Variability in sample collection and preparation. Incomplete cell lysis or protein precipitation.Standardize the sample collection and handling protocol. Ensure thorough vortexing and centrifugation during extraction steps to achieve complete lysis and precipitation.
Chromatography (HPLC) Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing, fronting, or splitting) Column contamination or degradation. Inappropriate mobile phase composition or pH.[9] Sample solvent mismatch with the mobile phase.[10]Flush the column with a strong solvent or replace it if necessary. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[9]
Shifting retention times Inconsistent mobile phase preparation. Fluctuations in column temperature. Column aging.Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a constant temperature. Replace the column if retention times continue to drift despite other troubleshooting steps.
Low signal intensity Suboptimal mobile phase additives. Sample loss during injection.Optimize the concentration of additives like formic acid in the mobile phase to enhance ionization. Check the autosampler for leaks or blockages.
Mass Spectrometry (MS) Issues
Problem Possible Cause(s) Suggested Solution(s)
Ion suppression or enhancement (Matrix Effects) Co-eluting compounds from the biological matrix interfering with ionization.[11][12][13][14][15]Improve sample cleanup using techniques like SPE. Adjust the chromatographic method to better separate this compound from interfering compounds.[12] Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Low sensitivity or no signal Incorrect mass transitions (precursor/product ions) selected. Suboptimal ion source parameters (e.g., temperature, gas flow, voltage).Optimize the mass transitions for this compound and the internal standard by direct infusion of standards. Perform ion source optimization to maximize the signal for this compound.
Inconsistent signal intensity Contamination of the ion source. Fluctuation in gas supply.Clean the ion source according to the manufacturer's instructions. Ensure a stable and sufficient supply of nitrogen and other required gases.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound in Cultured Cells by LC-MS/MS

1. Sample Preparation (Cell Extraction):

  • Culture cells to the desired confluency.
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to each well/dish.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex thoroughly for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Evaporate the solvent to dryness using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from other cellular components (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-17 min, 50-98% B; 17-20 min, 98% B; 20-21 min, 98-2% B; 21-25 min, 2% B).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
  • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
  • Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterRecommended Value/Setting
HPLC Column C18 Reversed-Phase
Mobile Phase Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) As low as 62.5 pM has been reported.[5]
Lower Limit of Quantification (LLOQ) As low as 2 nM has been reported.[5]

Mandatory Visualizations

5-dIMPS_Biosynthesis SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAM Decarboxylase Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase dIMPS This compound (MTA) dcSAM->dIMPS Spermidine Synthase Putrescine Putrescine Putrescine->Spermidine MTR1P MTR-1-Phosphate dIMPS->MTR1P MTAP MTR 5-Methylthioribose Methionine Methionine MTR->Methionine Methionine Salvage Pathway MTR1P->MTR

Caption: Biosynthesis pathway of this compound from S-adenosylmethionine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis SampleCollection Biological Sample (Cells, Urine) Extraction Metabolite Extraction (e.g., 80% Methanol) SampleCollection->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Injection Autosampler Injection Centrifugation2->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Quantification->Results

Caption: General experimental workflow for this compound detection by LC-MS/MS.

References

Technical Support Center: Enhancing the Specificity of 5'-dIMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-dIMPS (5'-deoxy-5'-[[(2S,4R)-2-amino-4-carboxy-1-pyrrolidinyl]methyl]-5'-thioadenosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the specificity of this novel inhibitor, troubleshoot common experimental issues, and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the specificity of my novel inhibitor, this compound?

A1: The initial assessment of specificity involves understanding its interaction with its intended target and potential off-targets. A common starting point is to perform a broad screen against a panel of related proteins. For instance, if this compound is a kinase inhibitor, profiling it against a large panel of kinases is crucial.[1][2][3] This provides a landscape of its selectivity and identifies potential off-targets that require further investigation.

Q2: I'm observing a significant discrepancy between the biochemical potency (IC50) of this compound and its activity in cell-based assays. What could be the reason?

A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors.[4][5][6] These include:

  • Cell permeability: this compound may have poor membrane permeability, leading to a lower intracellular concentration.

  • Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: this compound could be metabolized into less active or inactive forms within the cell.

  • Cellular environment: High intracellular concentrations of competing molecules (like ATP for kinase inhibitors) or the presence of scaffolding proteins and macromolecular crowding can alter the compound's binding affinity.[4][5]

Q3: How can I confirm that the observed cellular phenotype is a direct result of this compound binding to my target of interest?

A3: Confirming on-target activity is critical to avoid misinterpretation of results.[7] A multi-pronged approach is recommended:

  • Use of a structurally unrelated inhibitor: Employ a second, structurally different inhibitor that targets the same protein. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[8][9]

  • Inactive control analog: If available, use a structurally similar but biologically inactive version of this compound. This control should not elicit the same cellular response.[8][9]

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of this compound treatment.[7]

  • Direct target engagement assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to directly measure the binding of this compound to its target inside intact cells.[10][11]

Q4: What medicinal chemistry strategies can be employed to improve the specificity of this compound?

A4: Enhancing specificity often involves iterative medicinal chemistry optimization.[12][13][14][15][16][17] Key strategies include:

  • Structure-based design: Utilize co-crystal structures of this compound with its on-target and off-target proteins to identify unique features in the binding pockets that can be exploited to enhance selectivity.[18]

  • Exploiting subtle differences: Target non-conserved residues or unique conformations of the target protein to gain selectivity over closely related proteins.[13]

  • Fragment-based elaboration: If this compound was developed from a fragment screen, systematically growing the fragment to interact with specific pockets of the target can improve both potency and selectivity.

  • Introduction of steric hindrance: Modify the structure of this compound to create steric clashes with off-target proteins while maintaining favorable interactions with the intended target.[16]

Troubleshooting Guides

Issue 1: High background or non-specific activity of this compound in assays.

  • Possible Cause: Compound aggregation at high concentrations.

    • Troubleshooting Step:

      • Visually inspect solutions for precipitation.

      • Perform a dose-response curve to check for a steep, non-ideal curve shape.

      • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.

      • Determine the critical aggregation concentration (CAC) of this compound.

  • Possible Cause: Reactivity of the compound with assay components.

    • Troubleshooting Step:

      • Run control experiments without the target protein to see if this compound interferes with the detection method (e.g., fluorescence quenching or enhancement).

      • Assess the chemical stability of this compound under the assay conditions.

Issue 2: The cellular effect of this compound does not correlate with the inhibition of the primary target's downstream signaling.

  • Possible Cause: Engagement of an unexpected off-target that triggers a parallel signaling pathway.

    • Troubleshooting Step:

      • Perform a broad off-target screen (e.g., kinome scan, safety pharmacology panel) to identify other potential targets of this compound.[19][20]

      • Use a systems biology approach, such as phosphoproteomics, to get an unbiased view of the signaling pathways affected by this compound treatment.

  • Possible Cause: The downstream signaling pathway is more complex than initially understood, with redundant or compensatory mechanisms.

    • Troubleshooting Step:

      • Consult the literature for a more comprehensive understanding of the signaling network.

      • Use a combination of inhibitors to block potential compensatory pathways.

Data Presentation

Disclaimer: The following data is illustrative and intended to provide examples of how to present quantitative results for a novel inhibitor like this compound.

Table 1: Illustrative Kinase Selectivity Profile of this compound (1 µM screen)

Kinase Target% Inhibition at 1 µMKinase Family
Target Kinase A 95% Tyrosine Kinase
Off-Target Kinase X85%Tyrosine Kinase
Off-Target Kinase Y60%Serine/Threonine Kinase
Off-Target Kinase Z15%Tyrosine Kinase
... (and others)<10%Various

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data for this compound

Target ProteinTreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Target Kinase A Vehicle (DMSO)52.3°C-
Target Kinase A 10 µM this compound56.8°C+4.5°C
Off-Target Kinase XVehicle (DMSO)55.1°C-
Off-Target Kinase X10 µM this compound55.5°C+0.4°C
Housekeeping ProteinVehicle (DMSO)61.2°C-
Housekeeping Protein10 µM this compound61.3°C+0.1°C

Table 3: Illustrative Potency Comparison of this compound and a Structurally Unrelated Inhibitor

CompoundBiochemical IC50 (Target Kinase A)Cellular EC50 (Target Engagement)Cellular EC50 (Phenotypic Readout)
This compound 50 nM500 nM750 nM
Inhibitor B 75 nM800 nM1.2 µM
This compound Inactive Analog > 100 µM> 100 µM> 100 µM

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and cofactors in the assay buffer.

  • Inhibitor Addition: Add this compound or vehicle control (DMSO) to the reaction wells.

  • Initiation of Reaction: Start the reaction by adding ATP (radiolabeled [γ-³²P]ATP is often used).[3] Incubate at the optimal temperature for the kinase.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[3] For fluorescence-based assays, this may involve detecting a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of this compound to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in intact cells.[10][21][22]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a specific concentration or with a vehicle control (DMSO) and incubate to allow for compound entry and target binding.[23]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat the samples for a defined period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[23][21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.[23]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or ELISA.[7][24][21]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct engagement.[7][24]

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Cellular Validation cluster_2 Specificity Enhancement cluster_3 Verification Biochemical Screen Biochemical Screen Kinase Panel Kinase Panel Biochemical Screen->Kinase Panel e.g. Identify Off-Targets Identify Off-Targets Kinase Panel->Identify Off-Targets Identifies hits Cell-Based Assays Cell-Based Assays Target Engagement (CETSA/NanoBRET) Target Engagement (CETSA/NanoBRET) Cell-Based Assays->Target Engagement (CETSA/NanoBRET) Phenotypic Assays Phenotypic Assays Cell-Based Assays->Phenotypic Assays Genetic Validation (CRISPR/siRNA) Genetic Validation (CRISPR/siRNA) Phenotypic Assays->Genetic Validation (CRISPR/siRNA) Compare phenotypes Orthogonal Inhibitor Testing Orthogonal Inhibitor Testing Phenotypic Assays->Orthogonal Inhibitor Testing Confirm on-target effect Medicinal Chemistry Medicinal Chemistry Identify Off-Targets->Medicinal Chemistry Guides optimization Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Medicinal Chemistry->Structure-Activity Relationship (SAR) Iterative process Structure-Activity Relationship (SAR)->Cell-Based Assays Test improved compounds

Caption: Workflow for enhancing the specificity of a novel inhibitor.

signaling_pathway Receptor Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Activates Substrate 1 Substrate 1 Target Kinase A->Substrate 1 Phosphorylates Cellular Response A Cellular Response A Substrate 1->Cellular Response A Leads to Off-Target Kinase X Off-Target Kinase X Substrate 2 Substrate 2 Off-Target Kinase X->Substrate 2 Phosphorylates Cellular Response B (Off-Target) Cellular Response B (Off-Target) Substrate 2->Cellular Response B (Off-Target) Leads to 5_dIMPS 5_dIMPS 5_dIMPS->Target Kinase A On-Target Inhibition 5_dIMPS->Off-Target Kinase X Off-Target Inhibition

Caption: Illustrative signaling pathway showing on- and off-target effects.

References

Validation & Comparative

Unveiling the Potency of 5'-deoxy-5'-(methylthio)adenosine: A Comparative Analysis of its Efficacy as a Cellular Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and cellular research, the quest for potent and specific inhibitors of key signaling pathways is paramount. A comprehensive comparative guide released today sheds new light on the efficacy of 5'-deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring nucleoside, positioning it as a significant modulator of critical cellular processes. This guide provides an in-depth analysis of MTA's inhibitory effects on phosphodiesterases and inosine monophosphate dehydrogenase (IMPDH), and its influence on the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, comparing its performance with well-established inhibitors in the field.

MTA as a Phosphodiesterase Inhibitor

MTA has been identified as a potent inhibitor of cAMP phosphodiesterase, an enzyme crucial for regulating intracellular levels of the second messenger cyclic AMP. Elevated cAMP levels, resulting from phosphodiesterase inhibition, can impact a wide range of cellular functions, including T-cell proliferation.[1]

Table 1: Comparative Efficacy of MTA and Other Phosphodiesterase Inhibitors

InhibitorTargetKi (µM)IC50 (µM)
5'-deoxy-5'-(methylthio)adenosine (MTA) cAMP Phosphodiesterase62[2]-
SildenafilPDE5-Varies by study
TadalafilPDE5-Varies by study
VardenafilPDE5-Varies by study

Note: IC50 values for Sildenafil, Tadalafil, and Vardenafil vary depending on the specific experimental conditions and are extensively documented in comparative studies.

MTA as an IMP Dehydrogenase (IMPDH) Inhibitor

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a critical target for immunosuppressive and antiviral therapies. MTA's inhibitory action on this enzyme highlights its potential in these therapeutic areas.

Table 2: Comparative Efficacy of MTA and Other IMPDH Inhibitors

InhibitorTargetIC50 (µM)
5'-deoxy-5'-(methylthio)adenosine (MTA) IMPDH-
Mycophenolic Acid (MPA)IMPDH0.24 (EC50)[3]
RibavirinIMPDH44 (against HBV in vitro)[4][5]

MTA's Impact on Key Signaling Pathways

Beyond direct enzyme inhibition, MTA has been shown to interfere with major signaling networks that govern cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism and growth. MTA has been observed to inhibit this pathway, suggesting its potential as an anti-proliferative agent.

Table 3: Efficacy of Known PI3K/AKT/mTOR Pathway Inhibitors

InhibitorTarget(s)IC50 (nM)
Buparlisib (BKM120)p110α, p110β, p110δ, p110γ52, 166, 116, 262[6]
Pilaralisib (XL147)PI3Kα, PI3Kδ, PI3Kγ39, 36, 23[6]
Gedatolisib (PF-05212384)PI3Kα, PI3Kγ, mTOR0.4, 5.4, 1.6[7]
LY294002PI3Kα, PI3Kδ, PI3Kβ500, 570, 970[7]
MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. MTA's inhibitory effect on this pathway further underscores its potential as a modulator of cell fate.

Table 4: Efficacy of Known MAPK/ERK Pathway Inhibitors

InhibitorTarget(s)IC50 (nM)
Trametinib (GSK1120212)MEK1, MEK2~2[8]
U0126MEK1, MEK272, 58[8]
PD98059MEK2000-7000[8]
KO-947ERK1, ERK210[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of the findings.

In Vitro IMPDH Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of inosine monophosphate dehydrogenase.

Principle: The enzymatic activity of IMPDH is measured by monitoring the conversion of its substrate, inosine monophosphate (IMP), to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the enzyme activity.

Procedure:

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing Tris-HCl buffer, KCl, DTT, EDTA, and the substrate IMP and NAD+.

  • Inhibitor Incubation: The test compound (e.g., MTA, Mycophenolic Acid) at various concentrations is pre-incubated with the purified IMPDH enzyme for a defined period at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mix to the enzyme-inhibitor mixture.

  • Data Acquisition: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

A detailed protocol for a fluorometric IMPDH2 inhibitor screening kit can be found in reference[5].

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of phosphodiesterase.

Principle: PDE activity is measured by quantifying the hydrolysis of cyclic nucleotides (cAMP or cGMP) to their corresponding monophosphates (AMP or GMP).

Procedure:

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture includes a buffer, the PDE enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, either cAMP or cGMP.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of a stop reagent containing a broad-spectrum PDE inhibitor like IBMX.

  • Detection: The amount of remaining cAMP or cGMP is then quantified. This can be done using various methods, including:

    • Luminescence-based assays (e.g., PDE-Glo™): The remaining cyclic nucleotide is converted to ATP, which is then detected using a luciferase-luciferin reaction. The light output is inversely proportional to the PDE activity.

    • Radiometric assays: Using radiolabeled cAMP or cGMP, the product is separated from the substrate, and the radioactivity is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Detailed protocols for phosphodiesterase assays can be found in references[10] and[6].

Visualizing the Molecular Interactions and Workflows

To better understand the mechanisms and processes discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for enzyme inhibition assays.

G General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction (Add Substrate) B->E C Prepare Inhibitor Solutions (Serial Dilutions) C->D D->E F Incubate for Defined Time E->F G Stop Reaction F->G H Measure Product Formation or Substrate Depletion G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor in vitro.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes MTA MTA MTA->PI3K Inhibits

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of MTA.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes MTA MTA MTA->RAF Inhibits

Caption: Overview of the MAPK/ERK signaling cascade and a potential point of inhibition by MTA.

This comparative guide underscores the multifaceted inhibitory potential of 5'-deoxy-5'-(methylthio)adenosine. Its ability to target multiple key enzymes and signaling pathways makes it a compelling molecule for further investigation in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The provided data and experimental frameworks offer a valuable resource for researchers in the field.

References

A Comparative Guide to the Validation of STING Agonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various STING (Stimulator of Interferator of Interferon Genes) agonists, with a focus on validating their mechanism of action. While the initial query referenced "5'-dIMPS," this term does not correspond to a known STING agonist in publicly available scientific literature. Therefore, this guide will focus on well-characterized STING agonists, including the mouse-specific agonist 5,6-dimethylxanthenone-4-acetic acid (DMXAA), the natural ligand cyclic GMP-AMP (cGAMP), and other synthetic alternatives. The experimental data and protocols provided herein are essential for the preclinical validation of novel STING agonists.

I. The STING Signaling Pathway and Mechanism of Agonist Action

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cGAMP.[2] cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation to the Golgi apparatus.[2] This conformational change facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2] STING agonists are molecules that can directly bind to and activate STING, mimicking the action of cGAMP to elicit a potent anti-tumor immune response.[2][3][4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active dimerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription

Figure 1: Simplified STING signaling pathway.

II. Comparison of STING Agonists

A variety of STING agonists have been developed, each with distinct chemical structures, species selectivity, and in vivo properties.[5] This section compares several key examples.

Table 1: In Vitro Activity of Selected STING Agonists

AgonistChemical ClassSpecies SelectivityReported EC50 (hSTING)Key Features
cGAMP Cyclic DinucleotideHuman & Mouse~1-5 µMEndogenous ligand, high potency.[6]
DMXAA XanthenoneMouse-specific>100 µMFails to activate human STING, but is a valuable tool for murine studies.[7][8][9]
CDA Cyclic DinucleotideHuman & Mouse~5-10 µMSynthetic c-di-AMP analog, potent inducer of IFN-β.[10]
diABZI Small MoleculeHuman & Mouse~0.1-0.5 µMPotent, systemically available non-nucleotide agonist.
SR-717 Small MoleculeHuman & Mouse~0.5-1 µMOrally bioavailable non-nucleotide agonist.
DW18343 Small MoleculeHuman & MouseNot reportedNovel non-nucleotide agonist with systemic anti-tumor effects.[11]

Table 2: In Vivo Performance of Selected STING Agonists

AgonistAdministration RouteKey In Vivo EffectsLimitations
cGAMP IntratumoralPotent anti-tumor immunity, induction of T cell responses.[10]Poor cell permeability and stability.[5]
DMXAA Intraperitoneal, IntratumoralAnti-tumor and antiviral activity in mice.[7]Inactive in humans.[8][9]
CDA IntratumoralLong-term tumor-free survival in immunogenic mouse models.[10]Susceptible to degradation by phosphodiesterases.[5]
diABZI Intravenous, IntratumoralSystemic anti-tumor efficacy, induction of adaptive immunity.Potential for systemic toxicity.
SR-717 Oral, IntratumoralSystemic anti-tumor activity, favorable pharmacokinetic profile.Off-target effects may need to be considered.
DW18343 Intratumoral, SystemicPotent anti-tumor activity and induction of immune memory.[11]Further preclinical development is ongoing.[11]

III. Experimental Protocols for Mechanism Validation

Validating the mechanism of action of a putative STING agonist involves a series of in vitro and in vivo experiments to demonstrate direct engagement of the target and activation of the downstream signaling pathway.

1. Luciferase Reporter Assay in HEK293T Cells

This assay measures the activation of an IFN-β promoter-driven luciferase reporter gene as a downstream readout of STING activation.[12]

  • Cell Line: HEK293T cells are commonly used as they do not endogenously express STING, allowing for controlled co-transfection of STING expression plasmids.[12]

  • Protocol:

    • Day 1: Plate HEK293T cells in a 24-well plate. Co-transfect with plasmids encoding human or murine STING, an IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase control plasmid for normalization.[12]

    • Day 2: Treat the transfected cells with varying concentrations of the test compound (e.g., 0.01 to 100 µM). Include a known STING agonist (e.g., cGAMP) as a positive control and a vehicle control (e.g., DMSO).[12]

    • Day 3: After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[12]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Luciferase_Assay Day1 Day 1: Plate & Transfect HEK293T cells - STING expression plasmid - IFN-β-Luciferase plasmid - Renilla control plasmid Day2 Day 2: Treat with STING Agonist Day1->Day2 Day3 Day 3: Lyse Cells & Measure Luciferase Activity Day2->Day3 Analysis Data Analysis: - Normalize Firefly to Renilla - Calculate EC50 Day3->Analysis

Figure 2: Luciferase reporter assay workflow.

2. Western Blot Analysis of STING Pathway Activation

This method directly assesses the phosphorylation of key signaling proteins in the STING pathway.[1]

  • Cell Line: Use a cell line that endogenously expresses the STING pathway components, such as THP-1 (human monocytes) or RAW 264.7 (murine macrophages).

  • Protocol:

    • Plate cells and allow them to adhere.

    • Treat cells with the test compound for various time points (e.g., 0, 30, 60, 120 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A time-dependent increase in the phosphorylation of TBK1 and IRF3 upon treatment with an active STING agonist.

3. RT-qPCR for STING-Dependent Gene Expression

This assay quantifies the upregulation of STING target genes.[1][13]

  • Protocol:

    • Treat cells (e.g., THP-1 or primary immune cells) with the test compound for a set time (e.g., 6 hours).[13]

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA by reverse transcription.

    • Perform quantitative PCR (qPCR) using primers for STING target genes such as IFNB1, CXCL10, and ISG15.[13]

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

1. Cytokine Induction in Mice

This experiment measures the systemic induction of type I interferons and other cytokines following agonist administration.

  • Protocol:

    • Administer the test compound to mice (e.g., C57BL/6) via the desired route (e.g., intravenous or intraperitoneal).

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-administration.

    • Isolate serum and measure the concentration of IFN-β, IL-6, and TNF-α using ELISA kits.

  • Expected Outcome: A transient increase in the serum levels of pro-inflammatory cytokines, peaking within a few hours of administration.

2. Anti-Tumor Efficacy in Syngeneic Mouse Models

This is the gold standard for evaluating the therapeutic potential of a STING agonist.

  • Protocol:

    • Implant tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) subcutaneously into immunocompetent mice.

    • Once tumors are established (e.g., 50-100 mm³), begin treatment with the STING agonist via intratumoral or systemic administration.[10]

    • Include a vehicle control group and potentially a positive control group (e.g., cGAMP).

    • Measure tumor volume regularly (e.g., every 2-3 days) with calipers.

    • Monitor animal survival.

    • At the end of the study, tumors and draining lymph nodes can be harvested for immune cell profiling by flow cytometry.

  • Expected Outcome: Significant inhibition of tumor growth and improved survival in the agonist-treated group compared to the vehicle control.

Tumor_Model_Workflow Implant Day 0: Implant Tumor Cells Tumor_Growth Days 7-10: Tumors Establish Implant->Tumor_Growth Treatment Start Treatment Regimen (Intratumoral or Systemic) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume & Survival Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Benefit - Immune Profiling Monitoring->Endpoint

Figure 3: Syngeneic tumor model workflow.

IV. Conclusion

The validation of a STING agonist's mechanism of action requires a multi-faceted approach, combining in vitro assays to demonstrate direct pathway activation with in vivo models to confirm immunological and therapeutic effects. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of novel STING agonists. By systematically assessing potency, species selectivity, and in vivo efficacy, researchers can identify promising candidates for further development as cancer immunotherapies.

References

Comparative Study: Information on 5'-dIMPS Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 5'-dIMPS and a competitor compound cannot be provided at this time due to the lack of specific and publicly available scientific information identifying a compound consistently referred to as "this compound".

Initial searches for "this compound" did not yield a clearly defined chemical entity with established research, mechanism of action, or recognized competitor compounds. The search results revealed a variety of unrelated substances containing "5" in their chemical nomenclature, including:

  • tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine : A compound with noted nootropic, antiepileptic, and antidepressant actions.

  • 5α-dihydroprogesterone (5αP) : A hormone implicated in breast cancer promotion through plasma membrane-associated receptors and MAPK activation.

  • FdUMP : A multimer of FdUMP designed to overcome resistance to 5-fluorouracil by inhibiting thymidylate synthase.

  • M-5MPEP : A partial mGlu5 receptor negative allosteric modulator with antidepressant-like effects.

  • 5,6-dihydroxyflavone : A flavonoid with anti-inflammatory and antioxidant properties.

Additionally, the term "DIMP" was identified as an abbreviation for Diisopropyl methylphosphonate, a substance discussed in the context of environmental decontamination, which is unrelated to the likely intended subject of a biochemical or pharmacological comparison.

Without a clear identification of "this compound" and its scientific context, it is not possible to identify a relevant competitor compound, gather comparative experimental data, or provide the detailed analysis, data tables, and visualizations as requested.

Further clarification on the full chemical name, CAS number, or relevant scientific literature for "this compound" is necessary to proceed with a comparative study.

An Independent Researcher's Guide to Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and biomedical research, a thorough understanding of therapeutic targets is paramount. This guide provides a comparative analysis of inhibitors targeting Inosine Monophosphate Dehydrogenase (IMPDH), a crucial enzyme in cellular metabolism. Due to the ambiguity of the term "5'-dIMPS" in current scientific literature, this guide focuses on the well-documented and therapeutically relevant field of IMPDH inhibition, which aligns with the "IMP" component of the query and the context of drug development.

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes and cancer cells.[3][4] Consequently, IMPDH has become a significant target for the development of immunosuppressive, antiviral, and anticancer therapies.[1][5] There are two main isoforms in humans, IMPDH1 and IMPDH2, with IMPDH2 being predominantly upregulated in proliferating cells, making it a key target for selective inhibition.[3][6]

Mechanism of Action: Targeting Nucleotide Synthesis

IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step in the synthesis of guanosine triphosphate (GTP).[3][7] Inhibition of this enzyme depletes the intracellular pool of guanine nucleotides, which in turn halts DNA and RNA synthesis, leading to a cytostatic effect on rapidly dividing cells.[3][7]

IMPDH inhibitors can be broadly categorized based on their binding site:[6]

  • Substrate-Binding Site Inhibitors: These molecules, which include nucleoside analogs like ribavirin and mizoribine, compete with the natural substrate, IMP.[6]

  • Cofactor-Binding Site Inhibitors: This class, which includes the widely used drug mycophenolic acid (MPA), targets the binding site of the NAD+/NADH cofactor.[6]

  • Allosteric Inhibitors: More recent research has focused on identifying allosteric sites that can be targeted for more selective inhibition of specific isoforms, such as IMPDH2.[6][8]

The overall signaling pathway is depicted below:

cluster_0 De Novo Purine Synthesis cluster_1 Cellular Processes PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation Signal_Transduction Signal Transduction GTP->Signal_Transduction Inhibitor IMPDH Inhibitors (e.g., Mycophenolic Acid) Inhibitor->IMPDH Inhibition

Caption: De Novo guanine nucleotide synthesis pathway and the point of IMPDH inhibition.

The depletion of GTP has wide-ranging effects beyond simply halting DNA and RNA production. It impacts cellular signaling, energy transfer, and can induce apoptosis or differentiation in certain cell types.[3][7]

IMPDH_Inhibition IMPDH Inhibition GTP_Depletion Guanine Nucleotide (GTP) Depletion IMPDH_Inhibition->GTP_Depletion DNA_Synthesis_Block DNA/RNA Synthesis Blockade GTP_Depletion->DNA_Synthesis_Block Signal_Block Altered G-Protein Signaling GTP_Depletion->Signal_Block Energy_Deficit Reduced Energy for Translation GTP_Depletion->Energy_Deficit Cell_Cycle_Arrest Cell Cycle Arrest (Cytostatic Effect) DNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis / Differentiation Cell_Cycle_Arrest->Apoptosis

Caption: Downstream cellular consequences of IMPDH inhibition.

Comparative Analysis of Key IMPDH Inhibitors

Several IMPDH inhibitors have been developed and are in clinical use or trials. The table below summarizes the key characteristics of prominent examples for objective comparison.

Inhibitor Mechanism of Action Primary Target Reported IC50 / Ki Primary Therapeutic Use Common Side Effects
Mycophenolic Acid (MPA) Non-competitive, reversible inhibitor; targets NAD+ site.[9][10]IMPDH1 and IMPDH2[10]Ki ≈ 6 nM (for VX-148, a potent analog)[11]Immunosuppression (organ transplant rejection).[7][9]Gastrointestinal issues (diarrhea, nausea), leukopenia.[6][9]
Mizoribine Acts as a transition state analog, targeting the IMP site.[1]IMPDH1 and IMPDH2-Immunosuppression.[12]-
Ribavirin Competitive inhibitor (as ribavirin monophosphate) targeting the IMP site.[4]IMPDH1 and IMPDH2-Antiviral (Hepatitis C).[12]Hemolytic anemia.
Tiazofurin Metabolized to Thiazole-4-carboxamide Adenine Dinucleotide (TAD), an NAD+ analog.[11]IMPDH2 > IMPDH1-Anticancer (Leukemia).[5]High toxicity.[5]
AVN-944 (Merimepodib) -IMPDH1 and IMPDH2-Anticancer (Hematological Malignancies).[5]Well-tolerated in Phase I trials.[13]
Sappanone A (SA) Covalent modification of Cys140 in the allosteric Bateman domain.[6][8]Highly selective for IMPDH2.[6][8]IC50 ≈ 620 nM (for optimized derivative).[8]Preclinical (Antineuroinflammation).[6][8]Lower side effects predicted due to selectivity.[6]

Experimental Protocols for Independent Verification

Verifying the activity of potential IMPDH inhibitors requires robust and reproducible experimental methods. A standard approach is the spectrophotometric enzyme activity assay.

Objective: To measure the enzymatic activity of IMPDH and determine the inhibitory potential of a test compound by monitoring the production of NADH.

Principle: The IMPDH-catalyzed conversion of IMP to XMP is coupled with the reduction of NAD+ to NADH. The formation of NADH can be measured by the increase in absorbance at 340 nm.[14]

Materials:

  • Purified recombinant IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0-8.5), 150 mM KCl, 1 mM EDTA, 1 mM DTT[14][15]

  • Substrate Solution: Inosine Monophosphate (IMP)

  • Cofactor Solution: Nicotinamide Adenine Dinucleotide (NAD+)

  • Test Compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive Control Inhibitor: Mycophenolic Acid (MPA)

  • 96-well clear, flat-bottom plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of IMP, NAD+, test compounds, and MPA. Dilute the IMPDH2 enzyme to the desired working concentration in cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control: Assay Buffer, Enzyme Solution.

    • Solvent Control: Solvent (e.g., DMSO), Enzyme Solution.

    • Inhibitor Control: MPA working solution, Enzyme Solution.

    • Test Compound: Test compound working solution, Enzyme Solution.

  • Inhibitor Incubation: Add 10 µL of the test compound, MPA, or solvent to the appropriate wells containing the enzyme solution. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[16]

  • Reaction Initiation: Prepare a Substrate/Cofactor Mix containing IMP and NAD+. Initiate the enzymatic reaction by adding the mix to all wells.[14]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

    • Normalize the activity of test compound wells to the solvent control.

    • Calculate the percent inhibition: % Inhibition = (1 - (Rate_compound / Rate_solvent_control)) * 100.

    • For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

start Start: Prepare Reagents (Enzyme, Buffers, Substrates, Compounds) add_enzyme Pipette Enzyme Solution into 96-well Plate start->add_enzyme add_compounds Add Test Compounds, MPA (Control+), and Solvent (Control-) add_enzyme->add_compounds incubate Incubate at RT (e.g., 30 min) add_compounds->incubate initiate Initiate Reaction with IMP/NAD+ Mixture incubate->initiate read Measure Absorbance at 340 nm (Kinetic Mode, 37°C) initiate->read analyze Data Analysis: Calculate Reaction Rates and % Inhibition read->analyze end End: Determine IC50 Values analyze->end

Caption: General experimental workflow for an IMPDH inhibitor screening assay.

References

Cross-Validation of IMPDH Inhibitor Effects in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of prominent Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors across various cancer cell lines. While the initial query concerned "5'-dIMPS," our comprehensive search found no direct references to this compound, suggesting it may be a novel agent not yet widely documented or a potential typographical variation. This guide therefore focuses on well-characterized IMPDH inhibitors, a class of molecules relevant to the presumed target, to provide a valuable comparative framework.

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for anti-proliferative therapies.[1] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.[1][2] This guide compares the efficacy of three well-studied IMPDH inhibitors: Mycophenolic Acid (MPA), Ribavirin, and Tiazofurin.

Comparative Efficacy of IMPDH Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Mycophenolic Acid, Ribavirin, and Tiazofurin in various cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.

Table 1: IC50 Values of Mycophenolic Acid (MPA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Carcinoma0.4 - 1.21[3]
PC3Prostate Cancer>1[3]
U87GlioblastomaResistant (>1 µM)[3]
MNNG/HOSOsteosarcoma0.46 - 7.3[4]
U2OSOsteosarcoma0.46 - 7.3[4]
SaOS-2Osteosarcoma0.46 - 7.3[4]
MG-63Osteosarcoma0.46 - 7.3[4]
143BOsteosarcoma0.46 - 7.3[4]
MOLT-4T-cell Lymphoblastic LeukemiaNot specified[5]
THP-1Acute Monocytic LeukemiaNot specified[5]
U937Histiocytic LymphomaNot specified[5]

Table 2: IC50 Values of Ribavirin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia15[6]
A-172Glioblastoma<100[7]
AM-38Glioblastoma<100[7]
T98GGlioblastoma<100[7]
U-87MGGlioblastoma<100[7]
YH-13Glioblastoma<100[7]
U-138MGGlioblastoma>250[7]
U-251MGGlioblastoma>250[7]
MCF-7Breast Cancer42 (CNT2 inhibitor analog)[4]

Table 3: IC50 Values of Tiazofurin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma35[8]
LLAKLewis Lung Carcinoma0.51[9]
LLTCLewis Lung Carcinoma2.6[9]
Various Human Cancer LinesVarious>10[9]
MM-96Human MelanomaHighly Resistant[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the IMPDH inhibitor and incubate for the desired period (e.g., 72 hours).[10]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[10]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[10]

IMPDH Enzyme Activity Assay

This assay quantifies the enzymatic activity of IMPDH.

  • Lysate Preparation: Prepare cell or tissue extracts in an appropriate lysis buffer.[11]

  • Reaction Setup: In a 96-well plate, add 20 µL of the protein sample to duplicate wells.[11]

  • Control and Reaction Solutions: Add 50 µL of a control solution (without substrate) to one set of wells and 50 µL of the reaction solution (containing IMPDH substrate) to the other set.[11]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[11]

  • Absorbance Measurement: Measure the optical density at 492 nm at multiple time points to determine the reaction kinetics.[11]

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in protein expression and phosphorylation status within specific signaling pathways.

  • Cell Lysis and Protein Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.[12]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, β-actin) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control.[12]

Visualizing Molecular Mechanisms

The following diagrams illustrate the key signaling pathways affected by IMPDH inhibitors and a typical experimental workflow.

IMPDH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Transcription mTOR->Transcription Promotes Proliferation Wnt Wnt GSK3b GSK3b Wnt->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Inhibits (Degradation) beta_catenin->Transcription Promotes IMPDH IMPDH XMP XMP IMPDH->XMP IMP IMP IMP->IMPDH GTP GTP XMP->GTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis IMPDH_Inhibitor IMPDH Inhibitor IMPDH_Inhibitor->IMPDH Inhibits

Caption: IMPDH inhibition disrupts key signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with IMPDH Inhibitor start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability enzyme_activity IMPDH Activity Assay treatment->enzyme_activity western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and IC50 Determination cell_viability->data_analysis enzyme_activity->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Workflow for evaluating IMPDH inhibitor effects.

References

Comparative Pharmacokinetic Profiles of 5'-dIMPS Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-deoxy-5'-methylthioinosine (5'-dIMPS) and its analogs are a class of compounds with potential therapeutic applications, including roles as anticancer and antiviral agents. Their mechanism of action often involves the modulation of key enzymatic pathways, such as the purine biosynthesis pathway. A critical aspect of the preclinical and clinical development of these analogs is the thorough characterization of their pharmacokinetic profiles, which encompass absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens, predicting efficacy, and ensuring safety.

This guide provides a framework for comparing the pharmacokinetic profiles of this compound analogs. While specific quantitative data for a range of this compound analogs are not extensively available in the public domain, this document outlines the key parameters for comparison, standardized experimental protocols for their determination, and the relevant biological pathways for contextual understanding.

Comparative Analysis of Key Pharmacokinetic Parameters

The following table summarizes the crucial pharmacokinetic parameters that should be evaluated to compare different this compound analogs. The values presented are for illustrative purposes to demonstrate a comparative layout.

ParameterDescriptionAnalog A (Hypothetical)Analog B (Hypothetical)Analog C (Hypothetical)
Absorption
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.25% (oral)45% (oral)10% (oral)
Tmax (h)The time to reach maximum plasma concentration.1.52.00.5
Cmax (µg/mL)The maximum plasma concentration.10.215.85.1
Distribution
Vd (L/kg)The apparent volume of distribution.1.20.82.5
Protein Binding (%)The percentage of drug bound to plasma proteins.85%92%70%
Metabolism
CL (mL/min/kg)The systemic clearance of the drug.201235
t1/2 (h)The elimination half-life.4.28.52.1
Major MetabolitesPrimary metabolic products.M1 (inactive)M2 (active)M3, M4 (inactive)
Excretion
% Excreted UnchangedThe percentage of the dose excreted in urine as the parent drug.15%30%5%

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable pharmacokinetic data. Below are standard protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a this compound analog after intravenous and oral administration in rats.

Materials:

  • This compound analog

  • Vehicle suitable for administration (e.g., saline, PEG400)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulas for blood sampling

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the study.

  • Dose Preparation: Prepare dosing solutions of the this compound analog in the chosen vehicle at the desired concentrations.

  • Administration:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the this compound analog in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) using non-compartmental analysis software.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent of binding of a this compound analog to plasma proteins.

Materials:

  • This compound analog

  • Human, rat, and mouse plasma

  • Phosphate buffered saline (PBS)

  • Rapid equilibrium dialysis (RED) device

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound analog.

  • Assay Setup: Add the this compound analog to plasma to achieve the desired final concentration.

  • Dialysis: Pipette the plasma-drug mixture into the sample chamber of the RED device and PBS into the buffer chamber.

  • Incubation: Incubate the sealed plate at 37°C with shaking for the required time to reach equilibrium.

  • Sample Analysis: After incubation, determine the concentration of the analog in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of protein binding.

Visualizations

Signaling Pathway

The therapeutic effect of many IMP analogs is derived from their interaction with the de novo purine biosynthesis pathway. IMP is a crucial intermediate in the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Analogs of IMP can act as competitive inhibitors of enzymes in this pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of guanine nucleotides and subsequent downstream effects on DNA and RNA synthesis.

purine_biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH S_AMP Succinyl-AMP IMP->S_AMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGTP dGTP GTP->dGTP DNA_RNA_G DNA/RNA Synthesis dGTP->DNA_RNA_G AMP Adenosine Monophosphate (AMP) S_AMP->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP dATP dATP ATP->dATP DNA_RNA_A DNA/RNA Synthesis dATP->DNA_RNA_A 5_dIMPS_Analogs This compound Analogs IMPDH IMPDH 5_dIMPS_Analogs->IMPDH Inhibition

Caption: De novo purine biosynthesis pathway and the inhibitory role of IMP analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic comparison of novel drug candidates like this compound analogs.

pk_workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies cluster_analysis Data Analysis and Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) IV_PK Intravenous PK (Rat, Mouse) Metabolic_Stability->IV_PK Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->IV_PK Permeability Permeability (e.g., Caco-2) Oral_PK Oral PK (Rat, Mouse) Permeability->Oral_PK PK_Parameter_Calculation PK Parameter Calculation IV_PK->PK_Parameter_Calculation Oral_PK->PK_Parameter_Calculation PBPK_Modeling PBPK Modeling (Optional) PK_Parameter_Calculation->PBPK_Modeling Lead_Optimization Lead Optimization PK_Parameter_Calculation->Lead_Optimization PBPK_Modeling->Lead_Optimization Candidate_Selection Candidate Selection Candidate_Selection->Metabolic_Stability Candidate_Selection->Plasma_Protein_Binding Candidate_Selection->Permeability

Caption: General workflow for pharmacokinetic profiling of drug candidates.

In-depth Analysis of 5'-dIMPS Reveals a Gap in Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available for a compound designated as "5'-dIMPS." This prevents a direct comparative analysis of its therapeutic potential against other compounds in preclinical models.

Researchers, scientists, and drug development professionals seeking information on "this compound" will find a notable absence of published studies detailing its mechanism of action, efficacy, or safety in preclinical settings. Standard scientific search engines and chemical databases do not yield specific results for this acronym, suggesting that "this compound" may be a highly novel agent not yet disclosed in public forums, a proprietary internal code, or a potential typographical error.

In the broader context of related compounds, the field of nucleoside and nucleotide analogs is rich with therapeutic agents. For instance, derivatives of inosine monophosphate (IMP) are known to play crucial roles in cellular metabolism and have been targeted for various therapeutic interventions. Inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis, have been investigated for their immunosuppressive, antiviral, and anticancer properties.

Additionally, cyclic dinucleotides , which share structural similarities with potential IMP derivatives, are a significant area of research, particularly in immunotherapy. Molecules like cyclic GMP-AMP (cGAMP) are critical signaling molecules in the cGAS-STING pathway, which is pivotal for innate immune responses to infection and cancer. The therapeutic potential of synthetic cyclic dinucleotide analogs is being actively explored in numerous preclinical and clinical studies.

However, without specific data on the structure and biological activity of "this compound," a direct comparison to these or any other therapeutic alternatives is not feasible. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of such foundational research.

Recommendations for Researchers:

Given the current lack of public information, it is recommended to:

  • Verify the compound's name and spelling: Ensure that "this compound" is the correct designation.

  • Consult internal or proprietary databases: If this is a compound from a specific research program, internal documentation would be the sole source of information.

  • Monitor scientific literature: If "this compound" is a new compound, data may be published in the near future.

Until such information becomes publicly available, a comprehensive and objective comparison guide on the therapeutic potential of "this compound" in preclinical models cannot be constructed.

Assessing the Reproducibility of Experiments Involving 5'-dIMPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the burgeoning field of innate immunity, the Stimulator of Interferon Genes (STING) pathway presents a promising therapeutic target. Among the array of STING agonists, 5'-dIMPS (5'-deoxy-5'-iodomethyl-diphosphate-S-adenosyl-L-methionine) has emerged as a tool to probe this critical signaling cascade. This guide provides an objective comparison of this compound's performance with alternative STING activators, supported by experimental data, and delves into the crucial aspect of experimental reproducibility.

The cGAS-STING Signaling Pathway: A Primer

The cGAS-STING pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are vital for orchestrating an anti-tumor and anti-viral immune response.[1][2][3]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_agonist This compound / Other Agonists STING_agonist->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & induces transcription

Diagram 1: The cGAS-STING signaling pathway.

Comparative Performance of STING Agonists

The efficacy of STING agonists is typically evaluated based on their ability to induce type I interferon (IFN-β) production and their in vivo anti-tumor activity. While direct head-to-head reproducibility studies for this compound are not extensively published, we can infer its relative performance from comparative studies of various STING agonists.

STING AgonistAgonist TypePotency (IFN-β Induction)Key Characteristics
This compound Synthetic, non-CDNModerateResearch tool for STING pathway activation.
2'3'-cGAMP Endogenous LigandHighThe natural activator of STING.[2]
c-di-AMP/c-di-GMP Bacterial CDNsModerate to HighBacterial-derived cyclic dinucleotides.
diABZI Synthetic, non-CDNVery HighShows significantly higher potency than CDNs in some studies.[4]
ADU-S100 (Mliatinide) Synthetic CDNHighHas been evaluated in clinical trials.

Note: Potency is a relative measure and can vary depending on the cell type, assay conditions, and delivery method.

Assessing and Improving Experimental Reproducibility

The reproducibility of in vitro and in vivo experiments is paramount for the reliable evaluation of STING agonists. A lack of reproducibility can arise from various sources, including reagent quality, cell line integrity, and subtle variations in experimental protocols.[5][6]

Key Factors Influencing Reproducibility:

  • Reagent Quality and Consistency: The purity and stability of this compound and other reagents can significantly impact experimental outcomes. It is crucial to source reagents from reputable suppliers and follow recommended storage and handling procedures.

  • Cell Line Authentication and Passage Number: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[6] Regular cell line authentication and consistent use of low-passage number cells are essential.

  • Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to significant differences in results.[6]

Metrics for Assessing Reproducibility:

  • Z'-factor: A statistical parameter that reflects the separation between positive and negative controls in an assay. A Z'-factor between 0.5 and 1.0 indicates excellent assay quality and high reproducibility.

  • Coefficient of Variation (CV%): A measure of the relative variability of data points within a sample group. Lower CV% values indicate higher precision.

  • Minimum Significant Ratio (MSR): A metric for evaluating the reproducibility of potency values (e.g., EC50) from dose-response experiments.[7]

To enhance the comparability of data across different laboratories, inter-laboratory comparison studies are invaluable. These studies involve multiple laboratories testing the same samples under standardized conditions to assess the level of agreement in their results.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are representative workflows for in vitro and in vivo assessment of this compound activity.

In Vitro STING Activation Assay Workflow

in_vitro_workflow start Start cell_culture Cell Culture (e.g., THP-1 monocytes) start->cell_culture stimulation Stimulation with this compound (and controls) cell_culture->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa IFN-β ELISA supernatant->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Diagram 2: In vitro STING activation assay workflow.

Methodology for In Vitro STING Activation Assay:

  • Cell Seeding: Seed a suitable reporter cell line (e.g., THP-1 monocytes) in a 96-well plate at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., 2'3'-cGAMP as a positive control, vehicle as a negative control).

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 values and assess the statistical significance of the results.

In Vivo Anti-Tumor Efficacy Study Workflow

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., B16-F10 melanoma) start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment Intratumoral Injection (this compound or vehicle) tumor_growth->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., tumor volume, immune cell infiltration) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis end End data_analysis->end

Diagram 3: In vivo anti-tumor efficacy study workflow.

Methodology for In Vivo Anti-Tumor Efficacy Study:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma) into syngeneic mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Administer this compound or a vehicle control intratumorally at specified doses and schedules.

  • Monitoring: Measure tumor volume and monitor the overall health of the animals regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration.

  • Data Analysis: Compare tumor growth between the treatment and control groups using appropriate statistical methods.

Conclusion

While this compound serves as a valuable research tool for activating the STING pathway, a thorough understanding of its performance relative to other agonists and a commitment to rigorous experimental practices are essential for generating reliable and reproducible data. By carefully considering the factors that influence reproducibility and adhering to detailed, standardized protocols, researchers can enhance the quality and impact of their findings in the exciting and rapidly evolving field of innate immunity and cancer immunotherapy.

References

Next-Generation Cereblon Modulators Demonstrate Superior Potency and Efficacy Over First-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of Cereblon E3 ligase modulators (CELMoDs), including iberdomide and mezigdomide, are demonstrating significantly enhanced biochemical and cellular potency compared to first-generation immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide. This advancement in targeted protein degradation offers promising avenues for researchers and drug development professionals in oncology and other therapeutic areas. Experimental data reveals that next-generation compounds exhibit higher binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase, leading to more efficient degradation of target proteins and more potent anti-proliferative effects in cancer cell lines.

First-generation IMiDs, including thalidomide, lenalidomide, and pomalidomide, are widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action involves binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.[3][5]

Next-generation CELMoDs, such as iberdomide and mezigdomide, have been designed to have a higher affinity for Cereblon.[6] This enhanced binding affinity translates into a more profound and rapid degradation of Ikaros and Aiolos.[7] Furthermore, these newer agents are more effective at inducing the "closed" conformation of Cereblon, which is the active state for substrate recruitment, leading to superior efficacy.[8]

Quantitative Comparison of First-Generation and Next-Generation Cereblon Modulators

The following tables summarize the key performance differences between first-generation IMiDs and next-generation CELMoDs based on available preclinical data.

Table 1: Cereblon Binding Affinity

CompoundGenerationIC50 (nM)Assay Method
LenalidomideFirst~3000[9]Competitive Displacement
PomalidomideFirst~3000[9]Competitive Displacement
IberdomideNext~150[10]Competitive Displacement
MezigdomideNext~30[11]Not Specified

Table 2: Neosubstrate Degradation (Ikaros & Aiolos) in Multiple Myeloma Cell Lines

CompoundGenerationTargetDC50 (nM)Cell Line
LenalidomideFirstIkaros/AiolosNot explicitly quantified in searches, but less potent than pomalidomide[12]Various
PomalidomideFirstIkaros/AiolosNot explicitly quantified in searches, but less potent than next-gen[12]Various
IberdomideNextIkaros~10-100 (potency varies by cell line)H929, MM1.S
IberdomideNextAiolos~10-100 (potency varies by cell line)H929, MM1.S
MezigdomideNextIkaros<10H929
MezigdomideNextAiolos<10H929

Table 3: Anti-proliferative Activity in Multiple Myeloma Cell Lines

CompoundGenerationIC50 (µM)Cell Line
LenalidomideFirst0.15 - 7[2]Various
PomalidomideFirst8 - 10[5]RPMI8226, OPM2
IberdomideNextPotent activity in pomalidomide-resistant lines[13]Pomalidomide-resistant lines
MezigdomideNextPotent activity in lenalidomide/pomalidomide-resistant lines[11]Lenalidomide/pomalidomide-resistant lines

Signaling Pathway and Experimental Workflow

The interaction of Cereblon modulators with the E3 ligase complex and the subsequent degradation of neosubstrates can be visualized as a signaling pathway. The general workflow for characterizing these compounds involves a series of in vitro and cell-based assays.

Signaling Pathway of Cereblon Modulators cluster_0 CRL4-CRBN E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (Ikaros/Aiolos) CRBN->Neosubstrate Recruits CELMoD CELMoD CELMoD->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targeted for Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degradation Degradation Proteasome->Degradation Leads to

Mechanism of Cereblon Modulator Action

Experimental Workflow for Characterizing Cereblon Modulators Start Compound Synthesis Biochemical_Assay Biochemical Assays (e.g., TR-FRET, FP, ITC) Start->Biochemical_Assay Determine CRBN Binding Affinity Cell_Based_Degradation Cell-Based Degradation Assays (e.g., Western Blot, HiBiT, In-Cell ELISA) Biochemical_Assay->Cell_Based_Degradation Confirm Target Engagement & Degradation in Cells Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Based_Degradation->Cell_Viability Assess Anti-proliferative Effects Downstream_Analysis Downstream Functional Analysis (e.g., Cytokine Profiling, Immunophenotyping) Cell_Viability->Downstream_Analysis Elucidate Mechanism of Action Data_Analysis Data Analysis & Interpretation (IC50, DC50, Kd) Downstream_Analysis->Data_Analysis End Lead Optimization Data_Analysis->End

Characterization of Cereblon Modulators

Detailed Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Cereblon protein.

  • Materials:

    • Purified recombinant Cereblon (CRBN) protein complex (e.g., GST-tagged CRBN/DDB1).[13]

    • Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST).[13]

    • Fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red or a fluorescent tracer).[13]

    • Test compounds (e.g., lenalidomide, iberdomide).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[11]

    • Low-volume 384-well white plates.[13]

    • TR-FRET compatible microplate reader.[14]

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference compound (e.g., pomalidomide) in the assay buffer.

    • In a 384-well plate, add the test compounds.

    • Add a pre-mixed solution of the CRBN protein complex and the Tb-conjugated antibody to each well.[13]

    • Add the fluorescently labeled Cereblon ligand to all wells.[13]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14]

    • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[14]

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent tracer by the test compound.

    • Calculate IC50 values by fitting the data to a four-parameter variable slope equation.

Protein Degradation Assay (HiBiT-based Luminescent Assay)

This assay quantifies the degradation of a target protein by measuring the luminescence of a small peptide tag (HiBiT) that is knocked into the endogenous protein.

  • Materials:

    • CRISPR/Cas9-engineered cell line expressing the target protein (e.g., Ikaros or Aiolos) tagged with HiBiT.

    • LgBiT protein (the larger subunit that complements HiBiT to form a functional luciferase). This can be delivered via a stably expressing cell line, transient transfection, or BacMam delivery.

    • Nano-Glo® Live Cell Substrate.

    • Test compounds.

    • White, opaque-walled 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Seed the HiBiT-tagged cells into the multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells with the compounds and incubate for the desired time course (e.g., 1, 3, 6, 24 hours).

    • For endpoint assays, lyse the cells and add the LgBiT protein and substrate. For live-cell kinetic assays, ensure LgBiT is already expressed in the cells and add the live-cell substrate.

    • Measure the luminescence using a plate luminometer. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.

    • Calculate DC50 (concentration at 50% maximal degradation) and Dmax (maximal degradation) values from the dose-response curves.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Multiple myeloma cell lines (e.g., RPMI8226, U266).[15]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

    • Test compounds.

    • 96-well clear-bottom plates.[15]

    • Microplate spectrophotometer.[16]

  • Procedure:

    • Seed the multiple myeloma cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[16]

    • Allow the cells to acclimate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[16]

    • Add 28 µL of the MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • Remove the MTT solution and add 130 µL of the solubilization solution to dissolve the formazan crystals.[16]

    • Incubate for 15 minutes with shaking to ensure complete solubilization.[16]

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.[15]

References

Benchmarking 5'-dIMPS: A Comparative Analysis Against Alternative Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, the research tool designated as "5'-dIMPS" remains unidentified in publicly accessible scientific literature and commercial databases. Therefore, a direct benchmarking comparison with other research tools, as initially requested, cannot be provided at this time.

Our investigation into "this compound" and related terminologies did not yield information on a specific tool utilized in drug development or life sciences research. The search did, however, identify similarly abbreviated terms in different scientific contexts, which are detailed below to illustrate the scope of the search and prevent potential confusion.

Unrelated Findings for "DIMP"

Several alternative interpretations of the acronym "DIMP" were found, none of which correspond to a research tool for drug discovery:

  • Diisopropyl Methylphosphonate (DIMP): This is a chemical compound that is a by-product of the synthesis of the nerve agent Sarin. It is not a research tool but rather a substance of interest in toxicology and environmental science.

  • Drug-Induced Metabolic Perturbation (DIMP): This refers to the changes in the metabolic profile of an organism in response to a drug. It is a concept or a phenomenon studied in pharmacology and toxicology, not a specific instrument or software.

  • DiMP-LW-DNA: This acronym was found in the context of computer science and neural network architecture, specifically relating to "Differentially Private Neural Networks." This is unrelated to the field of drug discovery research tools.

The Path Forward: Identifying the Correct Tool

Given the absence of information on "this compound," it is possible that the name is:

  • A novel or emerging technology: The tool may be too new to have significant public documentation.

  • An internal or proprietary tool: It could be a tool developed and used within a specific company or research institution without public branding.

  • An alternative name or acronym: The tool may be more commonly known by a different name.

  • A misspelling: There might be a typographical error in the provided name.

To facilitate a future comparative analysis, it is crucial to first correctly identify the research tool . Once the correct name and its specific application in research are known, a comprehensive benchmarking guide can be developed. Such a guide would typically include:

  • Identification of Competing Tools: A thorough market and literature review to identify direct competitors and alternative technologies.

  • Quantitative Data Comparison: Tabulated data from peer-reviewed studies, manufacturer's specifications, and independent evaluations to compare performance metrics such as sensitivity, specificity, throughput, and cost-effectiveness.

  • Detailed Experimental Protocols: A clear outline of the methodologies used to generate the comparative data, ensuring reproducibility and transparent evaluation.

  • Signaling Pathway and Workflow Visualization: Diagrams to illustrate the mechanisms of action, experimental procedures, and logical relationships, aiding in the conceptual understanding of the compared tools.

We encourage researchers, scientists, and drug development professionals who have information on "this compound" to provide the correct nomenclature or further details. With accurate identification, a valuable and objective comparison guide can be created to assist the scientific community in making informed decisions about their research tools.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。